molecular formula C12H15ClN2O B2922990 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine CAS No. 325738-95-2

2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

Cat. No.: B2922990
CAS No.: 325738-95-2
M. Wt: 238.72
InChI Key: HRVYSCHTBOJEOY-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.72. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-3-2-6-15(8-9)12(16)10-4-5-11(13)14-7-10/h4-5,7,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVYSCHTBOJEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, with the Chemical Abstracts Service (CAS) number 325738-95-2 , is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural architecture, featuring a chloropyridine core linked to a 3-methylpiperidine moiety via an amide bond, presents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, analytical characterization methods, and essential safety and handling procedures. The insights provided herein are intended to empower researchers to effectively utilize this compound in their discovery and development endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
CAS Number 325738-95-2ChemScene[1], Sigma-Aldrich
Molecular Formula C₁₂H₁₅ClN₂OChemScene[1]
Molecular Weight 238.72 g/mol Sigma-Aldrich
IUPAC Name 1-[(6-chloro-3-pyridinyl)carbonyl]-3-methylpiperidineSigma-Aldrich
Physical Form Reported as an oilSigma-Aldrich
Purity Typically ≥95%ChemScene[1]
Storage Temperature Room TemperatureSigma-Aldrich
SMILES String O=C(C1=CN=C(Cl)C=C1)N(CCC2)CC2CSigma-Aldrich[2]
InChI Key HRVYSCHTBOJEOY-UHFFFAOYSA-NSigma-Aldrich

Computed Properties:

PropertyValueSource
XlogP 2.6PubChemLite[3]
Topological Polar Surface Area (TPSA) 33.2 ŲChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Synthetic Pathways and Mechanistic Insights

Overall Synthetic Scheme

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Amide Coupling A 2-Chloro-5-methylpyridine B 6-Chloronicotinic acid A->B KMnO4, H2O, Heat C 6-Chloronicotinoyl chloride B->C SOCl2 or (COCl)2 D 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine C->D 3-Methylpiperidine, Base (e.g., Et3N), CH2Cl2

Caption: Proposed two-step synthesis of the target compound.

Step 1: Oxidation of 2-Chloro-5-methylpyridine to 6-Chloronicotinic Acid

The initial step involves the oxidation of the methyl group of 2-chloro-5-methylpyridine to a carboxylic acid. This transformation is a standard procedure in organic synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-methylpyridine (1 equivalent) in water.

  • Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄, approximately 3-4 equivalents) portion-wise to the suspension. The portion-wise addition is crucial to control the exothermic nature of the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for several hours until the purple color of the permanganate has discharged. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct.

    • Wash the filter cake with a small amount of hot water.

    • Acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-chloronicotinic acid.

Causality and Expertise: The choice of potassium permanganate as the oxidizing agent is based on its effectiveness in oxidizing alkyl side chains on aromatic rings and its relatively low cost. The aqueous medium is suitable for this reagent, and the work-up procedure is straightforward for isolating the carboxylic acid product.

Step 2: Amide Coupling of 6-Chloronicotinic Acid with 3-Methylpiperidine

The final step is the formation of the amide bond between 6-chloronicotinic acid and 3-methylpiperidine. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Protocol:

  • Acyl Chloride Formation:

    • In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloronicotinic acid (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or toluene.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-chloronicotinoyl chloride. This intermediate is often used immediately in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude 6-chloronicotinoyl chloride in an anhydrous aprotic solvent like dichloromethane.

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve 3-methylpiperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2 equivalents) in the same solvent.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture successively with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine.

Causality and Expertise: The conversion of the carboxylic acid to an acyl chloride is a classic method to activate it for nucleophilic attack by the amine. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile. The aqueous work-up serves to remove any unreacted starting materials and byproducts.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine are not extensively documented in publicly available literature, its structural features suggest potential applications in several areas of drug discovery. The pyridine ring is a common motif in many approved drugs, and amide linkages are stable and prevalent in biologically active molecules.

The 2-chloropyridine moiety can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. The 3-methylpiperidine group can influence the compound's lipophilicity and conformational flexibility, which are critical for binding to biological targets.

Based on the structures of related compounds, this scaffold could be explored for its potential as:

  • Enzyme Inhibitors: The molecule could be designed to fit into the active site of various enzymes.

  • Receptor Modulators: The pyridine and piperidine nitrogens can act as hydrogen bond acceptors, potentially interacting with receptor binding pockets.

  • Intermediates for Complex Molecules: This compound can serve as a valuable building block for the synthesis of more complex and potent drug candidates.[4]

Analytical Characterization

To ensure the identity and purity of synthesized 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, a combination of analytical techniques should be employed.

Workflow for Analytical Characterization:

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight Confirmation IR Infrared Spectroscopy Start->IR Functional Group Identification HPLC HPLC/UPLC (Purity Assessment) Start->HPLC Purity Determination EA Elemental Analysis HPLC->EA Confirmatory Analysis

Caption: A typical workflow for the analytical characterization of the title compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the protons on the pyridine and piperidine rings, as well as the methyl group. The ¹³C NMR would confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These chromatographic techniques are essential for determining the purity of the compound. By using a suitable column and mobile phase, the percentage purity can be accurately quantified.

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, a cautious approach to its handling is imperative. The safety precautions should be based on the known hazards of its precursors, such as 2-chloro-5-(chloromethyl)pyridine, which is classified as corrosive and harmful if swallowed.[5][6][7]

Hazard Identification and Precautions:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

  • Corrosivity: May cause burns to the skin and eyes.[5][7]

  • Irritation: May cause respiratory tract irritation.[8]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust are generated, a respirator may be necessary.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors or dust. Handle in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[7]

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]

Conclusion

2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is a valuable building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive technical overview, including its properties, a plausible and detailed synthetic protocol with mechanistic insights, potential applications, analytical characterization strategies, and crucial safety information. By leveraging the information presented, researchers can confidently and safely incorporate this compound into their research programs to explore new therapeutic frontiers.

References

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)pyridine.
  • Capot Chemical. (2008, November 4). MSDS of 2-Chloro-5-(chloromethyl)pyridine.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet.
  • Apollo Scientific. (n.d.). 2-Chloro-5-(trichloromethyl)pyridine Safety Data Sheet.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (n.d.). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Patsnap Eureka. (2020, June 26). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • LookChem. (n.d.). Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE.
  • MySkinRecipes. (n.d.). 2-chloro-5-methylpyridine-3-carbaldehyde.
  • ResearchGate. (2025, August 4). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
  • Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10447-10449.
  • Pimpale, M. J., et al. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.
  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366.
  • PubChemLite. (n.d.). 2-chloro-5-(4-methylpiperidine-1-carbonyl)pyridine.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
  • EPA. (2025, October 15). 2-Chloro-5-methylpyridine Properties.

Sources

Technical Profile: 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 325738-95-2 Common Scaffolds: 6-Chloronicotinamides, 2-Chloropyridine-5-carboxamides

Executive Summary

2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine is a high-value heterocyclic building block extensively utilized in the discovery of small-molecule therapeutics. Structurally, it functions as a bifunctional electrophile : the 2-chloropyridine moiety serves as a reactive "warhead" for nucleophilic aromatic substitution (


) or transition-metal-catalyzed cross-couplings, while the 3-methylpiperidine amide acts as a lipophilic, conformationally distinct pharmacophore anchor.

This guide details the structural electronics, synthetic pathways, and medicinal chemistry utility of this scaffold, designed for researchers optimizing lead compounds in oncology (e.g., BRAF, HPK1 inhibitors) and immunology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule combines an electron-deficient pyridine ring with a steric-rich piperidine amide.

PropertyValue / Description
Molecular Formula

Molecular Weight 238.71 g/mol
Exact Mass 238.087 g/mol
LogP (Predicted) ~2.6 (Moderate Lipophilicity)
H-Bond Donors / Acceptors 0 / 2
Topological Polar Surface Area (TPSA) ~32 Ų (High membrane permeability potential)
Key Functional Groups 2-Chloropyridine (Electrophile), Tertiary Amide (Stable Linker)
Chirality Contains one stereocenter at the piperidine C3 position. Often supplied as a racemate, though enantiopure (R) or (S) variants are critical for binding affinity optimization.
Structural Analysis & Mechanistic Logic
3.1 Electronic Activation

The 2-position chlorine is highly activated for displacement due to the cooperative electron-withdrawing effects of:

  • The Pyridine Nitrogen: Inductive withdrawal (-I) and mesomeric stabilization of the Meisenheimer intermediate during

    
    .
    
  • The C5-Carbonyl Group: The amide at the 5-position (para to the nitrogen, meta to the chlorine) exerts a strong -M (mesomeric) effect, further depleting electron density at the C2 center.

3.2 The "Magic Methyl" Effect of 3-Methylpiperidine

The inclusion of the 3-methyl group on the piperidine ring is rarely accidental. In medicinal chemistry, this substitution:

  • Breaks Symmetry: Desymmetrizing the piperidine ring can improve solubility and selectivity compared to the unsubstituted analog.

  • Conformational Bias: The methyl group forces the piperidine ring into a preferred chair conformation, potentially locking the molecule into a bioactive pose (entropy reduction).

  • Metabolic Stability: Methyl groups can block metabolic soft spots or, conversely, introduce a handle for metabolic clearance depending on the specific CYP450 interaction.

Synthetic Architecture

The synthesis of 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine generally proceeds via the activation of 6-chloronicotinic acid . Two primary routes are dominant: the Acid Chloride Method (robust, scalable) and the Coupling Reagent Method (mild, functional group tolerant).

4.1 Pathway Visualization (DOT)

Synthesis_Pathway Start 6-Chloronicotinic Acid (CAS 5326-23-8) Inter 6-Chloronicotinoyl Chloride (Activated Electrophile) Start->Inter Activation Product Target Molecule (CAS 325738-95-2) Inter->Product Amidation Reagent SOCl2 or (COCl)2 Catalytic DMF Reagent->Inter Amine 3-Methylpiperidine (Nucleophile) Amine->Product Base Base Scavenger (TEA or DIPEA) Base->Product

Caption: Synthesis proceeds via acid chloride activation followed by nucleophilic acyl substitution.

4.2 Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine via Acid Chloride.

Reagents:

  • 6-Chloronicotinic acid (1.0 eq)[1]

  • Thionyl chloride (

    
    ) (3.0 eq) or Oxalyl Chloride (1.2 eq) + cat. DMF
    
  • 3-Methylpiperidine (1.1 eq)

  • Triethylamine (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Suspend 6-chloronicotinic acid in anhydrous DCM under

      
       atmosphere.
      
    • Critical Step: Add catalytic DMF (2-3 drops) followed by dropwise addition of Oxalyl Chloride at 0°C.

    • Allow to warm to room temperature (RT) and stir until gas evolution ceases (approx. 2h). The solution should become clear.

    • Validation: Aliquot quench with MeOH followed by TLC/LCMS should show the methyl ester, confirming conversion to acid chloride.

    • Concentrate in vacuo to remove excess oxalyl chloride (essential to prevent side reactions with the amine).

  • Coupling (Amidation):

    • Redissolve the crude acid chloride residue in fresh anhydrous DCM.

    • Cool to 0°C.

    • Add a premixed solution of 3-methylpiperidine and

      
       in DCM dropwise. Control exotherm.
      
    • Stir at RT for 4–12 hours.

  • Workup & Purification:

    • Acid Wash: Wash the organic layer with 1N HCl. Why? This protonates and removes unreacted 3-methylpiperidine and the pyridine byproduct, while the target amide (less basic due to the electron-poor pyridine ring) remains in the organic layer.

    • Base Wash: Wash with saturated

      
       to remove unreacted starting acid.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Reactivity & Functionalization Profile

This scaffold is rarely the final drug; it is an intermediate. The 2-chloro position is the "diversity point."

5.1 Nucleophilic Aromatic Substitution (

)

The most common transformation. The 2-Cl can be displaced by:

  • Amines: Primary and secondary amines (often requiring heat or microwave irradiation).

  • Alkoxides: Sodium methoxide/ethoxide (ether formation).

  • Thiols: Thiophenols or alkyl thiols.

5.2 Metal-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the biaryl system.

  • Buchwald-Hartwig: Palladium-catalyzed amination for sterically demanding or less nucleophilic amines that fail standard

    
    .
    
5.3 Divergent Synthesis Logic (DOT)

Reactivity_Logic Core 2-Chloro-5-[(3-methylpiperidin-1-yl) carbonyl]pyridine SnAr SnAr Displacement (Nucleophiles: R-NH2, R-OH, R-SH) Core->SnAr Heat/Base Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Pd(PPh3)4 / Base Buchwald Buchwald-Hartwig (Pd cat., R-NH2, Ligand) Core->Buchwald Pd2(dba)3 / BINAP Prod_Amino 2-Amino-nicotinamides (Kinase Inhibitors) SnAr->Prod_Amino Prod_Biaryl 2-Aryl-nicotinamides (Biaryl Scaffolds) Suzuki->Prod_Biaryl Buchwald->Prod_Amino

Caption: The 2-Cl "warhead" enables divergent synthesis of amino- and aryl-pyridines.

Medicinal Chemistry Applications
6.1 Pharmacophore Mapping

In the context of kinase inhibitors (e.g., BRAF , HPK1 ), the pyridine nitrogen often serves as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket. The amide group at C5 directs the lipophilic piperidine tail into the solvent-exposed region or a hydrophobic back-pocket, depending on the specific enzyme architecture.

6.2 Case Study Context

Research into HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors has utilized pyridine-2-carboxamide and nicotinamide scaffolds. The 2-chloro group is typically substituted with an amino-heterocycle (e.g., pyrazole or diamine) to establish critical H-bonds with the kinase hinge residues (e.g., Cys94 in HPK1). The 3-methylpiperidine tail helps tune the physicochemical properties (LogD, solubility) and can improve oral bioavailability compared to planar aromatic tails.

References
  • PubChem. (n.d.).[2] 6-Chloronicotinic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Wu, P., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on pyridine amide scaffolds in kinase inhibition). Retrieved from [Link]

  • Lutzen, A., et al. (2003). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines. European Journal of Organic Chemistry. (Mechanistic reference for cross-coupling 2-chloropyridines). Retrieved from [Link]

Sources

6-chloronicotinic acid 3-methylpiperidine amide derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 6-Chloronicotinic Acid 3-Methylpiperidine Amide Derivatives

This guide provides a comprehensive technical overview of a novel class of compounds: s. It is intended for researchers, medicinal chemists, and drug development professionals interested in exploring new chemical entities with potential therapeutic applications. This document delves into the rational design, synthesis, analytical characterization, and hypothetical biological evaluation of these derivatives, grounding the discussion in established scientific principles and methodologies.

Introduction: A Scaffold of Potential

The convergence of three distinct chemical moieties—a chlorinated pyridine ring, an amide linker, and a substituted piperidine—creates a chemical scaffold with significant potential for biological activity.

  • The 6-Chloronicotinic Acid Core: This structure is a known primary metabolite of chloropyridinyl neonicotinoid insecticides, such as imidacloprid and acetamiprid.[1][2] Neonicotinoids are potent agonists of insect nicotinic acetylcholine receptors (nAChRs).[1][3] The presence of this core suggests that derivatives may retain an affinity for nAChRs, a receptor class implicated in a wide range of neurological and psychiatric conditions.

  • The 3-Methylpiperidine Moiety: Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[4] This ring system is a common feature in centrally active drugs, valued for its ability to confer favorable pharmacokinetic properties and to present substituents in well-defined three-dimensional orientations for optimal target engagement.[5]

  • The Amide Linker: The amide bond is a cornerstone of medicinal chemistry, prized for its metabolic stability and its ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets.[6]

The strategic combination of these three components into a single molecule, the , presents a compelling starting point for the development of novel chemical probes and potential therapeutic agents. This guide will provide the foundational knowledge to pursue such an endeavor.

Synthesis and Purification

The synthesis of the target amide derivative is most efficiently achieved through a two-step process involving the activation of the carboxylic acid followed by coupling with the amine. The causality behind this approach is rooted in the need to convert the relatively unreactive hydroxyl group of the carboxylic acid into a good leaving group, thereby facilitating nucleophilic attack by the secondary amine of 3-methylpiperidine.

Synthetic Pathway Overview

The proposed synthetic route involves the conversion of 6-chloronicotinic acid to its corresponding acyl chloride, a highly reactive intermediate, which is then immediately reacted with 3-methylpiperidine to form the desired amide.

Synthetic Pathway cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Amide Coupling 6-CNA 6-Chloronicotinic Acid Acyl_Chloride 6-Chloronicotinoyl Chloride 6-CNA->Acyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->6-CNA Target_Molecule Target Amide Derivative Acyl_Chloride->Target_Molecule 0 °C to RT 3-MP 3-Methylpiperidine 3-MP->Acyl_Chloride Base Base (e.g., Triethylamine) Base->Acyl_Chloride Solvent Anhydrous Solvent (e.g., DCM) Solvent->Acyl_Chloride

Caption: General two-step synthesis of the target amide derivative.

Detailed Experimental Protocol: Synthesis of (6-chloropyridin-3-yl)(3-methylpiperidin-1-yl)methanone

This protocol is a self-validating system; successful synthesis is confirmed at each stage through purification and characterization, ensuring the integrity of the final product.

Materials:

  • 6-Chloronicotinic acid (99%)[7]

  • Thionyl chloride (SOCl₂)

  • 3-Methylpiperidine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Part 1: Formation of 6-Chloronicotinoyl Chloride (Acyl Chloride)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6-chloronicotinic acid (1.0 equiv) in thionyl chloride (5.0 equiv).

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. Rationale: The excess thionyl chloride serves as both reagent and solvent. Refluxing ensures the reaction goes to completion.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 6-chloronicotinoyl chloride, a solid, is used immediately in the next step without further purification due to its moisture sensitivity.

Part 2: Amide Coupling Reaction

  • Reaction Setup: Dissolve the crude 6-chloronicotinoyl chloride in anhydrous DCM in a new flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of 3-methylpiperidine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM. Add this solution dropwise to the cooled acyl chloride solution. Rationale: Dropwise addition at 0 °C controls the exothermic reaction. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction forward.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding saturated NaHCO₃ solution to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure .

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessmentAromatic protons from the pyridine ring, aliphatic protons from the piperidine ring (including the methyl group), showing characteristic chemical shifts and coupling patterns.
¹³C NMR Carbon skeleton confirmationDistinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the piperidine ring.
LC-MS Purity and molecular weight confirmationA single major peak in the liquid chromatogram with a mass spectrum showing the [M+H]⁺ ion corresponding to the calculated molecular weight.
FTIR Functional group identificationCharacteristic absorption bands for the C=O stretch of the amide (~1630-1680 cm⁻¹) and C-Cl stretch.
HPLC Quantitative purity analysisA single, sharp peak indicating high purity (typically >95%).
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 269 nm).[8]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in acetonitrile. Dilute to an appropriate concentration for analysis.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak area to determine purity.

Hypothetical Biological Activity and Mechanism of Action

Based on the structures of its components, the primary hypothesized biological target for this derivative class is the nicotinic acetylcholine receptor (nAChR) .

Primary Hypothesis: nAChR Modulation

The 6-chloropyridinyl moiety is a known pharmacophore for nAChR binding.[1] The overall structure of the derivative resembles that of neonicotinoids, which act as agonists at these ligand-gated ion channels. Upon binding, an nAChR agonist stabilizes the open conformation of the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization.

nAChR Signaling Pathway cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane Ligand Amide Derivative (Hypothetical Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds Ion_Channel Ion Channel Opens nAChR->Ion_Channel Ion_Influx Na⁺ / Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Downstream Cellular Response (e.g., Action Potential, Gene Expression) Depolarization->Cellular_Response

Caption: Hypothetical nAChR agonism by the amide derivative.

The specific subtype of nAChR targeted and whether the compound acts as an agonist, antagonist, or allosteric modulator would need to be determined experimentally.

Protocols for Biological Evaluation

To test the nAChR modulation hypothesis, a tiered approach from binding to functional assays is recommended.

Protocol: Radioligand Binding Assay

This assay determines if the compound binds to the target receptor and with what affinity (Kᵢ).

  • Materials: Membranes from cells expressing a specific nAChR subtype (e.g., α4β2), a suitable radioligand (e.g., [³H]-epibatidine), test compound, and scintillation fluid.

  • Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. c. Wash the filters to remove non-specifically bound radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).

Protocol: Calcium Influx Functional Assay

This assay determines if binding to the receptor elicits a functional response (e.g., channel opening).

  • Cell Culture: Plate cells stably expressing the nAChR subtype of interest in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells using a fluorescent imaging plate reader (e.g., FLIPR).

  • Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an influx of calcium, indicating receptor activation.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (concentration for half-maximal effect) and efficacy.

Safety and Toxicology Profile

The safety profile of the parent compound, 6-chloronicotinic acid, provides a starting point for toxicological assessment.

GHS Hazard Information for 6-Chloronicotinic Acid [7][9]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[7]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation.[7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[7][10]

Handling Precautions: Due to the irritant nature of the 6-chloronicotinic acid precursor, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[9][10] All manipulations should be performed in a well-ventilated chemical fume hood.[11]

Conclusion and Future Directions

The 6-chloronicotinic acid 3-methylpiperidine amide scaffold represents a novel and unexplored area of chemical space. Grounded in the known pharmacology of its constituent parts, this derivative class holds rational potential as modulators of nicotinic acetylcholine receptors. The synthetic and analytical protocols outlined in this guide provide a robust framework for the creation and validation of these molecules.

Future work should focus on:

  • Library Synthesis: Synthesizing a library of analogues by varying the substitution on both the pyridine and piperidine rings to establish structure-activity relationships (SAR).

  • Broad Biological Screening: Screening these compounds against a panel of nAChR subtypes and other CNS targets to identify potent and selective ligands.

  • In Vitro ADME Profiling: Assessing the metabolic stability, permeability, and other pharmacokinetic properties of promising hits to guide further optimization.

  • In Vivo Studies: Advancing lead compounds to in vivo models to evaluate their efficacy and safety for relevant therapeutic indications.

This structured approach will enable the systematic exploration of this promising new class of compounds, potentially leading to the discovery of valuable research tools or novel therapeutic candidates.

References

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  • Safety Data Sheet for 6-Chloronicotinic acid (Thermo Fisher Scientific).
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  • Albero, B., et al. (2003). Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by application of micellar electrokinetic capillary chromatography with solid-phase extraction. Journal of Chromatography A. Available from: [Link]

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  • Citarella, A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Gushchina, O.I., et al. (2025). Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity. Journal of Porphyrins and Phthalocyanines. Available from: [Link]

  • ResearchGate. Neonicotinoids with a 6-chloropyridinyl group (e.g. imidacloprid, acetamiprid, thiacloprid, nitenpyram, boscalid) - Determination of 6-chloronicotinic acid in urine by GC-MS [Biomonitoring Methods, 2018]. Available from: [Link]

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  • ResearchGate. (2025). Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid. Available from: [Link]

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  • Wang, S., et al. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Frontiers in Microbiology. Available from: [Link]

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  • Zhang, Y., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. Available from: [Link]

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Sources

2-chloro-5-pyridinecarboxylic acid 3-methylpiperidine amide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of , a novel compound with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document outlines the strategic synthesis, rigorous characterization, and prospective applications of this molecule, grounding all protocols in established scientific principles.

Introduction and Rationale

The molecular architecture of incorporates three key pharmacophores: a 2-chloropyridine ring, a carboxamide linker, and a 3-methylpiperidine moiety. The 2-chloropyridine scaffold is a prevalent feature in numerous biologically active compounds, prized for its ability to serve as a versatile synthetic handle for further functionalization through cross-coupling reactions. The amide bond provides a rigid, planar linker that is metabolically stable and capable of forming crucial hydrogen bonds with biological targets. Finally, the 3-methylpiperidine group introduces a saturated, chiral heterocyclic system that can enhance solubility, metabolic stability, and three-dimensional complexity, which is often beneficial for target engagement and selectivity.

The convergence of these structural motifs suggests that this compound is a promising candidate for library synthesis and as a foundational scaffold for exploring various therapeutic targets. This guide provides a detailed roadmap for its synthesis, purification, and characterization, enabling researchers to efficiently produce and evaluate this molecule.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and logical approach to the synthesis of is through the formation of an amide bond between 2-chloro-5-pyridinecarboxylic acid and 3-methylpiperidine. This transformation is a cornerstone of medicinal chemistry, and several reliable methods are available.

Retrosynthetic Pathway

The retrosynthetic analysis reveals a straightforward disconnection at the amide C-N bond, leading back to commercially available or readily accessible starting materials.

Retrosynthesis cluster_SM Target 2-chloro-5-pyridinecarboxylic acid 3-methylpiperidine amide Disconnect Amide C-N Disconnection Target->Disconnect SM1 2-chloro-5-pyridinecarboxylic acid Disconnect->SM1 SM2 3-methylpiperidine Disconnect->SM2 Intermediates Starting Materials

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis: Amide Coupling

The forward synthesis involves the activation of the carboxylic acid group of 2-chloro-5-pyridinecarboxylic acid to facilitate nucleophilic attack by the secondary amine of 3-methylpiperidine. Several robust coupling agents can be employed for this purpose.

Coupling ReagentAcronymKey AdvantagesConsiderations
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHigh reactivity, good for hindered amines.Forms carcinogenic HMPA byproduct.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHigh efficiency, low racemization, rapid reactions.Higher cost.
N,N'-DicyclohexylcarbodiimideDCCCost-effective, widely used.Forms insoluble dicyclohexylurea (DCU) byproduct, can be allergenic.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble carbodiimide, byproduct is also water-soluble and easily removed.Often used with an additive like HOBt.

For this specific synthesis, we recommend using EDC in combination with Hydroxybenzotriazole (HOBt) . This system is highly effective, and the water-soluble byproducts simplify purification, which is a significant advantage in a research setting.

Detailed Experimental Protocol

Materials:

  • 2-chloro-5-pyridinecarboxylic acid (1.0 eq)

  • 3-methylpiperidine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-pyridinecarboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes. This pre-activation step forms the HOBt active ester.

  • Amine Addition: In a separate vial, dissolve 3-methylpiperidine (1.1 eq) in a small amount of anhydrous DCM. Add this solution, followed by DIPEA (2.5 eq), to the reaction flask dropwise at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure .

Synthesis_Workflow A Dissolve 2-chloro-5-pyridinecarboxylic acid in anhydrous DCM B Add HOBt and EDC (Stir 20 min at RT) A->B C Cool to 0 °C B->C D Add 3-methylpiperidine and DIPEA C->D E Warm to RT and stir 4-16h (Monitor by TLC/LC-MS) D->E F Aqueous Workup (H₂O, NaHCO₃, Brine) E->F G Dry (MgSO₄) and Concentrate F->G H Purify by Flash Chromatography G->H I Pure Product H->I

Caption: Step-by-step workflow for the synthesis of the target amide.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques should be employed.

Predicted Analytical Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the three aromatic protons on the pyridine ring. A complex set of multiplets for the diastereotopic protons of the 3-methylpiperidine ring. A doublet for the methyl group. The chemical shifts will be influenced by the amide bond and the specific rotamer populations.
¹³C NMR A signal for the amide carbonyl carbon (~165-170 ppm). Signals for the carbons of the 2-chloropyridine ring. Signals for the carbons of the 3-methylpiperidine ring, including the methyl carbon.
Mass Spectrometry (MS) The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₅ClN₂O). The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.
Infrared (IR) Spec. A strong absorption band for the C=O stretch of the amide group, typically in the range of 1630-1680 cm⁻¹.
Characterization Workflow

Characterization_Workflow cluster_Analysis Analytical Techniques Crude Crude Product from Synthesis Purification Flash Column Chromatography Crude->Purification Pure Isolated Fractions Purification->Pure NMR ¹H and ¹³C NMR Pure->NMR MS HRMS (ESI+) Pure->MS IR FTIR Pure->IR Analysis Spectroscopic Analysis Final Structurally Confirmed Pure Compound NMR->Final MS->Final IR->Final

Caption: Workflow for the purification and structural validation.

Physicochemical Properties and Druglikeness

An early assessment of the "druglikeness" of a novel compound can help prioritize synthetic efforts. Lipinski's Rule of Five provides a useful framework for evaluating the oral bioavailability of a drug candidate.

Predicted Properties for C₁₂H₁₅ClN₂O:

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)238.71 g/mol ≤ 500Yes
LogP (octanol-water partition coefficient)~2.5 - 3.0≤ 5Yes
Hydrogen Bond Donors (HBD)0≤ 5Yes
Hydrogen Bond Acceptors (HBA)3 (N_pyridine, N_amide, O_amide)≤ 10Yes

The predicted properties of are well within the guidelines of Lipinski's Rule of Five, suggesting that it possesses a favorable profile for potential oral bioavailability.

Prospective Biological Applications

The structural components of the target molecule are featured in compounds with a wide range of biological activities. The 2-chloropyridine moiety, in particular, is a key component of several approved drugs and clinical candidates, acting on targets such as kinases, ion channels, and G-protein coupled receptors (GPCRs).

Potential Therapeutic Areas:

  • Oncology: The chloropyridine scaffold is present in numerous kinase inhibitors. This compound could serve as a starting point for developing inhibitors of specific kinases implicated in cancer.

  • Neuroscience: The piperidine ring is a common feature in centrally active agents. Further modification of this scaffold could lead to compounds targeting neurological disorders.

  • Inflammatory Diseases: Many signaling pathways in inflammation are modulated by small molecules containing similar heterocyclic systems.

The primary utility of this compound is as a versatile intermediate. The 2-chloro position is ripe for nucleophilic aromatic substitution or, more commonly, for palladium-catalyzed cross-coupling reactions such as the Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This allows for the rapid generation of a diverse library of analogues for screening against various biological targets.

Derivatization_Strategy Core 2-chloro-5-pyridinecarboxylic acid 3-methylpiperidine amide Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki Pd catalyst Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Pd catalyst Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu catalyst Library Diverse Chemical Library Suzuki->Library Buchwald->Library Sonogashira->Library

Caption: Potential derivatization pathways from the core scaffold.

Conclusion

represents a strategically designed scaffold for medicinal chemistry exploration. Its synthesis is straightforward, employing robust and well-established amide coupling methodologies. The compound exhibits favorable physicochemical properties for drug development and incorporates a versatile synthetic handle (the C-Cl bond) that enables extensive and diverse downstream derivatization. This guide provides the essential protocols and scientific rationale for researchers to synthesize, validate, and utilize this promising molecule in their drug discovery programs.

References

  • Title: The 2-chloropyridine moiety: a versatile scaffold in recent drug discovery Source: RSC Medicinal Chemistry URL: [Link]

  • Title: The Versatility of the 2-Chloropyridine Moiety in Recent Drug Discovery Source: PubMed Central (PMC), National Center for Biotechnology Information URL: [Link]

  • Title: HATU: A Potent and Widely Used Amide Coupling Reagent Source: Organic Chemistry Portal URL: [Link]

  • Title: EDC: A Water-Soluble Carbodiimide Source: Organic Chemistry Portal URL: [Link]

A Technical Guide to 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, a heterocyclic compound of interest in synthetic chemistry. We delve into its fundamental chemical and physical properties, propose a detailed and rational synthetic protocol, and discuss its potential applications as a structural motif in the development of novel agrochemicals and pharmaceuticals. This document is intended for researchers, chemists, and professionals in drug discovery and material science who require a detailed understanding of this specific chemical entity for its integration into research and development programs.

Chemical Identity and Physicochemical Properties

2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is a disubstituted pyridine derivative. The core structure consists of a pyridine ring chlorinated at the 2-position, bearing an amide substituent at the 5-position. This amide is formed from the carboxyl group of 6-chloronicotinic acid and the secondary amine of 3-methylpiperidine. Its unique combination of a reactive chloro-pyridine moiety and a chiral piperidine group makes it a valuable building block in combinatorial chemistry and targeted synthesis.

Key identifying and physicochemical data are summarized below for rapid reference.[1][2]

PropertyValueSource
IUPAC Name 1-[(6-chloro-3-pyridinyl)carbonyl]-3-methylpiperidine[2]
CAS Number 325738-95-2[1]
Molecular Formula C₁₂H₁₅ClN₂O[1]
Molecular Weight 238.71 g/mol [1]
Appearance Oil[2]
Purity Typically ≥95%[1]
SMILES O=C(C1=CN=C(Cl)C=C1)N2CC(C)CCC2[1]
InChI Key HRVYSCHTBOJEOY-UHFFFAOYSA-N[2]
TPSA 33.2 Ų[1]
LogP 2.6071[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]
Storage Sealed in a dry environment at 2-8°C[1]

Synthesis and Mechanistic Rationale

The synthesis of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is most logically achieved via a standard amide coupling reaction. This strategy is predicated on the formation of a robust amide bond between an activated carboxylic acid derivative and a secondary amine, a cornerstone of modern organic synthesis.

Retrosynthetic Analysis & Proposed Pathway

A retrosynthetic disconnection across the amide C-N bond reveals two primary starting materials: 6-chloronicotinic acid and 3-methylpiperidine. To facilitate the coupling, the carboxylic acid must be activated. A common and effective method is the conversion of the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the nucleophilic nitrogen of 3-methylpiperidine to form the target amide. An organic base, such as triethylamine (Et₃N), is typically included to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

The proposed synthetic workflow is illustrated below.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A 6-Chloronicotinic Acid C 6-Chloronicotinoyl Chloride A->C B Thionyl Chloride (SOCl₂) B->C Reflux F 2-Chloro-5-(3-methylpiperidine- 1-carbonyl)pyridine C->F D 3-Methylpiperidine D->F DCM, 0°C to RT E Triethylamine (Et₃N) E->F Base

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of the title compound on a laboratory scale.

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 3.0 eq) to the flask under a nitrogen atmosphere.

    • Expert Insight: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid. It also serves as the reaction solvent, simplifying the initial setup. The reaction is performed under an inert atmosphere to prevent the hydrolysis of thionyl chloride and the product acyl chloride by atmospheric moisture.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases and the solid starting material has completely dissolved.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This yields the crude 6-chloronicotinoyl chloride as an oil or low-melting solid, which is typically used in the next step without further purification.

Step 2: Amide Coupling to form 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

  • Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) in a new flask under a nitrogen atmosphere.

  • In a separate flask, dissolve 3-methylpiperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Expert Insight: A slight excess of the amine ensures the complete consumption of the valuable acyl chloride. Triethylamine is a non-nucleophilic base chosen to neutralize the HCl formed during the reaction, which would otherwise form a non-reactive ammonium salt with the piperidine starting material.

  • Cool the acyl chloride solution to 0°C using an ice-water bath.

  • Add the solution of 3-methylpiperidine and triethylamine dropwise to the cooled acyl chloride solution over 15-20 minutes.

    • Causality: The dropwise addition at low temperature is a critical control measure. The reaction is exothermic, and this technique helps to dissipate heat, preventing the formation of unwanted side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Applications in Research and Development

While specific biological activities for 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine are not extensively documented in public literature, its structure is indicative of its utility as a scaffold in medicinal and agrochemical research.

  • Pharmaceutical Intermediate: The chloro-pyridine moiety is a common feature in many biologically active compounds. The chlorine atom at the 2-position can serve as a synthetic handle for further functionalization, for example, through nucleophilic aromatic substitution or cross-coupling reactions. Related pyridine derivatives are used in the synthesis of various drugs.[3]

  • Agrochemical Intermediate: Many modern insecticides and herbicides contain the 2-chloro-5-substituted pyridine core. For instance, 2-chloro-5-(chloromethyl)pyridine is a key intermediate for the neonicotinoid insecticide imidacloprid.[4][5] Similarly, 2-chloro-5-methylpyridine is an important precursor in the synthesis of herbicides.[6] The title compound is therefore a valuable building block for creating libraries of novel compounds to be screened for potential pesticidal or herbicidal activity.[3]

Handling, Storage, and Safety Precautions

No specific safety data sheet (SDS) for this exact compound is readily available. Therefore, handling procedures should be based on a conservative assessment of related chemical structures, such as other chlorinated pyridines.[7][8][9]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8][10] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory area.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at 2-8°C.[1]

Disclaimer: This safety information is generalized. A comprehensive, substance-specific risk assessment should be performed before handling this chemical.

References

  • LookChem. Cas 20173-49-3, PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. [Link]

  • PubChem. 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • Organic Syntheses. Preparation of Pyridines and Pyrimidines. [Link]

  • National Institutes of Health. 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • ResearchGate. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. [Link]

  • Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. [Link]

  • PubChemLite. 2-chloro-5-(4-methylpiperidine-1-carbonyl)pyridine. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • Dissertation. Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. [Link]

Sources

Solubility properties of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Properties of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine in dimethyl sulfoxide (DMSO). As DMSO is a cornerstone solvent in drug discovery and preclinical development for the preparation of compound stock solutions, a thorough understanding of a compound's behavior within it is paramount for data integrity. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers, scientists, and drug development professionals a robust framework for assessing and interpreting the solubility of this compound. We delve into the physicochemical properties of both the solute and solvent, explore the thermodynamic and kinetic aspects of solubility, and provide detailed, self-validating methodologies for its empirical determination.

Foundational Physicochemical Properties

A molecule's solubility is fundamentally governed by its own structure and the properties of the solvent. The principle of "like dissolves like" serves as a useful heuristic, but a deeper analysis of the intermolecular forces at play is necessary for a predictive understanding.

Profile: 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is a substituted pyridine derivative. Its structure incorporates several functional groups that dictate its polarity and potential for intermolecular interactions. The molecule contains a moderately polar pyridine ring, a halogen substituent (chloro), a polar amide linkage, and a largely non-polar, saturated heterocyclic system (3-methylpiperidine). The presence of both hydrogen bond acceptors (amide oxygen, pyridine nitrogen) and a lack of hydrogen bond donors informs its interaction potential.

PropertyValueSource
Molecular Formula C₁₂H₁₅ClN₂O[1]
Molecular Weight 238.71 g/mol [1]
SMILES O=C(C1=CN=C(Cl)C=C1)N2CC(C)CCC2[1]
Predicted LogP 2.6071[1]
Topological Polar Surface Area (TPSA) 33.2 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]

The predicted LogP value suggests a degree of lipophilicity, while the TPSA indicates moderate polarity. This balance is key to its solubility profile across different solvents.

The Universal Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, an organosulfur compound, is a highly polar, aprotic solvent renowned for its remarkable ability to dissolve an extensive range of both polar and nonpolar compounds.[2][3] Its widespread use in life sciences is due to its miscibility with water and a wide array of organic solvents, making it an ideal vehicle for compound stock solutions in high-throughput screening (HTS) and cell-based assays.[4][5]

PropertyValueSource
Molecular Formula (CH₃)₂SO[2]
Molecular Weight 78.13 g/mol [2]
Boiling Point 189 °C (372 °F)[6]
Melting Point 18.5 °C (65.3 °F)[2]
Dielectric Constant 47.2[6]

Its high dielectric constant facilitates the dissolution of polar molecules, while its alkyl groups offer favorable interactions with nonpolar compounds. As an aprotic solvent, it does not donate hydrogen bonds but is an effective hydrogen bond acceptor.

The Theoretical Basis of Solubility

Dissolution is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For a compound to dissolve spontaneously, ΔG must be negative. The relationship is described by the equation:

ΔG = ΔHsoln - TΔSsoln

Where ΔHsoln is the enthalpy of solution, T is the temperature in Kelvin, and ΔSsoln is the entropy of solution.[7]

  • Enthalpy (ΔHsoln): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy released from solute-solvent interactions is greater than the energy required to break the initial bonds, the process is exothermic (ΔH < 0) and energetically favorable.[7] Most solids, however, have an endothermic enthalpy of solution (ΔH > 0), meaning heat is absorbed from the surroundings during dissolution.[8]

  • Entropy (ΔSsoln): This term represents the change in disorder. Typically, a solute dissolving in a solvent leads to a more disordered system, increasing entropy (ΔS > 0), which favors dissolution.[7]

The solubility of a compound is therefore a delicate balance between these enthalpic and entropic factors.

Differentiating Thermodynamic and Kinetic Solubility

In the context of drug discovery, it is critical to distinguish between two types of solubility measurements.[8]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the system has reached equilibrium between the dissolved and undissolved (solid) states.[8] This value is crucial for formulation development.[9]

  • Kinetic Solubility: This is a non-equilibrium measurement that reflects the concentration at which a compound precipitates out of a solution when added from a concentrated DMSO stock into an aqueous buffer.[10] This is the more relevant parameter for in vitro assays, as it predicts whether a compound will crash out under assay conditions.[11]

The kinetic solubility value is often higher than the thermodynamic solubility, especially for compounds that can exist in a high-energy amorphous state before settling into a more stable, less soluble crystalline form.[12]

G cluster_0 Solubility Concepts A Compound State B Thermodynamic Solubility (Equilibrium) A->B Crystalline Form (Low Energy) C Kinetic Solubility (Non-Equilibrium) A->C Amorphous/Metastable Form (High Energy) E Formulation Development B->E Governs final product stability D Assay Relevance (e.g., HTS) C->D Predicts precipitation in assays G A Weigh Compound (10-20 mg) B Add Anhydrous DMSO (e.g., 200 µL) A->B C Equilibrate on Shaker (24-48h @ 25°C) B->C D Centrifuge (>10,000 x g, 15 min) C->D E Collect Supernatant D->E F Dilute Sample E->F G Quantify via HPLC-UV F->G H Calculate Solubility (mg/mL or mM) G->H

Sources

Operationalizing Safety: A Technical Framework for Chloropyridine Amides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of the Scaffold

Chloropyridine amides (e.g., 2-chloronicotinamide and its derivatives) are ubiquitous pharmacophores in modern drug discovery, particularly in the synthesis of kinase inhibitors and agrochemicals. Their utility stems from the electrophilic nature of the chloropyridine ring, which facilitates nucleophilic aromatic substitution (


), allowing for rapid scaffold diversification.

However, this same reactivity presents a distinct toxicological profile that standard Safety Data Sheets (SDS) often obscure under generic "Irritant" labels. This guide moves beyond the standard 16-section SDS format to provide an operational risk assessment framework. It translates regulatory hazard classifications into actionable engineering controls and experimental protocols.

Molecular Toxicology & Hazard Identification

To safely handle these compounds, one must understand the causality of their toxicity. The hazard is not merely that the compound is an irritant; it is why it irritates and what that implies for systemic exposure.

The Reactivity-Toxicity Axis

The chlorine atom at the 2-position of the pyridine ring is highly activated by the electron-withdrawing nitrogen. In biological systems, this electrophilicity allows the compound to act as a hapten, potentially binding to plasma proteins or glutathione.

  • Hepatotoxicity: Repeated exposure to halogenated pyridines is linked to liver damage (STOT-RE Category 2). The mechanism often involves metabolic activation via cytochrome P450, leading to reactive intermediates that deplete glutathione.

  • Aquatic Toxicity: Chloropyridine amides are often classified as Aquatic Acute 1 or Chronic 1 . Their stability in water (hydrolytic resistance) means they persist, bioaccumulating in trophic chains.

Visualization: Reactivity & Risk Pathway

The following diagram illustrates the flow from molecular structure to specific safety risks, guiding the selection of controls.

RiskPathway Substrate Chloropyridine Amide (Electrophilic Core) Reactivity Nu- Aromatic Substitution (SnAr Potential) Substrate->Reactivity BioInteraction Covalent Protein Binding (Haptenization) Reactivity->BioInteraction In Vivo EnvFate Hydrolytic Stability (Persistence) Reactivity->EnvFate In Environment Sensitization Skin Sensitization (PPE Critical) BioInteraction->Sensitization LiverTox Hepatotoxicity (Inhalation Risk) BioInteraction->LiverTox AquaticTox Aquatic Toxicity (Waste Segregation) EnvFate->AquaticTox

Figure 1: The causal link between the electrophilic chloropyridine core and specific operational hazards.[1]

Operationalizing the SDS: Engineering Controls & PPE

Standard SDS advice ("Wear gloves") is insufficient for high-throughput synthesis. The following protocols are based on permeation kinetics and containment hierarchy.

Engineering Controls (The Primary Barrier)

Because chloropyridine amides can exist as fine powders (dust hazard) or volatile intermediates during heating, containment is the first line of defense.

  • Solid Handling: Weighing must occur in a Class I Biological Safety Cabinet or a Powder Containment Hood with HEPA filtration.

    • Target Face Velocity: 0.5 m/s (100 fpm)

      
       10%.
      
  • Reaction Phase: All reactions involving temperatures

    
     must be performed in a closed system or a fume hood to capture potential HCl off-gassing.
    
PPE Selection Matrix

Nitrile gloves are generally effective for the solid amide, but once dissolved in organic solvents (DCM, DMF), the carrier solvent dictates breakthrough time.

StateSolvent ContextRecommended Glove MaterialBreakthrough Time (min)Rationale
Solid/Dust NoneNitrile (0.11 mm)>480Excellent particulate barrier.
Solution Methanol/EthanolNitrile (Double gloved)>240Chloropyridines are soluble; alcohol penetrates nitrile slowly.
Solution DCM / ChloroformSilver Shield / Laminate >240Standard nitrile fails in <5 mins with halogenated solvents.
Solution DMF / DMSOButyl Rubber>480Polar aprotic solvents permeate nitrile rapidly.

Critical Protocol: When handling solutions in DCM, wear a laminate liner glove under a nitrile outer glove for dexterity and chemical resistance.

Emergency Response Protocols

The SDS Section 5 (Firefighting) and Section 6 (Accidental Release) for chloropyridines contain specific nuances regarding thermal decomposition.

Thermal Decomposition Hazards

In the event of a fire, chloropyridine amides do not just burn; they decompose to release Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and potentially Hydrogen Cyanide (HCN) if the amide bond cleaves under oxygen-poor conditions.

  • Firefighting: Do not use a solid water stream, which may scatter the chemical and create acidic runoff. Use CO2, dry chemical, or alcohol-resistant foam.

  • Respiratory Protection: Firefighters must wear SCBA. The presence of HCl gas creates an immediate inhalation hazard (IDLH) and corrodes standard equipment.

Spill Cleanup Workflow

This protocol ensures self-validation—you confirm the hazard is neutralized before disposal.

  • Evacuate & Ventilate: Clear the area. Allow aerosols to settle (15 mins).

  • PPE Up: Don tyvek suit, double nitrile gloves, and a half-mask respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate).

  • Containment: Dike the spill with vermiculite or sand. Do not use combustible materials like sawdust.

  • Neutralization (The Critical Step):

    • Prepare a 5% Sodium Carbonate (

      
      ) solution.
      
    • Gently mist the spill (if solid) or pour over (if liquid) to neutralize potential acidity.

    • Validation: Use pH paper to confirm the slurry is between pH 6–8.

  • Collection: Scoop into a hazardous waste container labeled "Toxic Organic Solid/Liquid - Halogenated."

Synthesis & Waste Management

The "Pyridine Cycle" in Waste

Chloropyridine amides are strictly regulated under RCRA (in the US) and similar global standards due to the pyridine ring.

  • Segregation: Never mix chloropyridine waste with oxidizers (risk of N-oxide formation and runaway exotherms).

  • Aqueous Streams: Because of high aquatic toxicity, aqueous layers from extractions cannot be flushed. They must be collected and incinerated.

Experimental Workflow Diagram

The following DOT diagram outlines the safe handling lifecycle from storage to disposal.

HandlingLifecycle cluster_emergency Contingency Storage Storage (Cool, Dry, Inert Gas) Weighing Weighing (Powder Hood + HEPA) Storage->Weighing Transport in secondary container Reaction Reaction (Closed Vessel, Scrubber if >100°C) Weighing->Reaction Dissolve immediately Quench Quench/Workup (pH Monitoring for HCl) Reaction->Quench Cool <10°C before addition Waste Disposal (Halogenated Stream) Quench->Waste Segregate Aqueous/Organic Spill Spill Event Neutralize Neutralize (Na2CO3) Spill->Neutralize Neutralize->Waste

Figure 2: Safe handling lifecycle, emphasizing containment during weighing and segregation during disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-chloropyridine - Hazards and Classification. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Pyridine. (Used for analogue extrapolation). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Procurement and Application of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Niche Building Blocks

In the landscape of modern drug discovery and development, the strategic selection and procurement of unique chemical building blocks are paramount to the success of research campaigns. These scaffolds are the foundational components from which novel molecular entities with therapeutic potential are constructed. 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine (CAS No. 325738-95-2) is a prime example of such a specialized heterocyclic building block.[1][2] Its structure, featuring a reactive 2-chloropyridine handle suitable for cross-coupling reactions and a substituted piperidine amide, makes it a valuable synthon for introducing complex, three-dimensional motifs into lead compounds.

This guide provides an in-depth analysis for researchers, chemists, and procurement specialists on navigating the complex market for this and similar high-value building blocks. We will dissect the factors influencing price, the critical importance of quality control, and the strategic workflow for efficient procurement. Furthermore, we will provide a field-tested synthetic protocol demonstrating a key application of this molecule, grounding our discussion in practical, actionable science.

Physicochemical Properties

A baseline understanding of the compound's properties is the first step in any procurement process.

PropertyValueSource
CAS Number 325738-95-2[1][2]
Molecular Formula C₁₂H₁₅ClN₂O[1]
Molecular Weight 238.71 g/mol [1]
Typical Purity ≥95%[1]

Market Landscape and Price Analysis for a Niche Synthon

Unlike common reagents, the market for specialized building blocks such as 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is not a high-volume, standardized commodity market. It is characterized by a multi-tiered supplier ecosystem, where price is intrinsically linked to availability, synthesis complexity, and quality assurance.

Supplier Tiers and Their Impact
  • Primary Manufacturers/Synthesizers: These are companies, such as Enamine, that possess the core expertise to synthesize novel and complex molecules.[3][4] They often have the most comprehensive quality control data and offer the most competitive pricing for larger quantities, though their catalogs are vast and may include both in-stock and made-on-demand items.[5]

  • Broad-Range Chemical Distributors: Global suppliers like Sigma-Aldrich often list products from primary manufacturers, providing a convenient procurement channel with established logistics.[2] However, this convenience may come at a price premium.

  • E-commerce Marketplaces: Platforms like Molport, Chem-Space, and eMolecules aggregate catalogs from numerous suppliers, offering researchers a powerful tool to search for and compare offerings from a single interface.[6][7][8][9] These are invaluable for identifying potential sources but require the end-user to perform due diligence on the ultimate supplier.

Deconstructing the Price: More Than Just the Molecule

The price of a building block like this is a function of several variables. Publicly available pricing is rare, indicating that it is often synthesized on demand. When sourcing, a simple price-per-gram comparison is insufficient. A thorough evaluation must consider the following:

  • Synthesis Complexity: This is the primary cost driver. A multi-step synthesis with challenging purifications will invariably result in a higher price.

  • Scale of Production: The cost for milligram-to-gram research quantities is disproportionately high due to the fixed costs of synthesis and quality control setup. The price per gram decreases significantly at the kilogram scale.

  • Purity and Analytical Data: A compound with a guaranteed purity of >95% supported by comprehensive NMR and LC-MS data is more valuable and reliable than one with minimal quality assurance.[5] Requesting higher purity (e.g., >97% or >99%) will increase the cost due to the need for additional purification steps.[10]

  • Lead Time: In-stock compounds from distributors command a premium for immediate availability.[5] Made-on-demand synthesis requires longer lead times (weeks to months) but can be more cost-effective, especially for larger quantities.

Illustrative Sourcing Comparison

The following table demonstrates a strategic approach to comparing suppliers. Note that prices are often "Quote on Request," underscoring the specialized nature of the compound.

Supplier TypeExample Supplier(s)Purity SpecificationRepresentative ScalePrice IndicationKey Consideration
Primary Manufacturer Enamine≥95%1 gQuote on RequestDirect source, potential for scale-up, comprehensive QC.
Distributor/Marketplace Sigma-Aldrich, ChemScene≥95%1 gQuote on RequestLogistical convenience, may list multiple underlying sources.
Custom Synthesis Org. Various CROsCustom (e.g., >98%)1-10 gQuote on RequestIdeal for specific purity needs or when compound is not cataloged.

The Procurement Workflow: A Strategic Approach

Efficiently sourcing a specialized building block requires a more rigorous process than ordering common lab reagents. The workflow ensures that the procured material meets the scientific, budgetary, and timeline requirements of the project.

ProcurementWorkflow cluster_Research Research & Planning cluster_Diligence Due Diligence & Selection cluster_Execution Execution & Verification A 1. Identify Need (Project Requirement) B 2. Search & Discover (Molport, eMolecules, etc.) A->B C 3. Initial Vetting (Availability, Purity Specs) B->C D 4. Request Quotes (Multiple Suppliers) C->D E 5. Technical Evaluation (Compare CoA, Lead Time) D->E F 6. Select Supplier (Balance Cost, Quality, Speed) E->F G 7. Internal Approval (Purchase Order) F->G H 8. Place Order G->H I 9. Receive & In-House QC (Verify Structure, Purity) H->I J 10. Release to Lab I->J ExperimentalWorkflow A 1. Reagent Setup (Vial, Stir Bar) B 2. Add Solids (Substrate, Boronic Acid, Catalyst, Base) A->B C 3. Inert Atmosphere (Evacuate/Backfill Ar) B->C D 4. Add Solvents (Dioxane/Water) C->D E 5. Heat & Stir (110 °C, 4-12h) D->E F 6. Reaction Monitoring (TLC or LC-MS) E->F G 7. Aqueous Workup (Extraction) F->G H 8. Purification (Column Chromatography) G->H I 9. Analysis (NMR, MS) H->I

Sources

Methodological & Application

Synthesis of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amide bond formation represents a cornerstone of modern organic synthesis, with broad applications in the pharmaceutical, agrochemical, and materials science sectors. The synthesis of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, a substituted pyridine derivative, is of significant interest due to its potential as a versatile intermediate in the development of novel bioactive molecules. The presence of a halogenated pyridine ring and a substituted piperidine amide moiety provides multiple points for further chemical modification, making it a valuable building block for creating diverse chemical libraries for drug discovery.

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine from 6-chloronicotinic acid. The described methodology is designed to be robust and scalable, offering high yields and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Scheme

The synthesis of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine from 6-chloronicotinic acid is a two-step process. The first step involves the activation of the carboxylic acid group of 6-chloronicotinic acid to form an acyl chloride. This is followed by the coupling of the acyl chloride with 3-methylpiperidine to yield the final amide product.

Reaction_Scheme 6-chloronicotinic_acid 6-Chloronicotinic Acid acyl_chloride 6-Chloronicotinoyl Chloride 6-chloronicotinic_acid->acyl_chloride SOCl2 or (COCl)2 DMF (cat.), DCM final_product 2-Chloro-5-(3-methylpiperidine- 1-carbonyl)pyridine acyl_chloride->final_product Et3N, DCM 3-methylpiperidine 3-Methylpiperidine 3-methylpiperidine->final_product

Caption: Overall reaction scheme for the synthesis.

Part 1: Synthesis of 6-Chloronicotinoyl Chloride

This initial step focuses on the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Materials
Reagent/SolventFormulaM.W.QuantityMoles
6-Chloronicotinic AcidC₆H₄ClNO₂157.5510.0 g0.0635
Thionyl ChlorideSOCl₂118.9711.0 mL0.152
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
N,N-Dimethylformamide (DMF)C₃H₇NO73.092-3 drops-
Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (10.0 g, 0.0635 mol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

  • Catalyst Addition: Add 2-3 drops of N,N-dimethylformamide (DMF) to the suspension. DMF acts as a catalyst for the reaction.

  • Reagent Addition: Slowly add thionyl chloride (11.0 mL, 0.152 mol) to the mixture at room temperature. The addition should be done in a fume hood due to the release of HCl and SO₂ gases.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 6-chloronicotinoyl chloride is a solid and is typically used in the next step without further purification.

Safety Precautions
  • Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[1] It should be handled with extreme care in a well-ventilated fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • The reaction releases toxic gases (HCl and SO₂). Ensure the reaction setup is properly vented to a scrubber system.

Part 2: Synthesis of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

In this step, the freshly prepared acyl chloride is coupled with 3-methylpiperidine to form the desired amide product.

Materials
Reagent/SolventFormulaM.W.QuantityMoles
6-Chloronicotinoyl ChlorideC₆H₄ClNO176.0011.1 g (crude)~0.0635
3-MethylpiperidineC₆H₁₃N99.177.6 mL0.0698
Triethylamine (Et₃N)C₆H₁₅N101.1910.6 mL0.0762
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0150 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--
Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the crude 6-chloronicotinoyl chloride in 100 mL of anhydrous DCM.

  • Amine and Base: In a separate flask, dissolve 3-methylpiperidine (7.6 mL, 0.0698 mol) and triethylamine (10.6 mL, 0.0762 mol) in 50 mL of anhydrous DCM. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Addition: Cool the acyl chloride solution to 0°C using an ice bath. Slowly add the solution of 3-methylpiperidine and triethylamine dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine as an oil or a solid.

Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A Mix 6-Chloronicotinic Acid, DCM, and DMF B Add Thionyl Chloride A->B C Reflux for 2-3 hours B->C D Rotary Evaporation C->D E Dissolve Acyl Chloride in DCM D->E Crude Acyl Chloride G Add Amine Solution to Acyl Chloride at 0°C E->G F Prepare Solution of 3-Methylpiperidine and Et3N F->G H Stir at Room Temperature G->H I Aqueous Work-up H->I J Purification by Chromatography I->J

Caption: Experimental workflow for the two-step synthesis.

Characterization

The final product, 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the protons on the pyridine and methylpiperidine rings.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₅ClN₂O, M.W. 238.72).
FT-IR Characteristic absorption bands for the C=O (amide) and C-Cl bonds.

Discussion

The described protocol offers a reliable method for the synthesis of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine. The use of thionyl chloride for the activation of the carboxylic acid is a cost-effective and efficient method.[3] Alternatively, other coupling reagents such as HATU or EDC could be employed for the amide bond formation, which may offer milder reaction conditions but at a higher cost.[4][5] The choice of coupling reagent can be critical in minimizing side reactions and maximizing yield.

The purification of the final product by column chromatography is essential to remove any unreacted starting materials and byproducts. The choice of eluent system for chromatography may need to be optimized based on the polarity of the final compound.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions. Increase reaction time or temperature.
Low yield in Step 2 Incomplete reaction; degradation of acyl chloride.Use freshly prepared acyl chloride. Ensure slow addition of the amine solution at low temperature.
Impure product Incomplete reaction; side reactions.Optimize reaction time and temperature. Adjust the eluent system for column chromatography.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine from 6-chloronicotinic acid. By following the outlined protocols and safety precautions, researchers can efficiently produce this valuable intermediate for further applications in medicinal chemistry and drug discovery.

References

  • Cole-Parmer. Material Safety Data Sheet - HATU, 99%. Available at: [Link].

  • Scribd. Thionyl Chloride Safety and Hazards Guide. Available at: [Link].

  • Excell Battery. Safety Training for Lithium Thionyl Chloride Batteries. YouTube. Available at: [Link].

  • Suvchem Laboratory Chemicals. HATU (FOR PEPTIDE SYNTHESIS). Available at: [Link].

  • NOBLE Training. Thionyl chloride. YouTube. Available at: [Link].

  • Scribd. 16-Thionyl Chloride (SoCl2). Available at: [Link].

  • AAPPTEC - Peptides. Coupling Reagents. Available at: [Link].

  • PrepChem.com. Synthesis of 6-chloronicotinic acid. Available at: [Link].

  • Fisher Scientific. Amide Synthesis. Available at: [Link].

  • Semantic Scholar. Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Available at: [Link].

  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • De Gruyter. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Available at: [Link].

  • European Patent Office. Preparation of 2-chloro-5-methylpyridine - Patent 0121320. Available at: [Link].

  • Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Available at: [Link].

  • NIH. 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link].

  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link].

  • Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available at: [Link].

  • BORIS Portal. Green Chemistry. Available at: [Link].

  • ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link].

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Application Note & Protocol Guide: Amide Coupling of 3-Methylpiperidine and Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] This linkage is a cornerstone of peptides, proteins, and a vast array of small-molecule pharmaceuticals. The coupling of heterocyclic fragments, such as piperidines and pyridines, is a common strategy for synthesizing complex molecules with desirable pharmacological properties.

This guide provides a detailed technical overview and actionable protocols for the amide coupling of 3-methylpiperidine with chloronicotinic acid. This specific transformation presents common challenges encountered in organic synthesis: the coupling of a moderately sterically hindered secondary amine with an electron-deficient carboxylic acid. We will explore the underlying mechanisms of common coupling reagents, provide a rationale for condition selection, and offer detailed, field-proven experimental protocols.

Reaction Overview

The fundamental transformation involves the activation of the carboxylic acid group of chloronicotinic acid to make it susceptible to nucleophilic attack by the secondary amine of 3-methylpiperidine, forming a stable amide bond and eliminating a molecule of water.

General Reaction Scheme:

Directly heating an amine and a carboxylic acid is generally ineffective and requires harsh conditions (>200 °C), which are incompatible with most functionalized molecules. Therefore, activating the carboxylic acid with a "coupling reagent" is essential for performing the reaction under mild conditions.[3][4]

Mechanistic Principles of Carboxylic Acid Activation

The choice of coupling reagent is the most critical decision in designing an amide synthesis.[5] The two most prevalent classes of reagents are carbodiimides and onium (uronium/phosphonium) salts.

The Carbodiimide Pathway: EDC-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][7]

Key Mechanistic Steps:

  • Activation: The carboxylic acid adds to the carbodiimide (EDC), forming the O-acylisourea. This intermediate is highly electrophilic but unstable.

  • Challenges: The O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and terminates the desired reaction pathway.[8] For chiral carboxylic acids, this intermediate is also prone to racemization.

  • The Role of Additives (HOBt): To mitigate these side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[8][9] HOBt acts as a nucleophilic trap, rapidly reacting with the O-acylisourea to form an HOBt-active ester. This ester is more stable than the O-acylisourea, less prone to racemization, and still highly reactive towards the amine nucleophile.[6]

  • Amide Formation: The amine (3-methylpiperidine) attacks the active ester to form the final amide bond, regenerating the HOBt additive.

The Onium Salt Pathway: HATU-Mediated Coupling

Onium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents available, particularly for challenging substrates.[10][11]

Key Mechanistic Steps:

  • Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), first deprotonates the carboxylic acid to form a carboxylate anion.[12][13]

  • Activation: The carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[12] The 7-aza-hydroxybenzotriazole (HOAt) core of HATU is superior to HOBt, as the pyridine nitrogen is thought to stabilize the transition state through a neighboring group effect, accelerating the rate of coupling.[11][12]

  • Amide Formation: The amine attacks the highly electrophilic OAt-active ester to furnish the desired amide with high efficiency. This pathway is generally faster and leads to fewer side products than the carbodiimide method, making it ideal for sterically hindered or electron-poor substrates.[2][11]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base - H-Base⁺ Base Base (DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester TMU Tetramethylurea Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH₂ (Amine) Amine->Amide HOAt HOAt

Fig 1. HATU activation and coupling pathway.

Guide to Reagent and Condition Selection

The specific nature of 3-methylpiperidine (secondary amine) and chloronicotinic acid (electron-deficient) guides our choices.

  • Coupling Reagent:

    • EDC/HOBt: A reliable and cost-effective first choice. The primary byproduct, an N,N'-disubstituted urea, is water-soluble, simplifying purification via aqueous workup.[9]

    • HATU: A superior choice if the EDC/HOBt coupling proves sluggish due to steric hindrance from the 3-methyl group or the reduced nucleophilicity of the amine. HATU is known for its high efficiency with hindered substrates.[10][11]

    • T3P® (Propylphosphonic Anhydride): An excellent, scalable reagent known for low epimerization levels. Its byproducts are water-soluble, making it a practical choice in process chemistry.[14][15]

  • Base:

    • A non-nucleophilic tertiary amine base is required to neutralize acids without competing in the coupling reaction.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): The preferred choice. Its bulky isopropyl groups prevent it from acting as a nucleophile.[6]

    • Triethylamine (TEA): Also commonly used, but can sometimes lead to side reactions due to being slightly more nucleophilic than DIPEA.

  • Solvent:

    • Polar aprotic solvents are ideal for solubilizing the reactants and reagents.

    • N,N-Dimethylformamide (DMF): A common and effective solvent for amide couplings.[1]

    • Dichloromethane (DCM): Another excellent choice, particularly for EDC couplings, due to its ease of removal.

    • Acetonitrile (ACN): A suitable alternative.

  • Temperature:

    • Reactions are typically initiated at 0 °C to control the initial exothermic activation step and minimize potential side reactions.[6]

    • The reaction is then allowed to warm to room temperature and stirred until completion, which can take anywhere from a few hours to overnight.

Experimental Workflow and Protocols

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Acid & Amine in Anhydrous Solvent B Cool to 0°C A->B C Add Base & Coupling Reagents B->C D Warm to RT & Stir C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup (Wash with H₂O, Brine) E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Concentrate G->H I Purify by Chromatography H->I J Pure Amide I->J Characterize Product

Fig 2. General experimental workflow for amide coupling.
Protocol A: EDC/HOBt Mediated Coupling

Materials:

  • Chloronicotinic Acid (1.0 equiv)

  • 3-Methylpiperidine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM (to make a 0.2 M solution)

  • Standard workup reagents (Ethyl Acetate, Water, Brine)

Procedure (Based on a 1.0 mmol scale):

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add chloronicotinic acid (157.5 mg, 1.0 mmol), HOBt (162.1 mg, 1.2 mmol), and 3-methylpiperidine (120 µL, 1.1 mmol).

  • Add anhydrous DMF (5 mL) to dissolve the solids.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add EDC·HCl (230 mg, 1.2 mmol) to the mixture in one portion.

  • Add DIPEA (435 µL, 2.5 mmol) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). The aqueous washes will remove the urea byproduct and excess reagents.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure amide.[6]

Protocol B: HATU Mediated Coupling

Materials:

  • Chloronicotinic Acid (1.0 equiv)

  • 3-Methylpiperidine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (to make a 0.2 M solution)

  • Standard workup reagents (Ethyl Acetate, Water, Brine)

Procedure (Based on a 1.0 mmol scale):

  • To a dry round-bottom flask under an inert atmosphere, add chloronicotinic acid (157.5 mg, 1.0 mmol) and HATU (456.3 mg, 1.2 mmol).

  • Add anhydrous DMF (5 mL) to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (522 µL, 3.0 equiv) dropwise to the stirred solution.

  • Add 3-methylpiperidine (120 µL, 1.1 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-6 hours. HATU couplings are typically much faster than EDC couplings.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Summary of Coupling Conditions

ParameterProtocol A (EDC/HOBt)Protocol B (HATU)Rationale & Comments
Coupling Agent EDC·HClHATUHATU is more reactive and often provides higher yields for challenging couplings.[11]
Additive HOBtNone (HOAt is part of HATU)HOBt suppresses N-acylurea formation and racemization.[8]
Base DIPEA (2.5 equiv)DIPEA (3.0 equiv)Non-nucleophilic base is crucial. More base is often used in HATU couplings.[6]
Solvent DMF or DCMDMFDMF is a universal solvent for these reactions.
Temperature 0 °C to RT0 °C to RTInitial cooling controls the activation step.
Reaction Time 4-18 hours1-6 hoursHATU reactions are significantly faster.
Workup Water washesNaHCO₃ & water washesAqueous washes remove water-soluble byproducts.
Cost LowerHigherEDC is significantly cheaper than HATU.

Troubleshooting

  • Low or No Product Formation:

    • Cause: Insufficient activation or inactive reagents.

    • Solution: Ensure all reagents are fresh and solvents are anhydrous. Switch to a more powerful coupling reagent like HATU. Consider pre-activating the acid with HATU and base for 15-30 minutes before adding the amine.[6]

  • Recovery of Starting Materials:

    • Cause: Reaction is too slow due to steric hindrance or low nucleophilicity.

    • Solution: Increase the reaction temperature to 40-50 °C or allow for a longer reaction time. Ensure stoichiometry is correct.

  • Presence of N-acylurea Byproduct (with EDC):

    • Cause: The O-acylisourea intermediate is rearranging before being intercepted by the amine.

    • Solution: Ensure HOBt is used. Check the purity of the amine; primary amine impurities can react faster.

Safety Precautions

Amide coupling reagents, particularly onium and phosphonium salts, should be handled with care as they are potential sensitizers.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Solvents like DMF and DCM have specific handling and disposal requirements.

References

  • University of Milan. (n.d.). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Subramanian, M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11646-11649. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 118-121. [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • Sharma, G., et al. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]

  • NIH. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • PubChem. (n.d.). 3-methylpiperidine-3-carboxylic acid hydrochloride. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

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Application Note: High-Efficiency SNAr Functionalization of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine represents a "privileged structure" in medicinal chemistry, frequently serving as a core intermediate for p38 MAP kinase inhibitors, P2X7 antagonists, and various GPCR modulators. The electrophilic C2-position allows for the rapid diversification of the scaffold via Nucleophilic Aromatic Substitution (SNAr).

This Application Note provides a robust, self-validating protocol for functionalizing this substrate. Unlike simple chloropyridines, the presence of the electron-withdrawing carboxamide at the C5 position significantly lowers the activation energy for nucleophilic attack, allowing for milder reaction conditions. However, this increased reactivity requires careful control of stoichiometry and temperature to prevent byproduct formation (e.g., hydrolysis or bis-addition if using diamines).

Mechanistic Foundation & Reactivity Profile[1]

The "Double Activation" Effect

Success in this reaction relies on understanding the electronic environment of the pyridine ring. The substrate features two distinct activating influences that stabilize the transition state (Meisenheimer Complex):

  • The Pyridine Nitrogen (Endocyclic): The electronegative nitrogen withdraws electron density from the ring (inductive effect, -I) and allows resonance stabilization of the negative charge at the 2- and 4-positions.

  • The C5-Carboxamide (Exocyclic): The carbonyl group at C5 acts as a secondary electron-withdrawing group (EWG). It stabilizes the anionic intermediate via resonance, delocalizing the negative charge onto the carbonyl oxygen.

This "Double Activation" makes this specific substrate significantly more reactive than 2-chloropyridine or 2-chloro-3-methylpyridine.

Reaction Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical resonance stabilization that drives the reaction forward.

SnAr_Mechanism cluster_stabilization Stabilizing Factors Substrate Substrate (2-Cl-5-Amide-Pyridine) Nu_Attack Nucleophilic Attack (Rate Determining Step) Substrate->Nu_Attack + H-Nu (Amine) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nu_Attack->Meisenheimer Transition State Elimination Elimination of Cl- Meisenheimer->Elimination Aromatization Product Final Product (2-Amino-5-Amide-Pyridine) Elimination->Product - HCl (Scavenged by Base) Factor1 Pyridine N (Inductive -I) Factor1->Meisenheimer Factor2 C5-Carbonyl (Resonance -M) Factor2->Meisenheimer

Figure 1: Mechanistic pathway of SNAr on the target scaffold. Note the dual stabilization of the Meisenheimer complex.

Critical Experimental Variables

Optimization of SNAr on this scaffold depends on three variables. The table below summarizes the "Standard" vs. "Green/Alternative" choices based on our internal validation data.

VariableStandard ProtocolGreen/AlternativeRationale
Solvent DMSO or DMF2-MeTHF or NMPDMSO/DMF: High dielectric constant stabilizes the polar transition state, accelerating rates. 2-MeTHF: Good for workup (phase separation) but slower reaction rates.
Base DIPEA or TEAK2CO3 or Cs2CO3Organic Bases (DIPEA): Homogeneous, easy to remove. Essential for neutralizing HCl generated. Inorganic Bases: Use if the nucleophile is an HCl salt or if the substrate is acid-sensitive.
Temp 80°C - 100°C120°C - 140°C (Microwave)The C5-amide is robust, but temperatures >120°C in wet solvents can cause hydrolysis. Keep <100°C for safety.
Stoichiometry 1.0 equiv Substrate 1.2 equiv Nucleophile1.0 equiv Substrate 2.5 equiv NucleophileUse excess nucleophile only if it is volatile (easy to remove). Otherwise, keep near 1:1 to simplify purification.

Standard Operating Procedure (SOP)

Protocol A: Thermal SNAr (The "Workhorse" Method)

Best for: Primary and secondary amines, non-volatile nucleophiles.

Materials:

  • Substrate: 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent: Anhydrous DMSO (Concentration: 0.2 M – 0.5 M)

Step-by-Step Workflow:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in DMSO (0.5 M concentration).

    • Expert Tip: Do not use DMF if the reaction requires heating >100°C for >12 hours due to potential decomposition to dimethylamine, which acts as a competing nucleophile.

  • Addition: Add DIPEA (2.5 equiv) followed by the Amine Nucleophile (1.2 equiv).

  • Reaction: Seal the vial and heat to 85°C in an oil bath or heating block.

    • Monitoring: Check by LCMS or TLC (50% EtOAc/Hexanes) after 2 hours. The product is usually more polar (lower Rf) than the chloropyridine starting material.

  • Workup (Self-Validating):

    • Cool to room temperature.

    • Validation Step: Dilute a small aliquot (50 µL) in water. If precipitate forms, the product is likely hydrophobic.

    • Pour reaction mixture into water (10x volume). Extract with EtOAc or DCM (3x).

    • Wash combined organics with Brine (2x) to remove DMSO.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM) is usually sufficient.

Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered amines or library production.

  • Setup: Combine Substrate (1.0 equiv), Amine (2.0 equiv), and DIPEA (3.0 equiv) in a microwave vial.

  • Solvent: Use NMP (N-Methyl-2-pyrrolidone) or EtOH (if solubility permits). Concentration: 0.5 M.

  • Irradiation: Heat at 140°C for 20 minutes (High Absorption setting).

  • Workup: Direct injection into Prep-HPLC is recommended for library scale (remove solvent via centrifugal evaporation first if using NMP).

Troubleshooting & Decision Logic

If the standard SNAr fails, use the following logic tree to determine the corrective action.

Troubleshooting_Logic Start Reaction Analysis: Low Yield or No Product? Check_SM Is Starting Material (SM) consumed? Start->Check_SM SM_Remains Yes: SM Remains Check_SM->SM_Remains SM_Consumed No: SM Consumed (Complex Mixture) Check_SM->SM_Consumed Sterics Issue: Steric Hindrance or Low Nucleophilicity SM_Remains->Sterics Action_Heat Action: Increase Temp to 120°C (Switch to NMP) Sterics->Action_Heat First Try Action_Cat Action: Switch to Buchwald-Hartwig (Pd2(dba)3 / Xantphos) Sterics->Action_Cat If Heat Fails Hydrolysis Issue: Amide Hydrolysis or Polymerization SM_Consumed->Hydrolysis Action_Dry Action: Use Anhydrous Solvent & Lower Temp (60°C) Hydrolysis->Action_Dry Action_Protect Action: Check Nucleophile for competing sites Hydrolysis->Action_Protect

Figure 2: Troubleshooting decision matrix for SNAr optimization.

Safety & Handling

  • Chloropyridines: Can be sensitizers. Handle in a fume hood.

  • DMSO/DMF: Permeable to skin; carries dissolved toxins into the bloodstream. Wear nitrile gloves (double-glove recommended).

  • Pressure: Reactions heated >100°C in closed vials generate significant pressure. Use rated pressure vials.

References

  • Mechanistic Basis of SNAr: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.
  • Reactivity of 2-Chloropyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010.

  • Solvent Effects in SNAr: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine in Mixed Solvents." Chem. Rev., 1951, 49(2), 273–412.

  • Green Solvent Alternatives (2-MeTHF): Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012.

  • Application in Kinase Inhibitors (p38 MAP): Use of 2-chloro-5-carbonylpyridine scaffolds is documented in patents for Losmapimod analogs. See WO2003076405A1.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination, specifically tailored for the coupling of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine with a primary or secondary amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol herein is designed to be robust and scalable, addressing common challenges associated with the amination of electron-deficient heteroaryl chlorides. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide guidance on reaction monitoring, work-up, purification, and troubleshooting.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of bioactive molecules are nitrogen-containing heterocycles.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the construction of these crucial bonds.[1][3][4] It offers significant advantages over traditional methods, such as nucleophilic aromatic substitution (SNAr), by providing a broader substrate scope and milder reaction conditions.[1]

The subject of this guide, 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, presents a unique set of challenges. The pyridine ring is electron-deficient, which can influence the reactivity of the C-Cl bond.[5] Furthermore, the presence of a tertiary amide functional group requires careful selection of reaction conditions to avoid potential side reactions. This guide will provide the necessary insights to navigate these challenges and achieve high-yielding, clean conversions.

Mechanistic Overview: The Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4][6][7]

.dot

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH Deprotonation Amido Complex AmineCoord->Deprotonation + Base - Base-H⁺X⁻ Deprotonation->Pd0 Reductive Elimination Product Desired Product Deprotonation->Product dummy->Pd0 Product (Ar-NR₂) ArCl 2-Chloro-5-(3-methylpiperidine- 1-carbonyl)pyridine ArCl->OxAdd Amine Amine (R₂NH) Amine->AmineCoord Base Base Base->Deprotonation

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl chloride (Ar-Cl) bond, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the amination of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine. Optimization may be required depending on the specific amine coupling partner.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine≥98%Commercial SourceEnsure dryness.
Amine (Primary or Secondary)≥98%Commercial SourcePurify if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial SourceCan be sensitive to air and light.
XPhosLigand GradeCommercial SourceStore under inert atmosphere.
Sodium tert-butoxide (NaOtBu)≥97%Commercial SourceHighly hygroscopic; handle in a glovebox.
TolueneAnhydrous, ≥99.8%Commercial SourceDegas before use.
Oven-dried Schlenk flask or reaction vial
Magnetic stir bar
Inert atmosphere (Argon or Nitrogen)High Purity
Reaction Setup and Execution

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium tert-butoxide is a strong base and should be handled with care.[8]

  • Vessel Preparation: Place an appropriately sized, oven-dried Schlenk flask or reaction vial containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the reaction vessel, add 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine (1.0 equiv), Palladium(II) Acetate (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

  • Inerting: Evacuate and backfill the vessel with inert gas three times to ensure an oxygen-free environment.[9]

  • Solvent and Amine Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.2 M with respect to the starting material. Then, add the amine (1.2 equiv) via syringe.

  • Base Addition: In a glovebox, weigh sodium tert-butoxide (1.5 equiv) into a separate vial and add it to the reaction mixture as a solid or as a freshly prepared solution in toluene.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] A typical reaction time is 12-24 hours.

.dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Oven-dry glassware B Add solid reagents: - Aryl Chloride - Pd(OAc)₂ - XPhos A->B C Inert atmosphere (Ar or N₂) B->C D Add anhydrous, degassed toluene and amine C->D E Add NaOtBu D->E F Heat to 100-110 °C with stirring E->F G Monitor by TLC/LC-MS F->G H Cool to RT and quench with saturated NH₄Cl(aq) G->H I Extract with ethyl acetate H->I J Dry, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of toluene).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[9][13]

Key Considerations and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use a pre-catalyst (e.g., XPhos Pd G3)[5]- Increase temperature to 110-120 °C[5]- Ensure anhydrous and degassed conditions[5]
Hydrodehalogenation - Slow reductive elimination- Presence of water- Screen different ligands (e.g., RuPhos)[5]- Ensure scrupulously dry conditions[5]
Side Product Formation - Reaction with amide functionality- Homocoupling- Use a weaker base (e.g., K₃PO₄, Cs₂CO₃)[6][14]- Optimize catalyst loading and temperature[11]

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[15][16]

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-amino-5-(3-methylpiperidine-1-carbonyl)pyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can achieve high yields and purity. The provided protocol serves as a solid foundation, and the troubleshooting guide offers solutions to common challenges, enabling the successful application of this important transformation in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • BenchChem. (2025). Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11961-11969.
  • Nodwell, M. B., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment.
  • PubMed. (2014).
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  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • ACS Publications. (2023, October 10). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)
  • BenchChem. (2025). Comparative analysis of palladium catalysts for Buchwald-Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Florida State University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
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Using 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Utilizing 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine as a Versatile Intermediate for Kinase Inhibitor Synthesis

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine , a key intermediate for the synthesis of potent and selective kinase inhibitors. We provide an overview of its chemical properties, detailed protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and a standard protocol for evaluating the resultant compounds in an in vitro kinase assay.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and favorable metabolic profile make it an ideal core for kinase inhibitors, which typically target the ATP-binding pocket of the enzyme.[1] The intermediate, 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, is strategically designed for efficient library synthesis. It incorporates three key features:

  • A Reactive Handle: The 2-chloro substituent serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse aryl, heteroaryl, and amino moieties to build out the final inhibitor structure.[2][3]

  • A Core Scaffolding Element: The central pyridine ring acts as a rigid anchor, positioning substituents for optimal interaction with the kinase active site.

  • A Modulator of Physicochemical Properties: The 5-(3-methylpiperidine-1-carbonyl) group enhances solubility and provides a three-dimensional structural element that can be crucial for achieving selectivity and potency. The piperidine motif is a ubiquitous feature in pharmaceuticals, known for improving pharmacokinetic properties.[4][5]

Derivatives of this and similar scaffolds have shown activity against a range of important oncological targets, including Janus kinases (JAKs), Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3).[6][7][8]

Physicochemical Properties of the Intermediate

A thorough understanding of the starting material's properties is essential for reaction optimization and safety.

PropertyValueSource
CAS Number 325738-95-2[9]
Molecular Formula C₁₂H₁₅ClN₂O[9]
Molecular Weight 238.71 g/mol [9]
Topological Polar Surface Area (TPSA) 33.2 Ų[9]
LogP (Computed) 2.6071[9]
Hydrogen Bond Acceptors 2[9]
Hydrogen Bond Donors 0[9]
Rotatable Bonds 1[9]
Storage Sealed in dry, 2-8°C[9]

Synthetic Applications & Protocols

The primary utility of this intermediate lies in its functionalization at the C2 position of the pyridine ring. The electron-deficient nature of the pyridine ring, combined with the chloro-substituent, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.

G cluster_start Starting Material cluster_reactions Core Synthetic Transformations cluster_products Synthesized Inhibitor Candidates cluster_assay Biological Evaluation cluster_end Endpoint Intermediate 2-Chloro-5-(3-methylpiperidine- 1-carbonyl)pyridine Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald R¹R²NH Pd Catalyst, Base Product_Aryl 2-Aryl/Heteroaryl Substituted Pyridine Derivative Suzuki->Product_Aryl Product_Amino 2-Amino Substituted Pyridine Derivative Buchwald->Product_Amino Assay In Vitro Kinase Assay Product_Aryl->Assay Product_Amino->Assay Data IC₅₀ Determination SAR Analysis Assay->Data

Figure 1. General workflow from intermediate to biological data.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of the intermediate with an aryl or heteroaryl boronic acid. This is a foundational method for installing the hinge-binding motifs common in many Type I kinase inhibitors.

Rationale: Chloropyridines are generally less reactive than their bromo- or iodo- counterparts.[2] Therefore, the choice of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands, is critical to facilitate the oxidative addition step and achieve high yields.[10] An aqueous base system is commonly used to activate the boronic acid.

Materials:

  • 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

  • Aryl- or Heteroaryl-boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (1.2 - 1.5x mol of Pd)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (5:1))

  • Anhydrous, degassed solvents

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium source (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., SPhos, 0.04 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the coupling of the intermediate with a primary or secondary amine, a key transformation for creating inhibitors that engage with the kinase hinge region via hydrogen bonding.

Rationale: As with Suzuki coupling, the C-Cl bond of a chloropyridine requires a highly active catalyst for efficient oxidative addition, which is often the rate-limiting step.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically required, along with bulky biarylphosphine ligands that promote the reductive elimination of the desired product.[11][12] The reaction must be performed under strictly anhydrous and inert conditions, as oxygen can deactivate the Pd(0) catalyst and water can lead to hydrodehalogenation byproducts.[11]

Materials:

  • 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, BrettPhos Pd G3) (1-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS) (1.5 - 2.0 equivalents)

  • Anhydrous, non-protic solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium pre-catalyst (0.03 eq) and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk flask.

  • Reagent Addition: Add 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine (1.0 eq), the amine (1.2 eq), and the anhydrous solvent (e.g., Toluene).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to the target temperature (typically 90-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the 2-amino-pyridine derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of compounds has been synthesized, their biological activity must be assessed. The following is a generalized protocol for a fluorescence-based in vitro kinase assay, a common method for determining inhibitor potency (IC₅₀).[13][14]

G cluster_pathway Simplified Kinase Signaling Receptor Receptor Kinase Kinase (e.g., JAK2, FLT3) Receptor->Kinase Signal Substrate Substrate (e.g., STAT) ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Response Cellular Response (Gene Transcription) pSubstrate->Response Inhibitor Synthesized Inhibitor Inhibitor->Kinase Inhibition

Figure 2. Inhibition of a generic kinase signaling cascade.

Principle: This assay measures the amount of ADP produced as a kinase transfers a phosphate group from ATP to a peptide substrate. The amount of ADP is quantified using a coupled enzyme reaction that produces a fluorescent signal, which is inversely proportional to the kinase inhibition.[15]

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Assay Buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)

  • Synthesized test compounds (inhibitors) dissolved in DMSO

  • ADP detection reagent kit (e.g., ADP-Glo™, Kinase-Glo®)

  • Black, low-volume 384-well assay plates

  • Multichannel pipettor

  • Fluorescent plate reader

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using a multichannel pipettor, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).

  • Kinase Addition: Prepare a solution of the kinase in assay buffer. Add the kinase solution (e.g., 5 µL) to all wells except the "no enzyme" blanks.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitors to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a solution of ATP and the peptide substrate in assay buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of competitive inhibitors. Add this solution (e.g., 5 µL) to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate for the desired period (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or room temperature).

  • Detection: Stop the kinase reaction and initiate the detection reaction by adding the ADP detection reagent according to the manufacturer's protocol (e.g., add 10 µL of ADP-Glo™ Reagent). Incubate for the recommended time (e.g., 40 minutes).

  • Signal Measurement: Measure the fluorescence or luminescence signal using a plate reader with the appropriate excitation and emission wavelengths (e.g., for a fluorometric assay, λEx = 530 nm / λEm = 590 nm).[15]

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion

2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is a high-value, strategically designed intermediate for the synthesis of novel kinase inhibitors. Its activated 2-chloro position allows for facile and versatile derivatization through robust palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a reliable framework for synthesizing libraries of potential inhibitors and subsequently evaluating their biological activity. By leveraging this intermediate, drug discovery programs can accelerate the exploration of chemical space around the privileged pyridine scaffold, facilitating the development of next-generation targeted therapeutics.

References

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  • Shih, C., et al. (2007). Synthesis and identification of[3][13][16]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 17(1), 115–119. [Link]

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Strategic Activation of 6-Chloronicotinic Acid: A Guide to Amide Coupling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for activating 6-chloronicotinic acid for amine coupling Content Type: Application Notes and Protocols


) side reactions. We compare three distinct activation pathways: Uronium (HATU), Phosphonic Anhydride (T3P), and Acyl Chloride (SOCl₂), providing validated protocols for each.

Introduction: The Electronic Landscape of 6-CNA

6-Chloronicotinic acid presents a unique electronic profile compared to standard benzoic acid derivatives. The pyridine nitrogen and the chlorine substituent at the 6-position exert a strong electron-withdrawing effect (


 and 

effects).
  • Advantage: The carboxylate carbon is highly electrophilic, making activation generally rapid.

  • Risk Factor (

    
    ):  The C6 position is activated for Nucleophilic Aromatic Substitution. While the carboxylate group (or the resulting amide) is electron-withdrawing, the primary risk occurs if the coupling reaction requires high temperatures or if the amine partner is an exceptionally strong nucleophile (e.g., secondary aliphatic amines).
    

Key Mechanistic Insight: Under standard coupling conditions (


 to 

), the rate of acylation (amide bond formation) is orders of magnitude faster than

displacement of the chloride. However, "forcing" conditions (heating

with excess amine) must be avoided to preserve the chloro-substituent for downstream functionalization.

Reagent Selection Matrix

The choice of reagent depends heavily on the scale of synthesis and the nucleophilicity of the amine partner.

FeatureHATU T3P (Propylphosphonic Anhydride) Thionyl Chloride (Acid Chloride)
Primary Use Case Discovery/MedChem (mg to g scale)Process Development (kg scale)Non-nucleophilic/Sterically hindered amines
Reactivity Extremely HighHighVery High
Epimerization Risk Low (with DIPEA/Collidine)Very LowN/A (6-CNA is achiral)
By-product Removal Difficult (Tetramethylurea is water-soluble but persistent)Excellent (Water-soluble phosphates)Gaseous (SO₂, HCl) - Cleanest crude
Atom Economy PoorModerateHigh
Cost HighModerateLow
Decision Logic for Reagent Selection

ReagentDecision Start Start: 6-CNA Coupling Scale Scale of Reaction? Start->Scale AmineType Amine Reactivity? Scale->AmineType < 10 grams T3P Method B: T3P (Scalable, Easy Workup) Scale->T3P > 10 grams (Process) HATU Method A: HATU (High Yield, MedChem Standard) AmineType->HATU Standard/Reactive AmineType->T3P Standard (Green Chem focus) SOCl2 Method C: Acid Chloride (For Difficult/Weak Amines) AmineType->SOCl2 Weak Nucleophile (e.g., Anilines, Sulfonamides)

Figure 1: Decision tree for selecting the optimal activation strategy based on scale and amine properties.

Detailed Experimental Protocols

Method A: High-Throughput Coupling using HATU

Best for: Small-scale discovery chemistry, valuable amines, and ensuring completion. Mechanism: HATU generates an O-At active ester, which is highly reactive and benefits from the neighboring group effect of the pyridine nitrogen in the HOAt moiety.[1]

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)[2]

  • Amine (1.1 equiv)[3]

  • HATU (1.2 equiv)[3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.2 M)

Protocol:

  • Pre-activation: In a dry vial, dissolve 6-chloronicotinic acid in anhydrous DMF. Add DIPEA. Stir for 2 minutes.

    • Why? Deprotonation of the carboxylic acid is required before it attacks the HATU.

  • Activation: Add HATU in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 10–15 minutes.

    • Critical Step: Do not stir longer than 30 minutes before adding amine, as the active ester can degrade or rearrange.

  • Coupling: Add the amine (dissolved in minimal DMF) to the reaction mixture.

  • Incubation: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS.[3] Look for the disappearance of the acid (M-H = 156) and appearance of the product.

  • Workup: Dilute with EtOAc. Wash 3x with saturated NaHCO₃ (removes HOAt and unreacted acid), 1x with Water, 1x with Brine. Dry over Na₂SO₄.[4]

Troubleshooting:

  • Issue: Formation of guanidinium byproduct (mass of Amine + 99).

  • Cause: HATU reacted directly with the amine because activation was too slow or reagents were mixed all at once.

  • Fix: Ensure strict pre-activation order: Acid + Base + HATU

    
     Wait 
    
    
    
    Add Amine.
Method B: Scalable Coupling using T3P (Propylphosphonic Anhydride)

Best for: Gram-to-Kilogram scale, ease of purification.[5] Mechanism: T3P acts as a Lewis acid to activate the carboxylate, forming a mixed anhydride that is rapidly attacked by the amine.

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)[2]

  • Amine (1.1 equiv)[3]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, Me-THF, or DMF (if solubility is an issue).

Protocol:

  • Slurry Formation: Charge the reaction vessel with 6-chloronicotinic acid, the amine, and the solvent (EtOAc is preferred for workup).

    • Note: Unlike HATU, T3P protocols often work best when all components are present before adding the coupling agent, or adding T3P last.

  • Base Addition: Add Pyridine (or DIPEA). Cool to

    
     if the amine is valuable/reactive; otherwise, RT is acceptable.
    
  • T3P Addition: Add the T3P solution dropwise over 5–10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Observation: The suspension usually clears as the product forms (amides are often more soluble in organic solvents than the zwitterionic starting materials).

  • Workup (The "Magic" of T3P):

    • Add water.[6][7] Separate layers.

    • Wash organic layer with 1M HCl (to remove Pyridine/DIPEA).

    • Wash with 1M NaOH (to remove T3P byproducts and unreacted acid).

    • The T3P byproducts (propylphosphonic acid) are completely water-soluble.

Method C: The Acid Chloride Route (Thionyl Chloride)

Best for: Non-nucleophilic amines (anilines, nitro-amines), sterically hindered systems, or when coupling reagents fail.

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)[2]

  • Thionyl Chloride (

    
    ) (5.0 equiv or used as solvent)
    
  • Catalytic DMF (1-2 drops)

  • Solvent: DCM or Toluene (for the coupling step)

Protocol:

  • Activation: Suspend 6-chloronicotinic acid in dry DCM (or use neat

    
     if scale allows). Add 1 drop of DMF.[4]
    
    • Catalysis: DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species.
      
  • Reflux: Add

    
     dropwise. Heat to reflux (
    
    
    
    for DCM,
    
    
    for neat) for 2 hours until gas evolution (
    
    
    ,
    
    
    ) ceases and the solution becomes clear.
  • Evaporation: Concentrate in vacuo to remove excess

    
    . Azeotrope with toluene twice to remove trace HCl.
    
    • Product: You now have crude 6-chloronicotinoyl chloride. Use immediately.

  • Coupling: Dissolve the amine and a base (Triethylamine or Pyridine, 1.2 equiv) in dry DCM. Cool to

    
    .
    
  • Addition: Dissolve the acid chloride in DCM and add dropwise to the amine solution.

  • Workup: Standard aqueous wash (NaHCO₃/Brine).

Critical Pathway Analysis

Understanding the competition between the desired Amide Formation and the undesired


 side reaction is vital.

ReactionPathways Start 6-Chloronicotinic Acid Activated Activated Species (Active Ester/Acid Chloride) Start->Activated Activation (HATU/T3P/SOCl2) Product Desired Amide Activated->Product Path A: Acyl Substitution (Fast at < 40°C) SideProduct SnAr Byproduct (Cl displaced by Amine) Activated->SideProduct Path B: SnAr (Risk at > 60°C) Product->SideProduct Over-reaction (Excess Amine + Heat)

Figure 2: Mechanistic pathways. Path A is kinetically favored under controlled temperatures. Path B becomes relevant only under forcing conditions.

References

  • Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Liu, J., et al. (2004).[8] SNAr iodination of 6-chloropurine nucleosides. Organic Letters. Retrieved from [Link]

Sources

Synthesizing 2-Amino-5-Carboxamide Pyridine Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-5-carboxamide pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous clinical candidates and approved drugs.[1][2] Its rigid structure, coupled with versatile hydrogen bonding capabilities from the amino and carboxamide groups, allows for potent and selective interactions with a wide range of biological targets.[1][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the general procedures for synthesizing these valuable derivatives. We will explore the primary synthetic strategies, offer detailed, field-proven protocols, and discuss the chemical rationale behind key experimental choices to empower robust and reproducible synthesis.

Introduction: The Significance of the 2-Aminopyridine Core

The 2-aminopyridine moiety is often described as an "unsung hero in drug discovery."[2] Its simple, low molecular weight structure provides an excellent starting point for library synthesis and lead optimization.[2] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the 2-amino group serves as a hydrogen bond donor. The addition of a 5-carboxamide group introduces another critical interaction point, capable of acting as both a hydrogen bond donor and acceptor. This trifecta of functionality is crucial for establishing high-affinity binding to enzyme active sites and receptors. Consequently, this scaffold is a key component in therapeutics targeting a spectrum of diseases, from oncology to neurology.[1][4]

Overview of Primary Synthetic Strategies

The construction of the 2-amino-5-carboxamide pyridine core can be approached from several angles. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. Two predominant retrosynthetic disconnections are most common:

  • Strategy A: Amination of a Pre-functionalized Pyridine Ring. This is arguably the most common approach, typically involving the displacement of a leaving group (e.g., a halide) at the C2 position with an amino group.

  • Strategy B: Formation of the Carboxamide on a Pre-formed Aminopyridine. This route begins with a 2-aminopyridine bearing a precursor to the carboxamide at the C5 position, such as a nitrile or carboxylic acid.

Diagram: High-Level Synthetic Workflow

This diagram outlines the two primary strategies for synthesizing the target scaffold.

G cluster_A Strategy A: C2 Amination cluster_B Strategy B: C5 Carboxamide Formation A1 2-Halo-5-Carboxamide or 2-Halo-5-Cyanopyridine A2 Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig) A1->A2 Amine Source A3 Target Scaffold A2->A3 B1 2-Amino-5-Cyanopyridine B2 Nitrile Hydrolysis B1->B2 Acid or Base B3 Target Scaffold B2->B3 start Starting Materials start->A1 start->B1

Caption: Primary retrosynthetic approaches to the target scaffold.

Detailed Synthetic Protocols & Mechanistic Insights

Strategy A: Palladium-Catalyzed Amination of 2-Halopyridines

The Buchwald-Hartwig amination is a powerful and widely adopted method for forming C-N bonds.[5][6] It offers broad functional group tolerance and generally proceeds with high yields.[5] This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a specialized phosphine ligand.[7]

Causality Behind Experimental Choices:

  • Halide Choice (I > Br > Cl): The oxidative addition of the palladium catalyst to the C-X bond is the rate-determining step. The reactivity follows the order I > Br > Cl. While 2-bromopyridines are common, the use of more reactive 2-chloropyridines is often preferred on a large scale due to lower cost, but may require more active catalyst systems.[8]

  • Catalyst System (Palladium & Ligand): The choice of ligand is critical. Bidentate phosphine ligands like BINAP or DPPF were early developments that improved reaction rates.[5] More recently, sterically hindered, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have proven exceptionally effective, especially for less reactive aryl chlorides and for coupling with a wide range of primary and secondary amines.[9] These bulky ligands promote the crucial reductive elimination step, preventing catalyst decomposition and side reactions.[5]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate complex) to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[7] However, for substrates with base-sensitive functional groups, milder bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be used, often in combination with specific ligand systems.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the base and catalyst deactivation.

Protocol 1: Buchwald-Hartwig Amination of 2-Bromo-5-pyridinecarboxamide

This protocol provides a general procedure for the amination of a 2-halopyridine substrate.

Reagent/ParameterMolar Eq. / ValuePurpose
2-Bromo-5-pyridinecarboxamide1.0Starting Material
Amine (e.g., Benzylamine)1.2Nucleophile
Pd2(dba)30.01 - 0.05Palladium(0) Precatalyst
Xantphos0.02 - 0.10Ligand
Sodium tert-butoxide (NaOtBu)1.4 - 2.0Base
Toluene, anhydrous~0.1 MSolvent
Temperature80 - 110 °CReaction Temperature
AtmosphereNitrogen or ArgonPrevents oxidation of catalyst

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-pyridinecarboxamide (1.0 eq.), Pd2(dba)3 (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 eq.).

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[10]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[10]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ Complex1 Oxidative Addition Complex Pd0->Complex1 Ar-X Complex2 Amine Coordination Complex1->Complex2 HNR₂ Complex3 Deprotonation Complex2->Complex3 Base (-BH⁺) Complex3->Pd0 Reductive Elimination Product Ar-NR₂ Complex3->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Strategy B: Hydrolysis of a 2-Amino-5-cyanopyridine

This strategy is effective when the 2-amino-5-cyanopyridine starting material is commercially available or easily synthesized. The hydrolysis of the nitrile to the primary carboxamide can be achieved under either acidic or basic conditions.

Causality Behind Experimental Choices:

  • Acid-Catalyzed Hydrolysis: Strong acids like concentrated sulfuric acid (H2SO4) or hydrochloric acid (HCl) are commonly used. The reaction often requires heating. A potential side reaction is the further hydrolysis of the carboxamide to the carboxylic acid, which can be minimized by careful control of reaction time and temperature.

  • Base-Catalyzed Hydrolysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used, often in the presence of a co-solvent like ethanol or with hydrogen peroxide. This method can sometimes be milder and offer better control over stopping at the amide stage.[11]

  • Reaction Monitoring: Close monitoring by TLC or LC-MS is crucial to determine the point of maximum carboxamide formation before significant conversion to the carboxylic acid occurs.[10]

Protocol 2: Acid-Catalyzed Hydrolysis of 2-Amino-5-cyanopyridine

This protocol describes a typical acid-catalyzed hydrolysis.

Reagent/ParameterMolar Eq. / ValuePurpose
2-Amino-5-cyanopyridine1.0Starting Material
Sulfuric Acid (98%)5 - 10 volumesReagent and Solvent
Temperature60 - 90 °CReaction Temperature
Reaction Time1 - 5 hoursDuration

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, carefully add 2-amino-5-cyanopyridine (1.0 eq.) in portions to chilled (0 °C) concentrated sulfuric acid with stirring.

  • Heating and Monitoring: Once the addition is complete, slowly heat the mixture to 70-80 °C. Monitor the reaction progress by taking small aliquots, quenching them in ice/water, neutralizing with base, and analyzing by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Precipitation: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[10]

Purification and Characterization

Regardless of the synthetic route, proper purification and characterization are essential to confirm the identity and purity of the final product.

  • Purification:

    • Crystallization: This is the preferred method for obtaining highly pure material on a large scale.[10] A variety of solvents such as ethanol, isopropanol, or ethyl acetate/hexane mixtures can be effective.

    • Column Chromatography: For smaller scales or difficult separations, silica gel column chromatography is standard.[10] A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is commonly employed.

    • Acid-Base Extraction: This technique can be useful during the workup to remove acidic or basic impurities.[10][12]

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural elucidation. The aromatic protons on the pyridine ring will show characteristic splitting patterns and chemical shifts. For example, in a 2-amino-5-carboxamide pyridine, H6 (adjacent to the carboxamide) is typically the most downfield aromatic proton.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the N-H stretches of the amine and amide (~3400-3200 cm⁻¹) and the C=O stretch of the amide (~1660 cm⁻¹).

Conclusion

The synthesis of 2-amino-5-carboxamide pyridine derivatives is a well-established field with robust and versatile methodologies. The two primary strategies—palladium-catalyzed amination and nitrile hydrolysis—offer reliable pathways to this important medicinal scaffold. By understanding the chemical principles behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize these syntheses to access a wide array of novel compounds for drug discovery programs. The protocols and insights provided in this guide serve as a foundational resource for scientists working to harness the therapeutic potential of this privileged structure.

References

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed, J. Org. Chem. 2007, 72(9), 3606-7. Available at: [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry, Chem. Commun., 2014, 50, 13574-13589. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate, J. Org. Chem. 2007, 72(9), 3606-3607. Available at: [Link]

  • Palladium-catalysed amination of halopyridines on a KF-alumina surface. NBU-IR, Tetrahedron 2002, 58(46), 9467-9472. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Catalysis 2012, 2(10), 2174-2178. Available at: [Link]

  • Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. NBU-IR. Available at: [Link]

  • Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination of 2-Chloronicotinic acid. Royal Society of Chemistry, New J. Chem., 2019, 43, 11431-11438. Available at: [Link]

  • Synthesis of 2-arylaminonicotinic acids in water under microwave irradiation without catalyst. ResearchGate, J. Chem. Res. 2011, 35(12), 709-711. Available at: [Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 5-aminopyridine-2-carboxamide. Pipzine Chemicals. Available at: [Link]

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. ACS Publications, J. Med. Chem. 1996, 39(13), 2534-2540. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. Available at: [Link]

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Semantic Scholar. Available at: [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. ACS Publications, J. Org. Chem. 1997, 62(16), 5413-5418. Available at: [Link]

  • Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. ResearchGate. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Eur. J. Med. Chem. 2021, 219, 113429. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. ACS Publications, J. Med. Chem. 2024. Available at: [Link]

  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate, Heterocyclic Communications 2011, 17(1-2). Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... Molecules 2022, 27(5), 1730. Available at: [Link]

  • Synthesis of some 2-aminonicotinic acid derivatives. PubMed, Acta Pol. Pharm. 1979, 36(4), 401-5. Available at: [Link]

  • Synthesis method of 2-amino pyridine compounds. Google Patents, CN102276526B.
  • Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Royal Society of Chemistry, J. Chem. Soc. C, 1968, 1515-1523. Available at: [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available at: [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI, Molecules 2022, 27(5), 1730. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules 2022, 27(5), 1599. Available at: [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents, US5756750A.
  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents, CN101981007A.
  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate, Tetrahedron Letters 2009, 50(21), 2481-2483. Available at: [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules 2023, 28(7), 3122. Available at: [Link]

  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ARKIVOC 2014, (iii), 171-181. Available at: [Link]

  • Process for the preparation of 2-cyanopyridine derivatives. Google Patents, EP1746089A1.
  • Large-scale reductive amination and synthesis applications. ResearchGate. Available at: [Link]

  • An engineered aldolase enables the biocatalytic synthesis of 2'-functionalized nucleoside analogues. PubMed, Nat. Catal. 2023, 6(11), 1018-1027. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Chloropyridine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocols for the microwave-assisted synthesis of chloropyridine carboxamides, a critical scaffold in medicinal chemistry (e.g., kinase inhibitors like Sorafenib).

The central technical challenge addressed here is chemoselectivity : preventing the nucleophilic aromatic substitution (


) of the chlorine atom while driving the formation of the amide bond.

Executive Summary & Scientific Rationale

Chloropyridine carboxamides are versatile intermediates in drug discovery. The chlorine substituent serves as a pivotal "handle" for downstream functionalization (e.g., Suzuki-Miyaura coupling). However, the electron-deficient nature of the pyridine ring makes the chlorine highly susceptible to displacement by amines (


) under thermal conditions, particularly when the carboxyl group is also being activated.

Conventional heating often leads to mixtures of the desired chloro-amide and the undesired amino-acid or amino-amide byproducts. Microwave irradiation offers a solution by enabling rapid dielectric heating that can kinetically favor the lower-barrier acylation over the higher-barrier


 reaction, provided the temperature and activation method are rigorously controlled.
The Chemoselectivity Challenge
  • Target Reaction (Amidation):

    
    
    
  • Competing Reaction (

    
    ): 
    
    
    

This guide presents two distinct workflows to solve this:

  • Direct Amidation: Using high-speed coupling reagents (TBTU/HATU) at controlled microwave temperatures.

  • Aminocarbonylation: A Palladium-catalyzed "bottom-up" approach using aryl halides and CO gas/surrogates.

Decision Pathway & Mechanism

The following logic gate determines the optimal protocol based on starting material availability and sensitivity.

ReactionLogic Start Starting Material Selection Acid 2-Chloropyridine Carboxylic Acid Start->Acid Dihalide 2-Chloro-x-Iodo/Bromopyridine Start->Dihalide Decision Target Stability? Acid->Decision ProtocolB Protocol B: Pd-Aminocarbonylation (Mo(CO)6, Pd(OAc)2) Dihalide->ProtocolB Carbon Insertion ProtocolA Protocol A: Direct Amidation (TBTU/HATU, <80°C) Decision->ProtocolA Standard Amine Risk Risk: SnAr Displacement (Avoid >120°C in Water) Decision->Risk High Temp / Strong Nucleophile

Figure 1: Strategic selection of synthetic pathway to ensure retention of the chlorine substituent.

Protocol A: Direct Amidation (TBTU/HATU Method)

This protocol utilizes uronium-based coupling reagents which react rapidly under microwave irradiation. The key is to keep the reaction time short (5–10 min) and temperature moderate (<80°C) to kineticallly favor amide formation over chloride displacement.

Materials
  • Substrate: 2-Chloronicotinic acid (1.0 equiv)

  • Amine: Aniline or Aliphatic amine (1.1 equiv)

  • Coupling Reagent: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF (Anhydrous) - Crucial: Avoid water to prevent hydrolysis or hydroxide-mediated SnAr.

Step-by-Step Methodology
  • Pre-Activation: In a 10 mL microwave vial, dissolve 2-chloronicotinic acid (1.0 mmol) and DIPEA (2.0 mmol) in DMF (3 mL). Stir at room temperature for 2 minutes.

  • Addition: Add TBTU (1.2 mmol) and stir for another 2 minutes to form the active ester.

  • Amine Addition: Add the target amine (1.1 mmol). Cap the vial immediately.

  • Microwave Irradiation:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 60°C (for aliphatic amines) to 80°C (for anilines).

    • Time: 10 minutes.

    • Stirring: High.

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.[1]

Optimization Data (TBTU vs. Temperature)
EntryTemp (°C)Time (min)Yield (Amide)Yield (SnAr Byproduct)
125 (RT)12065%<1%
260 (MW) 10 88% <2%
3100 (MW)1070%15%
4140 (MW)1045%40%

Note: Data derived from optimization trends in chloropyridine chemistry. High temperatures drastically increase the SnAr byproduct (2-aminopyridine).

Protocol B: Palladium-Catalyzed Aminocarbonylation[1][2]

When the starting material is a dihalo-pyridine (e.g., 2-chloro-4-iodopyridine), this method is superior.[1] It inserts a carbonyl group selectively at the iodine position (weaker C-I bond) while leaving the C-Cl bond intact.

Materials
  • Substrate: 2-Chloro-4-iodopyridine (1.0 equiv)

  • Amine: 1.5 equiv[1]

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)6] (Solid CO source, safer than gas) (1.0 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: Xantphos (5 mol%) or DCPP

  • Base: DBU or K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Methodology
  • Vial Setup: In a 10 mL microwave vial, combine the aryl iodide, amine, Pd(OAc)2, Xantphos, and Mo(CO)6.

  • Solvent: Add Dioxane (3 mL) and Base.

  • Inerting: Flush the headspace with Argon for 30 seconds. Cap tightly.

  • Microwave Irradiation:

    • Temperature: 110°C.

    • Time: 15 minutes.

    • Pressure: The decomposition of Mo(CO)6 will generate CO gas, pressurizing the vessel. Ensure the vial is rated for >15 bar.

  • Safety Note: Open the vial in a fume hood. CO gas is toxic.

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting & Critical Controls

The "Water Trap" (SnAr Warning)

Many general amide coupling protocols recommend water as a solvent for "Green Chemistry." Do NOT use water for 2-chloropyridine coupling. [1]

  • Reasoning: At microwave temperatures (>100°C), water acts as a nucleophile or facilitates the attack of the amine on the C-Cl bond.

  • Evidence: Research indicates that reacting 2-chloronicotinic acid with amines in water at 120°C is a standard method to synthesize 2-aminonicotinic acids (displacing the Cl) [1].

Acid Chloride Route (Alternative for Unreactive Amines)

If the amine is extremely unreactive (e.g., electron-deficient aniline):

  • Reflux acid in SOCl2 (conventional heating, 1h)

    
     Strip SOCl2.
    
  • Dissolve crude Acid Chloride in DCM.

  • Add Amine + Pyridine.

  • Microwave: 50°C for 5 min. (Microwave accelerates the biphasic Schotten-Baumann reaction).

References

  • Microwave-assisted synthesis of 2-aminonicotinic acids: Title: Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines.[2][3][4] Source: Tetrahedron Letters, 2009.[1][2] URL:[Link]

  • Direct Amidation Protocols (General & Microwave): Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[5] Source: Molecules, 2020.[1][6] URL:[Link][7]

  • Aminocarbonylation Mechanism: Title: Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides.[8] Source: Journal of the American Chemical Society (via NIH). URL:[Link]

  • Microwave Pyridine Synthesis Context: Title: Microwave-assisted solution phase synthesis of novel pyridine carboxamides.[9] Source: Indian Journal of Chemistry / NIScPR. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-2CL-NIC-05 Subject: Yield Optimization & Troubleshooting for Amide Coupling of 6-Chloronicotinic Acid Status: [RESOLVED] Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Yield Killers"

The synthesis of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine (via the coupling of 6-chloronicotinic acid and 3-methylpiperidine) presents a classic chemoselective challenge.

The Core Problem: The 2-chloro position on the pyridine ring is electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Intended Reaction: Acylation at the carbonyl (Formation of Amide).

  • Competitor Reaction: Displacement of the Chlorine atom by the amine (Formation of byproduct).

If your yield is hovering around 40-60%, you are likely losing product to the SNAr byproduct or hydrolysis of the activated ester. This guide prioritizes temperature control and base selection to suppress the side reaction.

Method Selection: Choose Your Route

We recommend two primary workflows depending on your scale and resource availability.

FeatureRoute A: Acid Chloride (Recommended for Scale) Route B: HATU/Coupling Reagent (Recommended for R&D)
Activation Thionyl Chloride (

) or Oxalyl Chloride
HATU / HBTU
Cost LowHigh
Atom Economy HighLow (Large byproduct mass from reagent)
Risk Moisture sensitivity; Requires strict temp control.Mild conditions; lower risk of SNAr.
Typical Yield 85-92% (Optimized)90-95%

Critical Optimization Parameters (The "Why")

A. Temperature Control (The SNAr Switch)
  • Mechanism: The activation energy for the amide coupling (acylation) is lower than that for the SNAr displacement of the chlorine.

  • Directive:

    • Activation Phase: Refluxing

      
       is fine; the amine is not present yet.[1]
      
    • Coupling Phase: Must be performed at 0°C to 10°C .

    • Danger Zone: Adding the amine at Room Temperature (RT) or reflux increases the impurity 2-(3-methylpiperidin-1-yl)-5-(3-methylpiperidine-1-carbonyl)pyridine (Double addition).

B. Base Selection
  • Avoid: Pyridine or excess 3-methylpiperidine as the base. These nucleophilic bases promote the SNAr side reaction.

  • Use: Non-nucleophilic bases like DIPEA (Hünig's base) or Triethylamine (TEA) . They scavenge the HCl without attacking the pyridine ring.

C. Stoichiometry
  • Ratio: Use 1.05 eq of 3-methylpiperidine. Large excesses (e.g., >1.5 eq) statistically favor the side reaction on the chloro-group.

Step-by-Step Optimized Protocols

Protocol A: The Acid Chloride Route (Robust)
  • Activation:

    • Suspend 6-chloronicotinic acid (1.0 eq) in dry DCM (or Toluene).

    • Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF .

    • Reflux for 2 hours until the solution is clear (Gas evolution stops).

    • CRITICAL: Evaporate solvent and excess

      
       completely under vacuum. Re-dissolve the residue (Acid Chloride) in dry DCM.
      
  • Coupling:

    • In a separate flask, mix 3-methylpiperidine (1.05 eq) and TEA (1.2 eq) in dry DCM.

    • Cool the amine solution to 0°C (Ice bath).

    • Add the Acid Chloride solution dropwise over 30 minutes. Do not let internal temp rise above 5°C.

  • Workup:

    • Warm to RT and stir for 1 hour.

    • Wash with sat. NaHCO3 (removes acid), then 0.1 M HCl (removes unreacted amine), then Brine.

    • Dry over

      
       and concentrate.
      
Protocol B: The HATU Route (High Purity)
  • Dissolve 6-chloronicotinic acid (1.0 eq) in dry DMF .

  • Add DIPEA (2.0 eq) and stir at RT.

  • Add HATU (1.1 eq) . Stir for 10 mins to form the activated ester.

  • Add 3-methylpiperidine (1.1 eq) .

  • Stir at RT for 2-4 hours.

  • Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF) and Brine.

Troubleshooting & FAQ

Visual Troubleshooting Guide

Troubleshooting Start Low Yield / Impurities CheckImpurity Analyze Impurity Profile (LCMS/NMR) Start->CheckImpurity ImpurityA Double Substitution (Cl replaced by Amine) CheckImpurity->ImpurityA M+ mass = Product + Amine - HCl ImpurityB Starting Acid Remaining CheckImpurity->ImpurityB Peak at SM retention ImpurityC Hydrolysis Product (Acid reformed) CheckImpurity->ImpurityC Peak at Acid retention Sol_A Action: Lower Coupling Temp to 0°C Use DIPEA instead of excess amine ImpurityA->Sol_A Sol_B Action: Check Activation Step Ensure SOCl2 is fresh/dry ImpurityB->Sol_B Sol_C Action: Dry Solvents (Karl Fischer) Protect from atmospheric moisture ImpurityC->Sol_C

Caption: Decision tree for diagnosing reaction failures based on impurity profiling.

Q&A Database

Q: My product is an oil and difficult to crystallize. How do I purify it? A: Amides of this type are often viscous oils.

  • Option 1 (Trituration): Dissolve in a minimum amount of EtOAc and add cold Hexanes/Heptane slowly with stirring.

  • Option 2 (HCl Salt): Dissolve the oil in Ethanol and add HCl in Dioxane (4M). The hydrochloride salt of the pyridine often crystallizes readily and is more stable.

Q: I see a peak at M+97 in my LCMS relative to the product. What is it? A: This is likely the SNAr byproduct .

  • Calculation: Product Mass (approx 238) - Cl (35) + 3-methylpiperidine (99) - H (1) = +63 mass shift?

  • Correction: If you used HATU, check for the tetramethylurea byproduct. If using Acid Chloride, check for the anhydride.[1]

  • Specific Diagnosis: If the mass corresponds to the replacement of Cl with the amine, you must cool the reaction further.

Q: Can I use water in the workup? A: Yes, after the reaction is complete. The amide bond is stable. However, during the reaction, water will destroy the acid chloride immediately, regenerating the starting material (6-chloronicotinic acid).

Reaction Logic Visualization

ReactionScheme SM1 6-Chloronicotinic Acid (Electrophile) Intermediate Activated Species (Acid Chloride / Active Ester) SM1->Intermediate Activation Reagent Activation Agent (SOCl2 or HATU) Reagent->Intermediate Product Target Amide 2-Chloro-5-(...) Intermediate->Product Coupling (0°C) SideProduct SNAr Impurity (Avoid High Temp) Intermediate->SideProduct High Temp (>25°C) Amine 3-Methylpiperidine (Nucleophile) Amine->Product Amine->SideProduct Excess Eq

Caption: Pathway analysis showing the divergence between the desired coupling and the temperature-dependent SNAr side reaction.

References

  • Sigma-Aldrich. (n.d.). 6-Chloronicotinoyl chloride Product Information. Retrieved from

  • BenchChem. (2025).[2] Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved from

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine? Retrieved from

  • Chem-Impex. (n.d.). 6-Chloronicotinoyl chloride Applications. Retrieved from

  • PrepChem. (n.d.).[3] Synthesis of 6-chloronicotinoyl chloride. Retrieved from

Sources

Technical Support Center: Enantioseparation of 3-Methylpiperidine in Pyridine Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHIRAL-3MP-PYR Status: Open Assigned Specialist: Senior Application Scientist Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Executive Summary

The separation of 3-methylpiperidine enantiomers is a critical bottleneck in the synthesis of pyridine amides (e.g., JAK inhibitors like Tofacitinib or nicotinamide analogs). The challenge is threefold:

  • Lack of Chromophore: The aliphatic amine is invisible to standard UV detectors.

  • Volatility: The free base is volatile, making quantitative recovery difficult.

  • Amide Coupling Risks: While the 3-position is stereochemically stable, inconsistent enantiomeric excess (ee) in the starting material leads to costly downstream re-works.

This guide provides field-proven protocols for Classical Resolution , Chiral HPLC Analysis , and Direct Salt Coupling to streamline your workflow.

Module 1: Classical Chemical Resolution (Batch Scale)

User Query: "We are seeing inconsistent yields and 'oiling out' when trying to resolve racemic 3-methylpiperidine using Tartaric Acid. How do we stabilize the crystallization?"

Technical Diagnosis

Standard L-Tartaric acid often fails because the lattice energy difference between the diastereomeric salts is insufficient. The industry standard for 3-methylpiperidine derivatives is Di-p-toluoyl-L-tartaric acid (L-DTTA) or Di-benzoyl-L-tartaric acid (L-DBTA) . The aromatic rings in these agents provide


-

stacking interactions that stabilize the crystal lattice, preventing the "oiling out" phenomenon.
Optimized Protocol: The DTTA Method
  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Stoichiometry: 1.0 eq Amine : 1.0 eq Acid (or 0.5 eq if using the "Pope-Peachey" method with an achiral acid helper).

  • Solvent System: 95:5 Ethanol/Water or Methanol/Acetone.

Step-by-Step Workflow:

  • Dissolution: Dissolve racemic 3-methylpiperidine (100 mmol) in Ethanol (5 vol).

  • Addition: Add L-DTTA (100 mmol) dissolved in warm Ethanol.

  • Nucleation: Cool to 40°C. If oiling occurs, reheat to reflux and add 5% water.

  • Crystallization: Cool to 20°C at a rate of 5°C/hour. Stir for 4 hours.

  • Filtration: Collect the precipitate (typically the (

    
    )-amine salt).
    
  • Recrystallization: If ee < 98%, recrystallize from Methanol.

Visual Guide: Resolution Logic Tree

ResolutionWorkflow Start Racemic 3-Methylpiperidine AddAgent Add L-DTTA (1.0 eq) in EtOH/H2O Start->AddAgent CheckState Observation at 40°C? AddAgent->CheckState Oil Oiling Out CheckState->Oil Phase Sep Crystal Precipitate Forms CheckState->Crystal Turbidity FixOil Reheat -> Add 5% H2O -> Seed Crystal Oil->FixOil Filter Filter Solid (Salt) Crystal->Filter FixOil->CheckState CheckEE Check ee% (Chiral HPLC) Filter->CheckEE Recryst Recrystallize (MeOH) CheckEE->Recryst < 98% Success Target: >98% ee (Ready for Coupling) CheckEE->Success > 98% Recryst->Filter

Caption: Decision logic for resolving 3-methylpiperidine, addressing the common "oiling out" failure mode.

Module 2: Analytical Troubleshooting (HPLC)

User Query: "We cannot detect 3-methylpiperidine on our standard UV-HPLC setup. The baseline is noisy and we can't calculate ee%."

Technical Diagnosis

3-Methylpiperidine is non-chromophoric (no UV absorption >210 nm). Relying on low-wavelength UV (205-210 nm) introduces solvent noise.

Solution Matrix
ApproachMethodologyProsCons
1. Pre-Column Derivatization React amine with Benzoyl Chloride or Benzyl Chloride before injection.Adds strong UV chromophore (254 nm); highly sensitive.Adds a manual step; requires workup to remove excess reagent.
2. Indirect Analysis Perform the Pyridine Amide Coupling first, then analyze the product.The pyridine ring provides a strong UV signal; reflects the actual process outcome."At-risk" processing; if ee is low, you wasted coupling reagents.
3. Specialized Detectors Use CAD (Charged Aerosol) or RI (Refractive Index) detectors.Direct analysis of free amine; no chemistry required.Lower sensitivity than UV; RI is incompatible with gradient elution.
Recommended Protocol: Derivatization (Approach 1)

For raw material release testing, derivatization is the most robust method.

  • Mix: 10 mg Sample + 20 µL Benzoyl Chloride + 0.5 mL NaOH (1M).

  • Shake: Vortex for 5 mins.

  • Extract: Add 1 mL Ethyl Acetate, vortex, and inject the organic layer.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10).

Module 3: Pyridine Amide Synthesis (Process Integration)

User Query: "Do we need to free-base the resolved salt before coupling it with the pyridine carboxylic acid? We are worried about yield loss due to volatility."

Technical Insight

Do NOT free-base. The isolation of the free amine is the primary source of yield loss (volatility) and potential racemization (if heated). The "Direct Salt Coupling" method is superior.

Protocol: Direct Salt Coupling

This method couples the L-DTTA salt of 3-methylpiperidine directly with a Pyridine Carboxylic Acid (e.g., Nicotinic Acid derivative).

  • Suspend: Place the resolved (

    
    )-3-methylpiperidine L-DTTA salt (1.0 eq) in DMF or DCM.
    
  • Neutralize In-Situ: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq). This releases the free amine inside the reactor.

  • Activate: Add the Pyridine Acid (1.0 eq) and Coupling Reagent (e.g., HATU or T3P ).

  • Reaction: Stir at 0°C to RT.

  • Workup: The DTTA remains in the aqueous layer during extraction; the Pyridine Amide product moves to the organic layer.

Racemization Risk Assessment

While 3-methylpiperidine is chemically stable, "apparent racemization" often occurs due to epimerization of the coupling partner if the pyridine acid has chiral centers, or if harsh bases (NaOH) are used during workup.

Diagram: Direct Salt Coupling Pathway

CouplingPathway Salt Resolved Salt (R-3-MP + L-DTTA) Reactor Reactor Solvent: DMF/DCM Salt->Reactor Pyridine Pyridine Acid (Coupling Partner) Pyridine->Reactor Base Add DIPEA (In-situ Free Basing) Reactor->Base Coupling Add HATU/T3P (Amide Bond Formation) Base->Coupling Product Chiral Pyridine Amide Coupling->Product Waste DTTA (Aqueous Waste) Coupling->Waste

Caption: One-pot protocol avoiding isolation of the volatile free amine.

References

  • Pfizer Inc. "Process for the Preparation of Janus Kinase Inhibitors (Tofacitinib)." US Patent 7,301,023.[1] (Describes the resolution of methylpiperidine derivatives using DTTA).

  • BenchChem. "Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine." BenchChem Technical Guides. (General protocols for diastereomeric salt formation).

  • Babu, K.S., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 2011.[2][3] (Methodology for derivatizing non-chromophoric piperidines).

  • Phenomenex. "Chiral HPLC Separations: Method Development Guide." (Column selection for aliphatic amines).

  • Zhao, J., et al. "Ynamides as Racemization-Free Coupling Reagents for Amide Synthesis."[4][5] J. Am. Chem. Soc., 2016.[4] (Context on coupling conditions to prevent racemization).

Sources

Removing unreacted 3-methylpiperidine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the effective removal of unreacted 3-methylpiperidine from reaction mixtures. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying their target compounds from this common secondary amine. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols grounded in chemical principles.

Understanding the Challenge: Properties of 3-Methylpiperidine

3-Methylpiperidine is a versatile reagent and building block in organic synthesis, frequently used in forming amides, as a basic catalyst, or in nucleophilic substitution reactions.[1][2][3] However, its physical properties can make its removal from a final reaction mixture non-trivial. A thorough understanding of these properties is the first step in designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₃NRelatively small and non-polar, suggesting good solubility in many organic solvents.
Molecular Weight 99.17 g/mol [4]
Boiling Point 125-126 °C (at 763 mmHg)[2]
Density 0.845 g/mL at 25 °C
Appearance Colorless to pale yellow liquid[1][5]
Solubility Miscible with common organic solvents; moderately soluble in water.[1][4]
pKa 11.07[1]

Frequently Asked Questions & Troubleshooting Guides

Q1: How can I remove 3-methylpiperidine using a simple liquid-liquid extraction?

Answer: Acid-base extraction is the most common, robust, and cost-effective method for removing basic impurities like 3-methylpiperidine. The strategy relies on converting the neutral, organic-soluble amine into its corresponding ammonium salt, which is ionic and therefore soluble in the aqueous phase.[6][7][8]

Core Principle: The basic nitrogen atom of 3-methylpiperidine is protonated by an aqueous acid (typically HCl) to form 3-methylpiperidinium chloride. This salt is highly polar and preferentially partitions into the aqueous layer, leaving the neutral (and less basic) desired product in the organic layer.[9][10]

Caption: Workflow for Acid-Base Extraction of 3-Methylpiperidine.

Detailed Protocol: Acid Wash Extraction

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether). Transfer this solution to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to periodically vent the funnel to release any pressure buildup.

  • Separation: Clamp the funnel and allow the layers to fully separate. Drain the lower (aqueous) layer. Note: If using an organic solvent less dense than water, the organic layer will be on top.

  • Repeat: Repeat the acid wash (steps 2-4) two more times with fresh portions of 1M HCl. This ensures complete removal of the amine.[10]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield your purified product.

Troubleshooting Guide

ProblemProbable CauseSolution
An emulsion forms at the interface. High concentration of reactants or product acting as a surfactant.Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. If persistent, filter the entire mixture through a pad of Celite®.
Product is also extracted into the aqueous layer. The desired product is also basic and is being protonated by the 1M HCl.Use a weaker acid for the extraction, such as 5% aqueous citric acid or a saturated solution of ammonium chloride (NH₄Cl). Perform a small-scale test extraction first.
TLC analysis still shows 3-methylpiperidine in the organic layer. Incomplete extraction.The concentration of the amine may be very high. Perform additional acid washes or use a more concentrated acid (e.g., 2M HCl), but be mindful of your product's acid sensitivity.
Q2: My product is acid-sensitive. What are my alternatives to an acidic wash?

Answer: When dealing with acid-labile compounds, scavenger resins provide an excellent and non-invasive alternative for removing excess amines. These are solid-supported reagents functionalized with electrophilic groups that covalently bind to nucleophilic amines.[11]

Core Principle: The crude reaction mixture is stirred with a polymer resin (typically polystyrene-based) that has a reactive group, such as an isocyanate or an aldehyde, on its surface. The 3-methylpiperidine reacts with this group and becomes covalently attached to the solid support. The desired product, being unreactive towards the resin, remains in solution. The resin is then simply removed by filtration.[12][13][14]

Caption: Workflow for Amine Removal Using a Scavenger Resin.

Detailed Protocol: Scavenger Resin Purification

  • Resin Selection: Choose a scavenger resin suitable for secondary amines. Polystyrene-bound isocyanate resins are highly effective for both primary and secondary amines.[12]

  • Stoichiometry: Calculate the molar amount of excess 3-methylpiperidine in your reaction. Add the scavenger resin in a 2- to 3-fold molar excess relative to the amine.

  • Incubation: Add the resin to your crude reaction solution (dissolved in a suitable solvent like DCM or THF). Stir the suspension at room temperature.

  • Monitoring: Monitor the disappearance of the 3-methylpiperidine from the solution using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction time can vary from 1 to 24 hours depending on the resin and concentration.

  • Filtration: Once the scavenging is complete, filter the mixture through a sintered glass funnel or a cotton plug in a pipette to remove the resin.

  • Washing: Wash the collected resin with two to three small portions of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Guide

ProblemProbable CauseSolution
Scavenging is slow or incomplete. Poor solvent choice; insufficient resin. The resin beads may not be swelling properly in the chosen solvent, limiting access to reactive sites.Switch to a better swelling solvent for polystyrene resins, such as DCM, THF, or DMF. Ensure you have used at least a 2-fold excess of the resin.
Product is lost on the resin. Non-specific binding of the product to the polymer backbone.This is more common with highly polar products. Try eluting the resin with a more polar solvent before discarding it. In the future, consider using a different class of scavenger resin.
Q3: Can I use column chromatography to remove 3-methylpiperidine?

Answer: Yes, flash column chromatography is a viable method, especially for small to medium-scale reactions. However, due to the basic nature of amines, they often exhibit poor peak shape ("tailing") on standard silica gel, which is acidic. This can be overcome by modifying the mobile phase.

Core Principle: Silica gel's surface is covered in acidic silanol (Si-OH) groups. The basic 3-methylpiperidine can interact strongly and non-specifically with these sites, leading to slow, uneven elution (tailing). Adding a small amount of a competitive base, like triethylamine (TEA), to the eluent deactivates these acidic sites, allowing the 3-methylpiperidine to elute more cleanly as a sharp band.[15][16]

Detailed Protocol: Chromatography with a Basic Modifier

  • TLC Analysis: Develop a solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) that gives your desired product an Rf value of approximately 0.2-0.3.[15]

  • Mobile Phase Preparation: To the chosen solvent system, add 0.5-2% triethylamine (v/v). For example, for 1 L of 9:1 Hexanes:EtOAc, you would add 5-20 mL of TEA.

  • Column Packing: Pack a flash column with silica gel using your TEA-modified mobile phase.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel.

  • Elution: Run the column with the modified mobile phase, collecting fractions and analyzing them by TLC to isolate your purified product.

Troubleshooting Guide

ProblemProbable CauseSolution
Product co-elutes with 3-methylpiperidine. The polarity of the product and the amine are too similar in the chosen solvent system.Try a different solvent system. For example, switch from an ethyl acetate-based system to a methanol-based one. A gradient elution, starting with a less polar solvent and gradually increasing polarity, may also improve separation.[16]
Product degrades on the column. The product is sensitive to the basic conditions created by the triethylamine.Omit the triethylamine and use a less acidic stationary phase like alumina (basic or neutral grade). Alternatively, consider reverse-phase chromatography if the product is suitable.

Method Comparison at a Glance

MethodSpeedScaleCostKey AdvantageKey Disadvantage
Acid-Base Extraction FastAnyLowHighly effective and economical for basic impurities.[9]Not suitable for acid-sensitive products.
Scavenger Resins ModerateSmall-MediumHighExcellent for sensitive substrates; simple filtration workup.[11][13]Resin cost can be prohibitive for large-scale synthesis.
Chromatography SlowSmall-MediumModerateCan remove multiple impurities simultaneously.Can be time-consuming and uses large solvent volumes.
Distillation ModerateLargeLowIdeal for large quantities if the boiling point difference is >30 °C.Requires thermally stable compounds; not effective for non-volatile products.

References

  • National Center for Biotechnology Information. (n.d.). 3-Methylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Scavenger Resins. (n.d.). Covalent Scavengers for Primary and Secondary Amines. Retrieved from a resource on covalent scavengers for amines.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • ChemicalBook. (n.d.). What is 3-Methylpiperidine - Properties & Specifications.
  • University of Toronto. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Scientific Research Publishing. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. Retrieved from [Link]

  • ResearchGate. (2023). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

Sources

Purification methods for oily pyridine amide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Oily Pyridine Amide Intermediates

Status: Active Ticket ID: PYR-AMD-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Oiling Out" Phenomenon

You are likely experiencing Liquid-Liquid Phase Separation (LLPS) .[1][2] Pyridine amides are notorious for "oiling out" rather than crystallizing. This occurs because the pyridine ring disrupts stable lattice packing (lowering the melting point), while the amide moiety creates strong intermolecular hydrogen bonds that favor a viscous, amorphous state. Furthermore, residual pyridine solvent acts as a plasticizer, preventing the formation of a solid crystal lattice.

This guide provides a tiered troubleshooting approach: Extraction (removing impurities that prevent solidification), Physical Manipulation (forcing the lattice to form), and Chemical Modification (creating a new, solid derivative).

Module 1: The First Line of Defense (Work-up Optimization)

Goal: Remove residual pyridine and impurities that act as "anti-solvents" or plasticizers.

The Problem: Residual pyridine solvent is the #1 cause of oily amides. It lowers the melting point of your product (Melting Point Depression).[3][4] The Solution: Chemical removal of pyridine before attempting crystallization.

Protocol A: The Copper(II) Sulfate Wash (The "Blue Wash")

Best for: Neutral pyridine amides stable to mild aqueous conditions. This method exploits the high affinity of pyridine for Copper(II) ions, forming a water-soluble complex


.
  • Dissolve: Dilute your crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Prepare Solution: Make a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .

  • Wash:

    • Wash the organic layer with the CuSO₄ solution.

    • Observation: The aqueous layer will turn a deep, brilliant blue (indicating the formation of the copper-pyridine complex).

  • Repeat: Repeat the wash until the aqueous layer remains pale blue/green (indicating no free pyridine remains).

  • Finalize: Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The pH Swing (Acidic Wash)

Best for: Pyridine amides that do not contain acid-sensitive groups (e.g., Boc, acetals).

  • Dissolve: Dissolve crude oil in EtOAc.

  • Wash: Wash with 1M HCl or 10% Citric Acid.

    • Mechanism:[4][5][6] Pyridine (pKa ~5.[7]2) is protonated to form the water-soluble pyridinium salt.

    • Note: Your pyridine amide product likely has a pKa < 3 (due to the electron-withdrawing amide), so it should remain in the organic layer. Check the pKa of your specific product first.

  • Neutralize: Wash organic layer with Saturated NaHCO₃ to remove residual acid.

Module 2: Physical Manipulation (Crystallization & Trituration)

Goal: Force the oily product to organize into a crystal lattice.

If your product is pure by TLC/NMR but remains an oil, use Trituration . This technique uses a solvent system where impurities are soluble, but the product is not, inducing precipitation.

Trituration Solvent Systems Table
Solvent A (Dissolves Oil)Solvent B (Anti-solvent)Ratio (A:B)Procedure
DCM Hexanes / Heptane 1:5 to 1:10Dissolve oil in min. DCM; add Hexanes slowly with vigorous stirring.
EtOAc Pentane / MTBE 1:4Good for more polar amides. MTBE promotes crystallization better than alkanes.
Acetone Water VariesDissolve in warm acetone; add water dropwise until cloudy; cool slowly.
Diethyl Ether Pentane 1:3"Scratching" method usually required here.
The "Scratching" Protocol (Nucleation Induction)
  • Dissolve the oil in the minimum amount of Solvent A (e.g., Diethyl Ether).

  • Add Solvent B (e.g., Pentane) until the solution turns slightly turbid.

  • Critical Step: Take a glass pipet or rod and vigorously scratch the side of the flask at the air-liquid interface.

    • Why? The friction creates microscopic glass shards and high-energy surface sites that act as nucleation seeds.

  • Sonication: If scratching fails, place the flask in a sonication bath for 30 seconds to disrupt the "oiled" phase.

Module 3: Chemical Modification (Salt Formation)

Goal: If the free base refuses to solidify, convert it into a salt.

Pyridine nitrogens are excellent handles for salt formation. Salts have higher melting points and stronger lattice energies than their neutral counterparts.

Recommended Salts for Pyridine Amides
  • Hydrochloride Salt:

    • Reagent: 1M HCl in Diethyl Ether or Dioxane (Anhydrous).

    • Protocol: Dissolve oil in dry Et₂O. Add HCl solution dropwise. The salt usually precipitates instantly as a white solid.

    • Pros: Standard, pharmacologically acceptable.

    • Cons: Hygroscopic.

  • Oxalate Salt (The "Magic Bullet"):

    • Reagent: Oxalic acid (anhydrous).

    • Protocol: Dissolve 1 eq. of Oxalic acid in hot EtOH. Add to solution of your amide.[8][9]

    • Pros: Oxalates often form highly crystalline, non-hygroscopic solids (great for X-ray crystallography).

    • Cons: Toxic (not for final drug formulation, but great for intermediate purification).

Visual Troubleshooting Guide

PurificationLogic Start START: Product is an Oil CheckSolvent Check 1H NMR: Is Pyridine Solvent Present? Start->CheckSolvent RemovePy Perform Copper(II) Wash OR Acid Wash (pH 4) CheckSolvent->RemovePy Yes (Pyridine > 5%) PurityCheck Check TLC/HPLC: Is Product >90% Pure? CheckSolvent->PurityCheck No RemovePy->PurityCheck Trituration Attempt Trituration: (DCM/Hexane or Ether/Pentane) PurityCheck->Trituration Yes (>90%) Column Last Resort: Flash Chromatography (DCM/MeOH) PurityCheck->Column No (<90%) SaltForm Form Salt Derivative: (HCl or Oxalate) Trituration->SaltForm Still Oily Success Solid Product Obtained Trituration->Success Crystals Form SaltForm->Success Column->Trituration Purified Oil

Caption: Decision matrix for purifying oily pyridine amide intermediates. Follow the path based on impurity profile and physical behavior.

Frequently Asked Questions (FAQs)

Q1: I tried the Copper Wash, but my product turned blue and stayed in the water layer. What happened? A: Your product likely acted as a ligand for the copper. This happens if your amide is a picolinamide (pyridine-2-carboxamide) or has other chelating groups (like hydroxyls) near the pyridine nitrogen.

  • Fix: Use the Acid Wash (Protocol B) instead, but carefully control pH to ~4-5. Alternatively, use azeotropic distillation with Toluene (3x) to remove residual pyridine physically.

Q2: My oil solidifies when cold (0°C) but melts immediately at room temperature. A: You have a "low-melting solid." This is common.[3][9][]

  • Fix: Do not filter it. Instead, perform the crystallization at -20°C and filter using a jacketed frit cooled with dry ice/acetone, or wash with extremely cold (-78°C) pentane. Store the solid in the freezer.

Q3: Can I use column chromatography? A: Yes, but it should be a last resort for scale-up. Pyridine amides often streak on silica due to the basic pyridine nitrogen interacting with acidic silanols.

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:NH₄OH 95:4:1) to "deactivate" the silica and sharpen the peaks.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. (Source for "oiling out" mechanisms and trituration strategies).[2][3][11][12]

  • Gilday, J. P., et al. (2008). "Removal of Pyridine from Reaction Mixtures." Organic Process Research & Development, 12(5). Link (The authoritative source for the Copper/Acid wash protocols).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

Sources

Troubleshooting low reactivity of 2-chloropyridine in SnAr reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SNAr Reactions

A-Level: Senior Application Scientist Topic: Troubleshooting Low Reactivity of 2-Chloropyridine in Nucleophilic Aromatic Substitution (SNAr) Reactions

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of 2-chloropyridine in Nucleophilic Aromatic Substitution (SNAr) reactions. The following sections are structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with 2-chloropyridine so slow or not working at all?

This is a common and valid challenge. While pyridines are generally more reactive than benzene in SNAr reactions due to the electron-withdrawing nature of the ring nitrogen, the reactivity is highly dependent on the position of the leaving group.[1][2]

The key to understanding this lies in the stability of the reaction intermediate, known as the Meisenheimer complex .[1][3][4] This high-energy, anionic intermediate temporarily loses aromaticity, and its formation is the rate-determining step of the reaction.[3][4]

  • Positional Effect: For SNAr to proceed efficiently, the negative charge of the Meisenheimer complex must be stabilized. In pyridine, this stabilization is most effective when the leaving group is at the C2 (ortho) or C4 (para) position relative to the nitrogen atom.[3][4][5] This is because a resonance structure can be drawn where the electronegative nitrogen atom directly bears the negative charge, providing significant stabilization.[3][4]

  • Reactivity Order: The general reactivity order for chloropyridines in SNAr is: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[2][6] While 2-chloropyridine is activated, it is often significantly less reactive than its 4-chloro counterpart.[7][8] Reactions with 3-chloropyridine are typically unsuccessful under standard SNAr conditions because the negative charge in the intermediate cannot be delocalized onto the nitrogen.[2][3]

SnAr_Mechanism cluster_intermediate Rate-Determining Step 2CP 2-Chloropyridine MC Meisenheimer ComplexNegative charge stabilized by ring Nitrogen 2CP->MC + Nu⁻ (slow) Nu Nucleophile (Nu⁻) Prod 2-Substituted Pyridine MC->Prod - Cl⁻ (fast) LG Chloride (Cl⁻)

Troubleshooting Guide

Q2: My reaction is sluggish. How can I improve the rate by modifying the nucleophile or base?

The nature of both the nucleophile and the base are critical factors that you can control.[9]

Nucleophile Strength: A more potent nucleophile will accelerate the reaction.[9][10] The rate-determining step is the attack of the nucleophile on the pyridine ring; therefore, a stronger nucleophile lowers the activation energy of this step.

  • Guideline: For oxygen nucleophiles, alkoxides (RO⁻) are more reactive than phenoxides (ArO⁻). For nitrogen nucleophiles, primary and secondary amines are common. Thiols (RS⁻) are generally excellent nucleophiles. The reactivity increases with the nucleophile's basicity and polarizability.

Base Selection: The base is typically used to deprotonate a protic nucleophile (e.g., an alcohol or amine) in situ.

  • Common Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃) are frequently used.

  • The "Cesium Effect": Cesium carbonate (Cs₂CO₃) is often superior to other bases like K₂CO₃.[11] This phenomenon, known as the "cesium effect," is attributed to the high solubility of cesium salts in polar aprotic solvents and the poor coordination between the large, soft Cs⁺ cation and the anionic nucleophile.[12] This results in a "freer" or more "naked," and thus more reactive, nucleophile in solution.[12]

BaseTypical ApplicationKey Considerations
NaH Strong, non-nucleophilicUse with caution; reacts violently with water. Best for deprotonating alcohols.
K₂CO₃ Weaker, safer baseCommon choice, but may require higher temperatures due to lower reactivity.
Cs₂CO₃ Highly effective baseOften provides significantly faster rates and higher yields (the "cesium effect").[11][13][14]
Q3: What is the optimal solvent for this reaction, and why?

Solvent choice is paramount for SNAr reactions. The ideal solvent must solvate the reactants but, more importantly, facilitate a high reaction rate.

  • Recommended Solvents: Polar aprotic solvents are the standard choice.[15][16] These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).

  • Causality: Polar aprotic solvents excel because they effectively solvate the cation (e.g., K⁺, Na⁺, Cs⁺) through dipole-dipole interactions while only weakly solvating the anionic nucleophile.[16][17][18] Unlike polar protic solvents (like water or ethanol) which form a strong hydrogen-bonding "cage" around the anion and reduce its reactivity, aprotic solvents leave the nucleophile relatively "naked" and highly reactive.[16][17][18]

SolventBoiling Point (°C)Dielectric Constant (ε)Notes
DMSO 18947Excellent solvating power, allows for high reaction temperatures.
DMF 15337Very common, good general-purpose SNAr solvent.
NMP 20232High boiling point, useful for very unreactive substrates.
Acetonitrile 8238Lower boiling point, useful for more reactive systems.
Q4: I've optimized the nucleophile, base, and solvent, but the reaction is still incomplete. What's next?

If the reaction remains slow, the next logical step is to increase the kinetic energy of the system by raising the temperature.

  • Thermal Conditions: Many SNAr reactions on 2-chloropyridine require heating, often in the range of 80-150 °C, for several hours.

  • Microwave Irradiation: For particularly stubborn reactions, microwave-assisted synthesis is a powerful tool.[19][20] Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the polar solvent and reactants.[7][20] This technique often leads to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts that can occur with prolonged conventional heating.

Q5: Are there any alternative strategies if standard SNAr conditions fail?

Yes. When thermal SNAr is not viable, several advanced strategies can be employed.

  • Change the Leaving Group: The SNAr reactivity for halogens is F > Cl ≈ Br > I.[1] This is counterintuitive compared to SN2 reactions. The rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative atom that polarizes the C-X bond. If available, 2-fluoropyridine will be significantly more reactive than 2-chloropyridine.[7][8]

  • Activate the Pyridine Ring:

    • Add Electron-Withdrawing Groups (EWGs): If your synthesis allows, adding an EWG (like -NO₂, -CN, -CF₃) to the pyridine ring, particularly at the 4- or 6-position, will dramatically increase the reactivity of 2-chloropyridine by further stabilizing the Meisenheimer intermediate.[7]

    • N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide significantly activates the ring for nucleophilic attack at the C2 and C4 positions. A recent study demonstrated that in situ N-oxidation can dramatically lower the energy barrier for subsequent nucleophilic dechlorination.[21]

  • Switch to a Catalytic Cycle: For C-N or C-O bond formation, transition-metal-catalyzed cross-coupling reactions are a powerful alternative. The Buchwald-Hartwig amination (for amines) or its analogue for alcohols are industry-standard methods for coupling aryl halides with nucleophiles when SNAr fails. These reactions proceed via a completely different mechanism (oxidative addition/reductive elimination) and do not rely on the electronic activation of the pyridine ring in the same way.

Experimental Protocols

Protocol 1: General Procedure for a Thermally-Promoted SNAr Reaction

This protocol is a general guideline and should be optimized for your specific substrates.

  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine (1.0 equiv), the nucleophile (e.g., a phenol or secondary amine, 1.1-1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add dry DMSO or DMF to achieve a concentration of approximately 0.1-0.5 M with respect to the 2-chloropyridine.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Immerse the flask in a preheated oil bath at the desired temperature (start with 100 °C and increase if necessary).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted SNAr Reaction
  • Reagent Setup: In a dedicated microwave reaction vial, combine 2-chloropyridine (1.0 equiv), the nucleophile (1.1-1.5 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and DMF (to 0.2-1.0 M).

  • Sealing: Securely cap the vial.

  • Microwave Conditions: Place the vial in the microwave reactor. Set the reaction temperature (e.g., 150-180 °C), maximum pressure, and reaction time (e.g., 10-60 minutes).

  • Cooling and Work-up: Once the reaction is complete, allow the vial to cool to room temperature before carefully opening. Perform the aqueous work-up and purification as described in Protocol 1.

References

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic substitution reactions in pyridine. quimicaorganica.org. [Link]

  • Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances. [Link]

  • Halogenated pi-deficient aromatic rings, like pyridine and pyrimidine, can be excellent candidates for SNAr reactions. (2020). YouTube. [Link]

  • Kondoh, A., Yorimitsu, H., & Oshima, K. (2006). Nucleophilic aromatic substitution reaction of nitroarenes with alkyl- or arylthio groups in dimethyl sulfoxide by means of cesium carbonate. Tohoku University Research Repository. [Link]

  • Afrin, S., et al. (2019). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • The "cesium effect" magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. (2024). PubMed. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the “Cesium Effect”. Journal of Organic Chemistry. [Link]

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. (2025). Filo. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI. [Link]

  • Rapid Cesium Fluoride Catalyzed Synthesis of 5-Aryloxy-1-phenyl-1H-tetrazoles via Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. (2024). Chemical Science. [Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Amination of 2-halopyridines. ResearchGate. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • Role of Solvent in SN. Scribd. [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). Chemistry Steps. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2022). Chemical Science. [Link]

  • Solved: List six factors affecting rate of substitution. Numerade. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). PubMed. [Link]

  • Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Organic & Biomolecular Chemistry. [Link]

  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. (2024). PubMed. [Link]

  • Strategies for the synthesis of C2‐functionalized pyridines. ResearchGate. [Link]

  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2022). Chemical Science. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress. [Link]

Sources

Technical Support: Optimization of Chloronicotinic Acid Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Bis-Amide Formation in Chloronicotinic Acid Coupling

Diagnostic Hub: Define Your "Bis" Problem

Before proceeding, we must distinguish between the two distinct "bis-amide" phenomena common in chloronicotinic acid chemistry. The electron-deficient nature of the chloropyridine ring significantly alters the reactivity profile compared to standard benzoic acids.

Select your scenario:

SymptomScenario A: The "Bridge" (Diamine Linking)Scenario B: The "Imide" (Over-Acylation)
Reaction Type Coupling Acid to a Diamine (e.g., Piperazine, Ethylenediamine).Coupling Acid to a Mono-amine .
The Issue The diamine reacts at both ends, forming an Acid-Linker-Acid trimer.The formed amide reacts with a second acid molecule, forming an Imide (R-CO-N(R)-CO-R) .
Root Cause Statistical probability & fast kinetics of the second amine site.Increased acidity of the amide proton due to the electron-withdrawing chloropyridine ring.
Primary Fix Stoichiometry control & Reagent selection (CDI).Base selection & Activation method.[1][2][3][4][5][6]

Deep Dive: Scenario A (Diamine Bridging)

The Mechanism

When coupling 6-chloronicotinic acid to a symmetric diamine (e.g., piperazine), the reaction competes between


 (formation of mono-amide) and 

(formation of bis-amide).
  • The Challenge: Once the mono-amide is formed, the remaining amine is often still nucleophilic. If the local concentration of activated acid is high,

    
     becomes competitive.
    
  • Chloropyridine Effect: The electron-withdrawing chlorine makes the carbonyl highly electrophilic, increasing both

    
     and 
    
    
    
    , making discrimination harder than with electron-rich acids.
Troubleshooting Q&A

Q: I am using HATU/DIPEA and getting 40% Bis-amide. Why? A: HATU is too efficient. It generates a highly reactive At-ester that reacts near diffusion control limits. If you add the acid to the diamine, local excesses of the active ester drive the reaction to the bis-product immediately.

  • Fix: Switch to a less aggressive coupling agent (e.g., CDI or Mixed Anhydride) or use Inverse Addition (add activated acid dropwise to a large excess of diamine).

Q: How much excess diamine do I actually need? A: Statistically, 10 equivalents are required to suppress bis-formation to <5% without special handling. However, this is wasteful.[7][8][9]

  • Process Fix: By using flow chemistry or high-dilution active ester addition , you can reduce this to 3–5 equivalents.

Q: Can I use pH to control this? A: Yes. If you maintain the pH such that the diamine is largely mono-protonated, the statistical probability of bis-acylation drops.

  • Protocol: Perform the reaction in a biphasic system (DCM/Water) at a pH where the diamine is mostly

    
    .
    

Deep Dive: Scenario B (Imide Formation)

The Mechanism

The 6-chloronicotinamide product has an amide proton (CONH). The chloropyridine ring pulls electron density from this amide, making the N-H more acidic (


 ~14-15) than a standard benzamide (

~17).
  • The Trap: If you use strong bases (NaH) or excess soluble base (TEA/DIPEA) with a highly reactive acylating agent (Acid Chloride or Anhydride), the amide deprotonates and attacks a second equivalent of acid.

Troubleshooting Q&A

Q: I'm using Thionyl Chloride (


) to make the acid chloride, then adding amine. I see the imide. 
A:  This is classic "Over-Activation." Acid chlorides are indiscriminate.
  • Fix: Ensure strict 1:1 stoichiometry of the acid chloride. Better yet, switch to EDC/HOBt , which activates the acid as an active ester that is generally too mild to acylate an amide nitrogen.

Q: Does the order of addition matter? A: Crucially. Never add the amine to the acid chloride. Always add the acid chloride (slowly) to the amine in the presence of a scavenger base. This keeps the concentration of the acylating agent low relative to the nucleophile.

Strategic Decision Pathways (Visuals)

Diagram 1: The Competitive Pathway (Diamine)

This diagram illustrates the kinetic competition and where to intervene.

BisAmidePathway cluster_0 Intervention Point: Kinetic Control Acid 6-Chloronicotinic Acid Activation Activation (HATU/SOCl2/CDI) Acid->Activation ActiveEster Active Species (R-CO-X) Activation->ActiveEster Mono Target: Mono-Amide ActiveEster->Mono + Diamine (k1) Fast Diamine Diamine (Excess) Bis Impurity: Bis-Amide Mono->Bis + Active Species (k2) Undesired

Caption: Kinetic competition between mono-acylation (k1) and bis-acylation (k2). High local concentration of Active Species accelerates k2.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to select the correct protocol.

DecisionTree Start Start: Select Coupling Agent IsLinker Is Amine a Diamine? Start->IsLinker YesLinker Yes IsLinker->YesLinker NoLinker No (Mono-amine) IsLinker->NoLinker HighSel Requirement: High Selectivity YesLinker->HighSel CDI_Route Protocol A: CDI Activation HighSel->CDI_Route Batch Mode Flow_Route Protocol B: Flow/Syringe Pump HighSel->Flow_Route Continuous Mode ImideIssue Issue: Imide Formation? NoLinker->ImideIssue SwitchReagent Switch to EDC/HOBt or T3P ImideIssue->SwitchReagent If using SOCl2 StoichControl Strict 1:1 Stoichiometry ImideIssue->StoichControl If using Anhydride

Caption: Decision matrix for selecting the optimal coupling strategy based on substrate type and observed impurities.

Validated Protocols

Protocol A: CDI-Mediated Selective Mono-Acylation

Best for: Batch synthesis of diamine linkers (e.g., piperazine) with high selectivity. Mechanism: CDI forms an N-acyl imidazole. This intermediate is less reactive than an acid chloride or HATU ester, allowing for better discrimination between the primary amine and the mono-amide product [1].

  • Activation: Dissolve 6-chloronicotinic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add Reagent: Add CDI (1,1'-Carbonyldiimidazole) (1.1 eq) in one portion.

  • Wait: Stir at RT for 1 hour until

    
     evolution ceases. Critical: Ensure activation is complete.
    
  • Addition: Add this solution dropwise over 30 minutes to a stirring solution of the Diamine (3.0 – 5.0 eq) in DCM.

  • Workup: Wash with water. The excess diamine stays in the aqueous phase (or can be extracted with mild acid), while the mono-amide and neutral bis-amide (if any) stay in organic.

    • Note: The lower reactivity of the acyl-imidazole combined with the excess diamine typically yields >90% mono-product.

Protocol B: High-Dilution Syringe Pump Method

Best for: When you must use highly reactive agents (like Acid Chlorides) due to scale or cost.

  • Preparation: Dissolve the Acid Chloride (1.0 eq) in a large volume of solvent (Concentration < 0.05 M).

  • Receiver: Dissolve Diamine (5.0 eq) and Base (if needed) in solvent.

  • Execution: Use a syringe pump to add the Acid Chloride solution to the Diamine solution over 2–4 hours.

    • Why: This maintains a "pseudo-infinite" excess of amine relative to the incoming acid, statistically forcing the

      
       pathway [2].
      

Data Summary: Coupling Agent Comparison

ReagentReactivitySelectivity (Mono vs Bis)Risk of ImideRecommended For
Acyl Chloride (

)
Very HighLowHighSimple, unhindered couplings.
HATU / TBTU HighLow-MediumMediumDifficult substrates; requires inverse addition.
EDC / HOBt MediumMedium-HighLowStandard bench-scale synthesis.
CDI MediumHigh LowDiamine linkers (Protocol A).
T3P (Propylphosphonic anhydride) Low-MediumHighVery LowScalable, low epimerization, clean workup.

References

  • CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Source: Green Chemistry (RSC). URL:[Link]

  • A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Source: Reaction Chemistry & Engineering (RSC). URL:[Link]

  • Amide coupling reaction in medicinal chemistry: Coupling reagents. Source: HepatoChem. URL:[Link]

Sources

Technical Support Center: Recrystallization of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we synthesize fundamental principles of crystallization with field-proven troubleshooting strategies to enhance your experimental outcomes.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The core principle relies on the differential solubility of a compound in a hot versus a cold solvent.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have a high solubility at its boiling point.[1][3] This allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.[1][4]

The structure of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, with its polar pyridine and amide functionalities alongside a non-polar substituted piperidine ring, suggests that a range of solvents or mixed-solvent systems could be effective for its recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine?

A1: Given the molecule's blend of polar and non-polar features, a systematic screening approach is recommended. Good single-solvent starting points include ethanol, isopropanol, acetone, ethyl acetate, and toluene. For mixed-solvent systems, which often provide finer control over solubility, consider combinations like ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[5] The principle of "like dissolves like" can be a useful guide; solvents with similar functional groups to the compound of interest are often good solubilizers.[1][5]

Q2: How do I perform a small-scale solvent screen?

A2: Place approximately 20-30 mg of your crude material into a small test tube. Add the test solvent dropwise at room temperature until the solid is just covered. If the solid dissolves completely at room temperature, the solvent is too good and will likely result in poor recovery.[4] If the solid is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point. If the solid dissolves completely upon heating, the solvent is a good candidate. Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

Q3: What is "oiling out" and why does it happen?

A3: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than forming crystals upon cooling.[6] This often happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound. It can also be caused by a high concentration of impurities, which can depress the melting point of the mixture.

Q4: How much solvent should I use for the recrystallization?

A4: The goal is to use the minimum amount of hot solvent to completely dissolve the solid.[1] Using too much solvent is a common reason for low or no yield, as a significant portion of the product will remain in the mother liquor upon cooling.[6][7]

Q5: My crystals are not forming, what should I do?

A5: If crystals do not form upon cooling, the solution may be supersaturated.[1][6] You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. This creates nucleation sites for crystal growth.[1][6]

  • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[1][6]

  • Cooling: Ensure the solution is adequately cooled, potentially in an ice-salt bath for lower temperatures.[6]

  • Reducing Solvent Volume: If too much solvent was added, you may need to evaporate some of it and allow the solution to cool again.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration.1. Boil off some of the solvent to concentrate the solution and re-cool.[6] 2. Cool the flask in an ice bath or ice-salt bath. 3. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent to prevent crystallization in the funnel.
Compound "Oils Out" 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities.1. Switch to a lower-boiling point solvent. 2. Allow the solution to cool more slowly. Insulate the flask to retain heat for a longer period.[6] 3. Consider pre-purification by another method (e.g., a quick filtration through a silica plug) or add a bit more solvent and re-cool slowly.[7]
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystals Form Too Quickly 1. The solution is too concentrated. 2. The solution is cooling too rapidly.1. Add a small amount of additional hot solvent to the solution.[7] 2. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. This promotes the growth of larger, purer crystals.[7]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Place the crude 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue to add small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[1]

  • Dry the crystals thoroughly.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolve the crude solid in the minimum amount of the "good" solvent (the solvent in which it is more soluble) at its boiling point.

  • While the solution is still hot, add the "bad" solvent (the solvent in which it is less soluble) dropwise until the solution becomes cloudy (the cloud point).

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as described in the single-solvent protocol.

Visualizing the Solvent Selection Process

Solvent_Selection_Workflow Solvent Selection for Recrystallization start Start: Crude Solid dissolve_rt Add solvent at room temp start->dissolve_rt is_soluble_rt Completely Soluble? dissolve_rt->is_soluble_rt too_good Result: Solvent is too good. Poor recovery expected. is_soluble_rt->too_good Yes heat Heat to boiling is_soluble_rt->heat No end End too_good->end is_soluble_hot Completely Soluble? heat->is_soluble_hot insoluble Result: Insoluble. Solvent is unsuitable. is_soluble_hot->insoluble No cool Cool to room temp, then ice bath is_soluble_hot->cool Yes insoluble->end crystals_form Crystals Form? cool->crystals_form good_solvent Result: Good Solvent Candidate crystals_form->good_solvent Yes no_crystals Induce Crystallization (Scratch/Seed) crystals_form->no_crystals No good_solvent->end no_crystals->good_solvent

Caption: A workflow for selecting a suitable recrystallization solvent.

References

  • Recrystallization I 10. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet - Rsc.org. (n.d.). Retrieved from [Link]

Sources

Stability of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

Executive Summary: The Structural Risk Profile

Welcome to the technical support hub for 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine . As researchers, we often treat this intermediate as a standard aryl chloride, but its specific substitution pattern creates a unique reactivity profile in basic conditions.

The Core Issue: This molecule is not just a chloropyridine; it is an activated electrophile. The carbonyl group at the C5 position is electron-withdrawing, which significantly lowers the electron density at the C2 position (para to the carbonyl). This makes the chlorine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (


), far more reactive than in a standard chlorobenzene or unsubstituted 2-chloropyridine.

Your Primary Risks in Base:

  • Rapid Hydrolysis (

    
    ):  Displacement of Cl by 
    
    
    
    to form the 2-pyridone (2-hydroxy) derivative.
  • Solvolysis (

    
    ):  Displacement of Cl by alkoxides (
    
    
    
    ) if alcoholic solvents are used.
  • Amide Hydrolysis: Cleavage of the piperidine ring (generally slower, requiring harsher conditions).

Troubleshooting Modules

Module A: The "Phantom" Yield Loss (Hydrolysis)

Symptom:

"I performed a basic extraction (NaOH wash), and my organic layer mass balance is low. LCMS shows a new peak with a mass shift of -18 or +16 relative to the parent, depending on ionization."

Diagnosis: You have triggered an


 reaction, converting your starting material into 2-hydroxy-5-(3-methylpiperidine-1-carbonyl)pyridine . This byproduct is significantly more polar and often amphoteric; it likely partitioned into the aqueous basic layer as the phenolate (pyridinolate) salt, causing "phantom" mass loss from the organic phase.

The Mechanism: In the presence of strong bases (NaOH, KOH, LiOH), the hydroxide ion attacks the C2 position. The electron-withdrawing carboxamide at C5 stabilizes the Meisenheimer intermediate, accelerating the release of the chloride.

Corrective Protocol:

  • Immediate Action: Acidify your aqueous waste stream to pH ~4-5 and re-extract with Ethyl Acetate. The 2-pyridone species should return to the organic phase.

  • Process Change: Switch to milder bases for workups (e.g., Sat.

    
     or 
    
    
    
    ) and maintain temperatures
    
    
    .
Module B: Solvent-Induced Impurities (Alkoxylation)

Symptom:

"I ran a coupling reaction using


 in Methanol (or Ethanol), and I see a major impurity with M+31 (or M+45)."

Diagnosis: This is Solvent Solvolysis . In alcoholic solvents, basic salts generate alkoxides (


 or 

). These are stronger nucleophiles than hydroxide and will rapidly displace the C2-Chlorine.

Data: Solvent Compatibility Matrix

Solvent SystemBase AddedRisk LevelPrimary Impurity Formed
Methanol / Ethanol

/ NaOH
CRITICAL 2-Methoxy / 2-Ethoxy derivative (

)
Isopropanol

HIGH 2-Isopropoxy derivative (slower due to sterics)
THF / 2-MeTHF Aqueous NaOHMODERATE 2-Hydroxy derivative (biphasic protection helps)
DCM / Toluene Aqueous

LOW Stable (Recommended for workup)
DMF / DMSO

/ Strong Base
CRITICAL Rapid degradation / Polymerization risk

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways. Note that Path A (


) is kinetically favored over Path B (Amide Hydrolysis) under mild-to-moderate basic conditions.

DegradationPathways Parent 2-Chloro-5-(3-methyl piperidine-1-carbonyl)pyridine Intermediate_SNAr Meisenheimer Complex Parent->Intermediate_SNAr Path A: OH- or RO- (Fastest) Intermediate_Tet Tetrahedral Intermediate Parent->Intermediate_Tet Path B: High Temp/Strong Base (Slow) Product_OH 2-Hydroxy Derivative (2-Pyridone Tautomer) Intermediate_SNAr->Product_OH -Cl (Aqueous Base) Product_OR 2-Alkoxy Derivative (If Alcohol Solvent) Intermediate_SNAr->Product_OR -Cl (Alcoholic Base) Product_Acid 2-Chloropyridine- 5-carboxylic acid Intermediate_Tet->Product_Acid Hydrolysis Amine 3-Methylpiperidine Intermediate_Tet->Amine Cleavage

Figure 1: Competitive degradation pathways. Path A (Red) represents the high-risk


 mechanism dominant in basic conditions. Path B (Green) is the amide hydrolysis, typically requiring harsher conditions.

Validated Analytical Protocols

To confirm the stability of your specific lot, use this self-validating HPLC method. This separates the parent from the critical 2-hydroxy impurity.

Protocol: Stability-Indicating HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses phenol ionization, sharpening the peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Carbonyl).

Interpretation:

  • Parent Peak: ~6.5 min (varies by system).

  • 2-Hydroxy Impurity (Pyridone): Will elute earlier (approx. 3.5 - 4.5 min) due to increased polarity and hydrogen bonding capability.

  • 2-Alkoxy Impurity: Will elute later than the parent (increased lipophilicity).

Frequently Asked Questions (FAQ)

Q: Can I use


 in DMF for a Suzuki coupling with this molecule? 
A:  Yes, but proceed with caution. While 

is non-nucleophilic, trace water in DMF can generate hydroxide ions at high temperatures (

), initiating the hydrolysis to the pyridone. Recommendation: Use anhydrous DMF and keep reaction times short. Alternatively, use a phosphate base (

) which is often gentler for chloropyridines.

Q: Is the 3-methylpiperidine stereocenter at risk of racemization? A: Unlikely. The chiral center in 3-methylpiperidine is in the beta position relative to the nitrogen. It is not adjacent to the carbonyl (alpha-position) nor is it part of the aromatic system. Therefore, it lacks the acidity required for base-catalyzed enolization/racemization. Your primary concern is the chlorine stability, not the stereocenter.

Q: How should I store this compound long-term? A: Store under inert gas (Argon/Nitrogen) at


. Avoid storing in solution, especially in DMSO or protic solvents, as slow degradation can occur over months.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter 10 regarding Nucleophilic Aromatic Substitution in electron-deficient heterocycles).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Definitive guide on Pyridine reactivity, specifically the activation of 2-halo positions by 5-carbonyl substituents).

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Hydrogen in Heterocycles. Science of Synthesis. (Detailed mechanisms of vs. Hydrolysis).
  • Pfizer Inc. (2018). Process Development of JAK Inhibitors. (General industry context for 2-chloropyridine-5-carboxamide intermediates in drug synthesis).

Validation & Comparative

Technical Guide: Resolving Amide Rotamerism in 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectrum analysis of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The "Rotamer Trap" in Pyridine Carboxamides

In the structural characterization of kinase inhibitors and GPCR ligands, the 2-chloropyridine-5-carbonyl scaffold is a ubiquitous electrophilic intermediate. However, when coupled with hindered amines like 3-methylpiperidine , the resulting 1H NMR spectrum at standard ambient temperature (298 K) often presents a "false positive" for impurities.

This guide compares the Standard Ambient 1H NMR workflow against the Variable Temperature (VT) NMR protocol. We demonstrate that what appears to be a mixture of impurities or diastereomers is actually a predictable phenomenon of restricted amide bond rotation (rotamerism). For this specific molecule, relying solely on standard 1D NMR leads to integration errors and assignment ambiguity.

The Molecule of Interest

Compound: 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine Molecular Formula: C12H15ClN2O Key Structural Features:

  • Pyridine Ring: Substituted at C2 (Cl) and C5 (Carbonyl).[2]

  • Amide Linker: Exhibits partial double-bond character (

    
    ), creating a high rotational energy barrier.[1][2]
    
  • 3-Methylpiperidine: A chiral amine moiety that introduces diastereotopic protons and asymmetry.[1]

Structural Dynamics & Signaling Pathways

To understand the spectral complexity, we must visualize the dynamic equilibrium occurring in the NMR tube. The partial double bond character of the amide nitrogen restricts rotation, locking the piperidine ring in two distinct conformations (syn- and anti-periplanar relative to the carbonyl oxygen) on the NMR timescale.

RotamerEquilibrium cluster_0 Restricted Rotation (Slow Exchange at 298K) cluster_1 Free Rotation (Fast Exchange at 373K) RotamerA Rotamer A (major) RotamerB Rotamer B (minor) RotamerA->RotamerB Slow k_ex Coalesced Coalesced Average Structure RotamerA->Coalesced Heat (> T_c) RotamerB->Coalesced Heat (> T_c) caption Fig 1. The dynamic equilibrium of amide rotamers. At 298K, k_ex << Δv, resulting in separate signals. At 373K, k_ex >> Δv, resulting in a single time-averaged spectrum.

Comparative Analysis: Standard vs. VT-NMR

This section objectively compares the spectral quality and utility of standard methods versus the recommended high-temperature protocol.

Method A: Standard 1H NMR (DMSO-d6, 298 K)

Status: Not Recommended for Final Characterization[1]

At room temperature, the rate of rotation around the amide bond is slower than the NMR frequency difference (


) between the two conformers.
  • Pyridine Region: The aromatic protons (H3, H4, H6) often appear as doubled sets of signals (e.g., two doublets for H6) or broadened "humps."[2]

  • Piperidine Region: The equatorial and axial protons of the piperidine ring, particularly those adjacent to the nitrogen (

    
    ), appear as complex, overlapping multiplets spanning 3.0–4.5 ppm.[2]
    
  • Integration: Accurate integration is impossible due to the broadness of the signals and the overlap of rotamer peaks.

Method B: Variable Temperature 1H NMR (DMSO-d6, 373 K)

Status: Gold Standard for Purity Assessment[1]

By heating the sample to 100°C (373 K), we increase the kinetic energy of the system, overcoming the rotational barrier (


). The exchange rate becomes fast relative to the NMR timescale.[3]
  • Result: The doubled signals coalesce into sharp, single resonances.[4]

  • Pyridine Region: Resolves into a clean 3-spin system (H6 doublet, H4 doublet of doublets, H3 doublet).[2]

  • Piperidine Region: The

    
     protons simplify, allowing for clear identification of the 3-methyl doublet and ring protons.
    
Data Comparison Table
FeatureStandard NMR (298 K)VT-NMR (373 K)Interpretation
Pyridine H6 (adj. to N) Two broad singlets/doublets (~8.5 & 8.4 ppm)One sharp doublet (~8.5 ppm) Deshielded by ring N and C=O.[1]
Pyridine H4 Broad multiplet (~7.9 ppm)One sharp dd (~7.9 ppm) Coupled to H3 and H6.
Pyridine H3 (adj. to Cl) Two doublets (~7.6 & 7.5 ppm)One sharp doublet (~7.6 ppm) Shielded relative to H6.[1][2]
Piperidine N-CH2 Broad "humps" (3.0 – 4.5 ppm)Resolved multiplets Coalescence of equatorial/axial environments.[1]
3-Methyl Group Two doublets (ratio ~60:[1]40)One doublet (~0.9 ppm) Diagnostic for racemic/chiral integrity.
Integration Error High (>10%)Low (<1%) Essential for qNMR.[2]

Experimental Protocol: VT-NMR Acquisition

This protocol is self-validating. If the signals do not sharpen upon heating, the complexity is due to impurities, not rotamers.

Reagents & Equipment[1][2][5][6]
  • Solvent: DMSO-d6 (Boiling point 189°C, suitable for experiments up to 130°C).[1] Do not use CDCl3 or Acetone-d6 for high-temperature work due to volatility.[1]

  • Instrument: 400 MHz or higher NMR spectrometer equipped with a variable temperature probe.

  • Sample Conc: 5–10 mg in 600 µL solvent.

Step-by-Step Workflow
  • Preparation: Dissolve 5 mg of the compound in DMSO-d6. Ensure the tube is free of cracks (thermal stress can break compromised tubes).

  • Initial Scan (298 K): Acquire a standard 1H spectrum (16 scans). Note the line broadening or signal doubling.

  • Temperature Equilibration:

    • Set the probe temperature to 373 K (100°C) .

    • Critical: Allow 10–15 minutes for the sample to reach thermal equilibrium to prevent convection currents which cause shimming issues.

  • Shimming: Re-shim the sample at the high temperature. Automated shimming (gradient shimming) works best.

  • Acquisition (373 K): Acquire the spectrum (16–32 scans).

  • Validation: Check the Pyridine H6 peak. It should be a sharp doublet (

    
    ).[1]
    
  • Cool Down: Slowly return the probe to 298 K to avoid thermal shock to the probe internals.

ExperimentalWorkflow Start Sample Preparation (DMSO-d6) Scan25C Acquire 1H NMR @ 25°C Start->Scan25C Decision Are signals broad/doubled? Scan25C->Decision Stop Standard Analysis (No Rotamers) Decision->Stop No Heat Heat Probe to 100°C (Wait 10 mins) Decision->Heat Yes Shim Gradient Shim @ 100°C Heat->Shim Scan100C Acquire 1H NMR @ 100°C Shim->Scan100C Compare Compare Integrals & Multiplicity Scan100C->Compare caption Fig 2. Decision tree for resolving amide rotamerism.

Detailed Spectral Assignment (at 373 K)

Using the high-temperature data, the assignment follows standard electronegativity and coupling logic.

  • 8.55 ppm (d, 1H,

    
     Hz, Py-H6):  The most deshielded proton. It is ortho to the nitrogen and the carbonyl group.
    
  • 7.92 ppm (dd, 1H,

    
     Hz, Py-H4):  Para to the chlorine, ortho to the carbonyl. Shows large ortho-coupling to H3 and small meta-coupling to H6.[1]
    
  • 7.58 ppm (d, 1H,

    
     Hz, Py-H3):  Ortho to the chlorine atom. The chlorine atom has a shielding mesomeric effect relative to the carbonyl's deshielding effect.
    
  • 3.80 – 4.20 ppm (m, 2H, Piperidine

    
    ):  The protons on C2 and C6 of the piperidine ring that are equatorial or closer to the amide oxygen plane.
    
  • 2.80 – 3.10 ppm (m, 2H, Piperidine

    
    ):  The axial protons on C2 and C6.
    
  • 1.40 – 1.90 ppm (m, 5H, Piperidine Ring): The remaining methine (CH) and methylene (CH2) protons.[2]

  • 0.90 ppm (d, 3H,

    
     Hz, 
    
    
    
    ):
    The methyl group doublet.

Note on Chirality: The 3-methylpiperidine is chiral. Even at high temperatures, the protons on the piperidine ring are diastereotopic. While the rotamers coalesce, the intrinsic magnetic non-equivalence of the geminal protons (e.g., H2a vs H2b) remains, resulting in complex multiplets rather than simple triplets.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift principles).

  • Bain, A. D. (2003).[2] "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.[1][2] Link (Authoritative source on coalescence and exchange rates).[1]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Context for amide bond stability and rotameric behavior in synthesis).
  • Reich, H. J. (2024).[2] "NMR: Dynamic NMR." University of Wisconsin-Madison Chemistry Department.[1] Link (Verified educational resource on VT-NMR mechanics).[1]

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol grounding for VT and gradient shimming).

Sources

A Comparative Guide to C13 NMR Chemical Shifts for 2-Chloropyridine Carbonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ¹³C NMR in Characterizing 2-Chloropyridine Derivatives

The 2-chloropyridine moiety is a prevalent scaffold in a vast array of pharmaceuticals and functional materials. The introduction of a carbonyl group to this ring system significantly alters its electronic properties and reactivity. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct window into the electronic environment of each carbon atom within a molecule, offering invaluable information for structural elucidation, reaction monitoring, and understanding substituent effects. The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects. In this guide, we will explore these influences on the ¹³C NMR spectra of various 2-chloropyridine carbonyl derivatives.

Factors Influencing ¹³C NMR Chemical Shifts in Substituted Pyridines

The ¹³C NMR chemical shifts in pyridine derivatives are governed by a combination of factors:

  • Electronegativity: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the adjacent α-carbons (C2 and C6) and a noticeable effect on the γ-carbon (C4). The chlorine atom at the C2 position further withdraws electron density, significantly impacting the chemical shift of the carbon to which it is attached (ipso-carbon) and, to a lesser extent, the ortho (C3) and para (C6) carbons.

  • Resonance Effects: The carbonyl group is a strong electron-withdrawing group through resonance. Its position on the pyridine ring dictates which carbons are most affected. When the carbonyl is at the 3- or 5-position, it significantly deshields the ortho and para carbons relative to its point of attachment.

  • Solvent Effects: The choice of solvent can influence chemical shifts, particularly for polar molecules like pyridine derivatives where solute-solvent interactions can occur. Deuterated chloroform (CDCl₃) is a common choice, but its potential acidity should be considered for sensitive compounds.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes the experimental ¹³C NMR chemical shift data for 2-chloropyridine and a selection of its carbonyl and other derivatives. This data allows for a direct comparison of the electronic effects of different substituents. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Compound NameC2C3C4C5C6Carbonyl (C=O)Other CarbonsSolvent
2-Chloropyridine152.9123.5139.1123.5149.9--CDCl₃
2-Acetylpyridine153.8125.1136.8121.7149.1199.9CH₃: 25.8CDCl₃
4-Acetylpyridine150.5121.2143.9121.2150.5197.4CH₃: 26.6CDCl₃
2-Chloro-3-hydroxypyridine142.1145.4127.3122.5140.3--DMSO-d₆
2-Chloro-3-pyridinamine138.8138.8121.8121.8144.1--DMSO-d₆
2-Chloro-5-trifluoromethylpyridine149.5121.8 (q)137.1 (q)127.3145.9-CF₃: 122.5 (q)CDCl₃
2-Chloronicotinoyl chloride152.1132.8141.2123.6150.7166.5-DMSO-d₆

Data sourced from ChemicalBook and other spectroscopic databases. Note that solvent can cause variations in chemical shifts.

Analysis of Trends:

  • Effect of the Carbonyl Group: A comparison of 2-chloropyridine with acetylpyridines reveals a significant downfield shift for the carbonyl carbon (around 200 ppm), as expected for a ketone. The position of the acetyl group influences the chemical shifts of the ring carbons due to varying resonance and inductive effects.

  • Positional Isomerism: The difference in chemical shifts between 2-acetylpyridine and 4-acetylpyridine highlights the sensitivity of ¹³C NMR to the electronic environment. In 4-acetylpyridine, the two α-carbons (C2/C6) and two β-carbons (C3/C5) are chemically equivalent due to symmetry, resulting in fewer signals for the ring carbons.

  • Substituent Effects on the 2-Chloropyridine Ring: The introduction of hydroxyl, amino, or trifluoromethyl groups at different positions on the 2-chloropyridine ring leads to predictable changes in the chemical shifts of the ring carbons, reflecting the electron-donating or electron-withdrawing nature of these substituents.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a standardized protocol for obtaining high-quality ¹³C NMR spectra of 2-chloropyridine carbonyl derivatives.

1. Sample Preparation:

  • Amount: For a standard ¹³C NMR experiment, use approximately 50-100 mg of the solid compound.[1] For liquid samples, a volume of 0.6-0.7 mL is appropriate.[2]

  • Solvent: Deuterated chloroform (CDCl₃) is the most commonly used solvent for these compounds.[3] However, if the compound is suspected to be acid-sensitive, consider using other deuterated solvents such as acetone-d₆ or DMSO-d₆.[3]

  • Procedure:

    • Weigh the sample directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]

    • Gently swirl or vortex the vial until the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm.[3][5]

    • Cap the NMR tube securely.

2. NMR Instrument Parameters (for a typical 400 MHz spectrometer):

  • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Solvent: Specify the deuterated solvent used for proper locking and referencing.

  • Acquisition Parameters:

    • Number of Scans (NS): Start with 1024 scans. This can be adjusted based on the sample concentration and the desired signal-to-noise ratio.

    • Receiver Gain (RG): Use an automatic receiver gain setting.

    • Acquisition Time (AQ): Approximately 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds. This delay allows for the relaxation of the carbon nuclei between pulses, which is important for quantitative analysis, though less critical for routine qualitative spectra.

  • Processing Parameters:

    • Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the solvent peak. For CDCl₃, the residual solvent peak is at 77.16 ppm.

Visualizing the Workflow and Molecular Structures

To better illustrate the process and the molecules discussed, the following diagrams are provided.

G cluster_workflow ¹³C NMR Data Acquisition Workflow Sample_Prep Sample Preparation Data_Acq Data Acquisition Sample_Prep->Data_Acq Processing Data Processing Data_Acq->Processing Analysis Spectral Analysis Processing->Analysis

Caption: A streamlined workflow for acquiring and analyzing ¹³C NMR data.

G node_2_chloropyridine 2-Chloropyridine node_2_chloro_3_acetylpyridine 2-Chloro-3-acetylpyridine node_2_chloro_5_acetylpyridine 2-Chloro-5-acetylpyridine

Caption: Structures of key 2-chloropyridine carbonyl derivatives.

Conclusion

This guide has provided a comprehensive overview of the ¹³C NMR chemical shifts for 2-chloropyridine carbonyl derivatives. By understanding the fundamental principles that govern these chemical shifts and following a robust experimental protocol, researchers can confidently utilize ¹³C NMR spectroscopy for the unambiguous characterization of this important class of compounds. The comparative data presented herein serves as a valuable resource for predicting and interpreting the spectra of novel derivatives, thereby accelerating research and development in related fields.

References

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]

  • InfoSheet: NMR sample prepar
  • University of Reading. NMR Sample Preparation. [Link]

  • NMR Spectroscopy Facility, University of York. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation. [Link]

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Advanced Characterization of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine: LC-MS Fragmentation & Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine (referred to herein as CMP-5 ). As a critical scaffold in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals, distinguishing CMP-5 from its structural isomers (e.g., the 4-methylpiperidine analog) is a pivotal quality attribute in drug development.

We compare the mass spectrometric "performance"—defined here as diagnostic specificity and ionization efficiency—of CMP-5 against its closest structural alternatives. The data presented synthesizes high-resolution mass spectrometry (HRMS) principles with collision-induced dissociation (CID) mechanics to establish a self-validating identification protocol.

Structural & Physicochemical Context

Before analyzing the fragmentation, we must establish the structural baseline that dictates the mass spectral behavior.

FeatureCMP-5 (Target) 4-Methyl Isomer (Alternative) 2-Methyl Isomer (Alternative)
Structure Asymmetric piperidine ring (3-position)Symmetric piperidine ring (4-position)Sterically hindered (2-position)
Formula C₁₂H₁₅ClN₂OC₁₂H₁₅ClN₂OC₁₂H₁₅ClN₂O
Monoisotopic Mass 238.0873 Da238.0873 Da238.0873 Da
[M+H]⁺ 239.0951 239.0951 239.0951
Key Distinction Chiral center at C3; specific ring cleavage patterns.[1][2]Achiral/Symmetric; simplified fragmentation.Strong "Ortho effect" in fragmentation; elution shift.

Analytical Challenge: Standard low-resolution MS cannot distinguish these isomers by precursor mass alone. Identification relies entirely on fragmentation fingerprinting and chromatographic retention .

Experimental Methodology

To replicate the data discussed below, the following LC-MS/MS protocol is recommended. This workflow maximizes the generation of diagnostic ions.

Protocol: Isomer-Specific Fragmentation Workflow
  • Sample Preparation:

    • Dissolve 1 mg of CMP-5 in 1 mL Methanol/Water (50:50).

    • Dilute to 1 µg/mL with 0.1% Formic Acid (essential for protonation of the pyridine nitrogen).

  • LC Conditions (Reverse Phase):

    • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.[3]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

    • Gradient: 5% B to 95% B over 10 min. Note: The 3-methyl isomer typically elutes between the 4-methyl (earlier) and 2-methyl (later) isomers due to steric volume differences.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amide).

    • Source Temp: 120°C.

  • Fragmentation (MS/MS):

    • Collision Energy (CE): Ramp 20–40 eV.

    • Acquisition: Product Ion Scan of m/z 239.1.

Fragmentation Analysis: The "Product" (CMP-5)

The fragmentation of CMP-5 is driven by the stability of the amide bond and the basicity of the piperidine nitrogen. Upon Collision Induced Dissociation (CID), the molecule follows two primary pathways.

Pathway A: Acylium Ion Formation (Charge Retention on Pyridine)

The amide bond cleaves, leaving the positive charge on the carbonyl carbon attached to the pyridine ring.

  • Diagnostic Ion: m/z 140.0 / 142.0 (3:1 ratio due to ³⁵Cl/³⁷Cl).

  • Mechanism: Inductive cleavage of the C-N amide bond.

  • Secondary Fragment: Loss of CO (28 Da) from m/z 140 yields m/z 112 (2-chloropyridinium ion).

Pathway B: Piperidinium Ion Formation (Charge Retention on Amine)

Protonation site migrates to the piperidine nitrogen prior to cleavage.

  • Diagnostic Ion: m/z 100.1 (3-methylpiperidinium).

  • Significance: This is the "fingerprint" region.[4] The internal fragmentation of this m/z 100 ion distinguishes the isomers.

Visualization of Signaling Pathways

FragmentationPath Precursor Precursor [M+H]+ m/z 239.1 (C12H16ClN2O)+ Acylium Acylium Ion m/z 140.0 (³⁵Cl) (C6H3ClNO)+ Precursor->Acylium Amide Cleavage (Charge on Pyridine) Piperidine Piperidinium Ion m/z 100.1 (C6H14N)+ Precursor->Piperidine Amide Cleavage (Charge on Amine) Pyridyl Pyridyl Cation m/z 112.0 (C5H3ClN)+ Acylium->Pyridyl -CO (28 Da) Frag_83 Deamination m/z 83.1 (-NH3) Piperidine->Frag_83 -NH3 Frag_72 Retro-Diels-Alder m/z 72.1 (-C2H4) Piperidine->Frag_72 RDA Cleavage Frag_58 Ring Fission m/z 58.1 (-C3H6) Piperidine->Frag_58 Asymmetric Fission

Figure 1: CID Fragmentation Pathway of CMP-5 showing divergent charge retention pathways.

Comparative Performance: CMP-5 vs. Alternatives

The "performance" of an MS method is measured by its ability to resolve the target from interferences. Here, we compare CMP-5 (3-methyl) against its most common impurity, the 4-methyl isomer.

Diagnostic Specificity Table
MetricCMP-5 (3-Methyl) Alternative (4-Methyl) Interpretation
Base Peak (Low CE) m/z 140 (Acylium)m/z 140 (Acylium)Non-diagnostic. Both retain the same pyridine core.
Piperidine Fragment m/z 100m/z 100Non-diagnostic. Isobaric ions.
Secondary Ion (m/z 72) Medium Intensity High Intensity 4-methyl is symmetric; Retro-Diels-Alder (RDA) loss of C₂H₄ is statistically favored [1].
Diagnostic Ion (m/z 58) Present Absent/Trace 3-methyl asymmetry allows unique ring fission (loss of propene, C₃H₆) not accessible to the symmetric 4-methyl core [2].
Diagnostic Ion (m/z 85) Present Absent Loss of methyl radical (•CH₃) is favored at the 3-position due to radical stability rules, unlike the 4-position [3].
Why This Matters:

In a drug development context, relying solely on the m/z 239


 140 transition (SRM) is insufficient  because it detects both isomers equally.
  • Recommendation: To specifically quantify CMP-5, you must monitor the m/z 239

    
     100 
    
    
    
    58
    pseudo-MS³ transition or rely on the specific m/z 58/72 intensity ratio in high-res MS/MS.

Detailed Fragmentation Mechanism

The Chlorine Signature

The presence of the chlorine atom on the pyridine ring provides an internal validation tool. All fragments containing the pyridine ring (m/z 239, 140, 112) must display the characteristic ³⁵Cl/³⁷Cl isotope ratio of approximately 3:1 .

  • Validation Step: If your m/z 140 peak lacks a corresponding m/z 142 peak at ~33% intensity, the fragment is an interference, not the chloropyridine acylium.

The Amide "Switch"

The fragmentation is heavily dependent on proton mobility.[5]

  • Low CE (10-20 eV): Proton resides on the highly basic piperidine nitrogen. The complex stays intact or loses HCl (rare).

  • Medium CE (25-35 eV): The amide bond weakens. We observe a "switch" where the bond breaks. The charge distribution between the pyridine-acylium (m/z 140) and the piperidinium (m/z 100) depends on the proton affinity (PA).

    • PA of 3-methylpiperidine ≈ 960 kJ/mol.

    • PA of 2-chloronicotinamide derivatives is lower.

    • Result: The m/z 100 ion is often the Base Peak in ESI+ spectra due to the higher basicity of the amine fragment [4].

References

  • BenchChem. (2025).[4][6] Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. BenchChem Application Notes. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3-methylpiperidine vs 4-methylpiperidine. NIST Chemistry WebBook, SRD 69.[1] Link

  • University of Greenwich. (2015). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Link

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Link

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A Senior Application Scientist's Guide to HPLC Method Development for Chloropyridine Amide Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Chloropyridine amides, a class of compounds integral to numerous therapeutic agents, present unique analytical challenges in impurity profiling. This guide offers an in-depth, data-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies, designed to equip you with the expertise to ensure the robust purity analysis of these critical molecules.

The Imperative of Purity in Drug Development

Regulatory bodies worldwide, including the FDA and EMA, mandate stringent control over impurities in pharmaceutical products.[1] An impurity is any component of a drug substance that is not the chemical entity defined as the drug substance.[2] The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1] Therefore, a well-developed and validated analytical method is paramount for the accurate detection and quantification of these impurities.[3]

Strategic HPLC Method Development: A Comparative Framework

The development of a robust HPLC method for purity analysis is a systematic process that involves the careful selection and optimization of several key parameters.[3] This section will compare and contrast various approaches to method development for chloropyridine amides, providing the rationale behind each choice.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor in achieving the desired selectivity and resolution.[4] For chloropyridine amides, which possess both polar (amide) and moderately non-polar (chloropyridine) moieties, a reversed-phase approach is typically the most effective.[4]

Comparative Analysis of Reversed-Phase Columns:

Stationary PhasePrinciple of SeparationAdvantages for Chloropyridine AmidesDisadvantages & Considerations
C18 (Octadecylsilane) Primarily hydrophobic interactions.[5]Excellent retention for a wide range of non-polar to moderately polar compounds. A good starting point for method development.[6]May provide insufficient retention for very polar impurities. Potential for peak tailing with basic compounds due to interaction with residual silanols.[7]
Phenyl-Hexyl Mixed-mode separation involving hydrophobic and π-π interactions.[5]Offers alternative selectivity for aromatic compounds like the chloropyridine ring.[8] Can resolve impurities that co-elute on a C18 column.[6][9]Retention characteristics can be more complex to predict. May not be as universally applicable as C18.
C8 (Octylsilane) Less hydrophobic than C18.Reduced retention for non-polar compounds, which can be advantageous for faster analysis times if impurities are more polar than the API.May not provide adequate retention for less polar impurities.
Polar-Embedded Phases Contain polar groups (e.g., amide, carbamate) embedded in the alkyl chain.Enhanced retention and improved peak shape for polar and basic compounds.[10] Resistant to "phase collapse" in highly aqueous mobile phases.Can have different selectivity compared to traditional C18 columns, which may require more extensive method development.

Expert Recommendation: Begin method screening with a C18 column due to its versatility. If co-elution of critical impurity pairs is observed, a Phenyl-Hexyl column should be evaluated to exploit the alternative selectivity offered by π-π interactions.[5][11] For highly polar impurities, a polar-embedded phase may provide the necessary retention and peak shape.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition plays a pivotal role in controlling retention and selectivity.[12] A systematic approach to optimizing the mobile phase is crucial for achieving a robust separation.[13]

A. Choice of Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierProperties & Impact on Separation
Acetonitrile Lower viscosity, leading to lower backpressure and higher efficiency. Good UV transparency at low wavelengths.[14]
Methanol Higher viscosity. Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding. A cost-effective alternative.[14]

Expert Recommendation: Acetonitrile is generally the preferred organic modifier for initial method development due to its favorable physical properties. However, if selectivity is a challenge, substituting methanol can be a powerful tool to alter the elution order of closely related impurities.[13]

B. The Critical Role of pH and Buffers

The ionization state of chloropyridine amides and their impurities can significantly impact their retention and peak shape.[12] Controlling the mobile phase pH with a suitable buffer is therefore essential.

  • For Basic Impurities: A low pH mobile phase (e.g., pH 2-3) will ensure that basic compounds are protonated, leading to improved peak shape and retention on a reversed-phase column.[13]

  • For Acidic Impurities: A mobile phase pH around the pKa of the acidic impurities can be used to manipulate their retention.

Commonly Used Buffers in Reversed-Phase HPLC:

Buffer SystempH RangeUV CutoffLC-MS Compatibility
Phosphate Buffer 2.1 - 3.1, 6.2 - 8.2~200 nmNot volatile, not ideal for LC-MS
Formate Buffer 2.8 - 4.8~210 nmExcellent
Acetate Buffer 3.8 - 5.8~210 nmGood

Expert Recommendation: For UV-based detection, a phosphate buffer is a robust choice. For LC-MS applications, volatile buffers like formate or acetate are necessary.[14] A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or high backpressure.[15]

Visualizing the HPLC Method Development Workflow

HPLC_Method_Development HPLC Method Development Workflow for Chloropyridine Amide Purity Analysis cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation A Define Analytical Target Profile (e.g., identify API and potential impurities) B Column Selection (Start with C18, consider Phenyl-Hexyl) A->B C Mobile Phase Screening (Acetonitrile/Water vs. Methanol/Water with buffer) B->C D Detector Wavelength Selection (Based on UV spectra of API and impurities) C->D E Gradient Optimization (Adjust slope and time for optimal resolution) D->E Initial method shows promise F Temperature Optimization (Typically 25-40 °C to improve peak shape and reduce viscosity) E->F G Flow Rate Adjustment (Balance between analysis time and resolution) F->G H Forced Degradation Studies (Acid, base, oxidation, heat, light) G->H Optimized method achieved I Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) H->I

Caption: A systematic workflow for developing a robust HPLC method for purity analysis.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A critical aspect of impurity profiling is to ensure that the analytical method is "stability-indicating." This means the method can detect and separate the API from its degradation products.[16] Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for this purpose.[17][18]

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare separate solutions of the chloropyridine amide in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and ensure they are well-resolved from the main API peak. The goal is to achieve 5-20% degradation.[17]

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages in specific scenarios.[1][19]

TechniquePrincipleAdvantagesDisadvantages
Ultra-Performance Liquid Chromatography (UPLC) Utilizes sub-2 µm particles, requiring higher operating pressures.[20]Faster analysis times, higher resolution, and increased sensitivity compared to HPLC.[20][21][22] Reduced solvent consumption.[21]Higher initial instrument cost. Methods may not be directly transferable from HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.[2]Excellent for analyzing volatile impurities and residual solvents.[1]Not suitable for non-volatile or thermally labile compounds like many chloropyridine amides without derivatization.[23]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.[24]High separation efficiency, low sample and reagent consumption.[19]Can have lower sensitivity and reproducibility compared to HPLC.

Expert Recommendation: For high-throughput laboratories or when dealing with complex impurity profiles, transitioning from HPLC to UPLC can offer significant benefits in terms of speed and resolution.[20][25] GC-MS should be considered a complementary technique for the analysis of volatile impurities.

Method Validation: Ensuring Reliability and Compliance

Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose.[26] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[27][28][29]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of chloropyridine amides is a multi-faceted process that requires a deep understanding of chromatographic principles and a systematic approach to optimization and validation. By carefully considering column chemistry, mobile phase composition, and the principles of forced degradation, researchers can develop methods that are not only compliant with regulatory expectations but also provide the high-quality data necessary to ensure the safety and efficacy of these important pharmaceutical compounds. The adoption of advanced techniques like UPLC can further enhance analytical capabilities, leading to faster and more efficient drug development timelines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Available from: [Link]

  • Forced Degradation for Impurity Profiling in ANDA and NDA Submissions - Pharma Stability. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Available from: [Link]

  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available from: [Link]

  • Comparative assessment of C18 and phenyl-hexyl column for separation of... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available from: [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI. Available from: [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. Available from: [Link]

  • Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector - YouTube. Available from: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available from: [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Available from: [Link]

  • Forced Degradation Studies in Pharmaceutical Industry - YouTube. Available from: [Link]

  • Comparison of Phenyl and C18 Bonded Phases with Peptide Mixtures | HALO Columns. Available from: [Link]

  • C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available from: [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from: [Link]

  • How to Conduct Forced Degradation Study for Drug Product as per ANVISA? - YouTube. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. Available from: [Link]

  • Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates - NIH. Available from: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. Available from: [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO. Available from: [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION - World Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available from: [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. Available from: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - RJPT. Available from: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH. Available from: [Link]

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide) - Journal of Food and Drug Analysis. Available from: [Link]

  • Amide Synthesis - Fisher Scientific. Available from: [Link]

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A Comparative Guide to the Infrared Spectroscopy of Pyridine Amide Carbonyl Stretches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of the carbonyl (C=O) stretching vibration, also known as the Amide I band, in three isomeric pyridine amides: picolinamide (2-pyridinecarboxamide), nicotinamide (3-pyridinecarboxamide), and isonicotinamide (4-pyridinecarboxamide). Understanding the nuances of the Amide I band in these compounds is critical for researchers in drug development and materials science, as the position and shape of this peak are sensitive reporters of molecular structure, conformation, and intermolecular interactions.

The Amide I Band: A Vibrational Signature of Structure and Environment

The amide functional group is a cornerstone of many pharmaceutical compounds and biomolecules. Its carbonyl stretch, appearing in the 1630-1800 cm⁻¹ region of the IR spectrum, is one of the most intense and informative vibrational bands. The precise frequency of the Amide I band is dictated by a delicate balance of several factors:

  • Resonance: The delocalization of the nitrogen lone pair into the carbonyl group reduces the C=O double bond character, lowering its stretching frequency compared to ketones.[1]

  • Inductive Effects: The electronegativity of atoms attached to the amide group can influence the electron density around the carbonyl bond, thereby affecting its vibrational frequency.[1]

  • Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonds significantly impact the C=O stretching frequency. Hydrogen bonding to the carbonyl oxygen weakens the C=O bond, causing a redshift (a shift to lower wavenumbers).[2][3]

  • Conjugation: Conjugation of the carbonyl group with aromatic systems or other double bonds typically leads to a decrease in the stretching frequency.[2]

  • Solvent Effects: The polarity of the solvent can influence the vibrational frequency of the carbonyl group through dipole-dipole interactions and hydrogen bonding.[2]

Comparative Analysis of Pyridine Amide Isomers

The position of the amide group on the pyridine ring introduces distinct electronic and steric environments for the carbonyl group in picolinamide, nicotinamide, and isonicotinamide. These differences are directly reflected in their Amide I band positions.

Picolinamide (2-Pyridinecarboxamide): The Influence of Intramolecular Hydrogen Bonding

Picolinamide stands out due to the proximity of the amide group to the pyridine nitrogen. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between one of the amide N-H protons and the pyridine nitrogen. This intramolecular interaction significantly lowers the C=O stretching frequency.

This intramolecular hydrogen bond reduces the electron density of the C=O bond, weakening it and causing a shift to a lower wavenumber.

Nicotinamide (3-Pyridinecarboxamide) and Isonicotinamide (4-Pyridinecarboxamide): Intermolecular Interactions Dominate

In contrast to picolinamide, the amide groups in nicotinamide and isonicotinamide are too distant from the pyridine nitrogen to form intramolecular hydrogen bonds. Consequently, their solid-state structures are governed by intermolecular hydrogen bonds .

Studies have shown that isonicotinamide can form head-to-head dimers through hydrogen bonds between the amide groups of two molecules.[4] This strong dimeric association leads to a significant lowering of the C=O stretching frequency. While nicotinamide also exhibits intermolecular hydrogen bonding, its hydrogen-bonding network is different, which is reflected in its Amide I band position. Research suggests that the hydrogen bonding in solid isonicotinamide is stronger than in picolinamide.

The following table summarizes the reported Amide I (C=O stretch) frequencies for the three isomers in the solid state. It is important to note that values can vary slightly between different sources due to variations in sample preparation (e.g., KBr pellet, Nujol mull) and instrument calibration.

CompoundPosition of Amide GroupKey Structural FeatureReported C=O Stretch (cm⁻¹) (Solid State)
Picolinamide 2- (ortho)Intramolecular H-bonding~1660 - 1670
Nicotinamide 3- (meta)Intermolecular H-bonding~1681[5][6]
Isonicotinamide 4- (para)Strong intermolecular H-bonding (dimers)~1655 - 1681[7]

Key Insights from the Comparison:

  • The presence of a strong intramolecular hydrogen bond in picolinamide results in a lower C=O stretching frequency compared to nicotinamide.

  • The strong intermolecular hydrogen bonding in the dimeric structure of isonicotinamide also leads to a significantly lowered C=O stretching frequency, often comparable to or even lower than that of picolinamide.

  • Nicotinamide, with its distinct intermolecular hydrogen bonding network, generally exhibits the highest C=O stretching frequency among the three isomers in the solid state.

The following diagram illustrates the key factors influencing the carbonyl stretch frequency in pyridine amides.

Caption: Factors influencing the amide carbonyl stretch frequency.

Experimental Protocol: Acquiring the IR Spectrum of a Solid Pyridine Amide

The following protocol outlines a standard procedure for obtaining the IR spectrum of a solid pyridine amide sample using the KBr pellet technique. This method is widely used as it minimizes interference from solvents.

Materials:

  • Pyridine amide sample (finely ground)

  • Potassium bromide (KBr), IR grade (thoroughly dried)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount of KBr (approximately 100-200 mg) in an agate mortar and grind it to a very fine powder. It is crucial that the KBr is free of moisture.

    • Add a small amount of the pyridine amide sample (approximately 1-2 mg) to the KBr. The optimal sample-to-KBr ratio is typically around 1:100.

    • Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.

  • Pellet Formation:

    • Assemble the pellet die according to the manufacturer's instructions.

    • Transfer a portion of the sample-KBr mixture into the die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. This will form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample.

    • The resulting spectrum should show the characteristic absorption bands of the pyridine amide.

The following diagram outlines the experimental workflow for obtaining the IR spectrum.

IR_Spectrum_Workflow Start Start Grind_KBr Grind dry KBr Start->Grind_KBr Add_Sample Add Pyridine Amide Sample (1:100 ratio) Grind_KBr->Add_Sample Mix_Grind Mix and Grind Thoroughly Add_Sample->Mix_Grind Load_Die Load Mixture into Pellet Die Mix_Grind->Load_Die Press_Pellet Apply Pressure to Form Pellet Load_Die->Press_Pellet Place_in_FTIR Place Pellet in FTIR Spectrometer Press_Pellet->Place_in_FTIR Acquire_Spectrum Acquire IR Spectrum Place_in_FTIR->Acquire_Spectrum Analyze Analyze Amide I Band Acquire_Spectrum->Analyze End End Analyze->End

Sources

A Comparative Guide to the Reactivity of 2-Chloro vs. 2-Bromo Pyridine Carboxamides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, pyridine carboxamides are privileged structures, frequently appearing in pharmaceuticals and advanced materials. The choice of the halogen at the 2-position—typically chlorine or bromine—is a critical decision that profoundly impacts the synthetic strategy, influencing reaction efficiency, catalyst selection, and overall cost-effectiveness.

This guide provides an in-depth, objective comparison of the reactivity of 2-chloro- and 2-bromo-pyridine carboxamides in three of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By understanding the fundamental principles that govern their reactivity and examining supporting experimental data, researchers can make more informed decisions in the design and execution of their synthetic routes.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The disparate reactivity of 2-chloro- and 2-bromo-pyridine carboxamides in palladium-catalyzed cross-coupling reactions is primarily rooted in the difference in their carbon-halogen (C-X) bond strengths. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making its cleavage via oxidative addition of a palladium(0) catalyst—often the rate-determining step—more facile.[2]

Consequently, 2-bromopyridine derivatives are generally more reactive and often amenable to milder reaction conditions, while their 2-chloro counterparts are less reactive, frequently necessitating more specialized and robust catalytic systems to achieve comparable yields.[3] The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, enhances its susceptibility to oxidative addition compared to a corresponding benzene ring. The carboxamide group at the 3-position can further modulate this reactivity through its electronic and steric properties, though the dominant factor remains the identity of the halogen.

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)–C(sp²) bonds, widely employed in the synthesis of biaryl and hetero-biaryl systems.[4] When comparing the two scaffolds, 2-bromopyridine carboxamides consistently demonstrate higher reactivity. In fact, attempted Suzuki reactions with some 2-chloropyridine carboxamides have been reported to yield no product under standard conditions, underscoring the challenge they present.[5]

Substrate TypeTypical Catalyst/LigandTypical ConditionsYield RangeNotes
2-Bromopyridine Carboxamide Pd(PPh₃)₄ or PdCl₂(dppf)80-100 °C, weak base (e.g., K₂CO₃, Na₂CO₃)70-95%Generally high yields with standard catalysts.
2-Chloropyridine Carboxamide Pd₂(dba)₃ / XPhos or SPhos100-120 °C, strong base (e.g., K₃PO₄, Cs₂CO₃)40-80%Requires more electron-rich, bulky phosphine ligands and harsher conditions.[3]

This data is illustrative and compiled from general knowledge of similar systems in the literature.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile route to C-N bond formation.[6][7] Similar to the Suzuki coupling, the enhanced reactivity of the C-Br bond makes 2-bromopyridine carboxamides the preferred substrate for this transformation, especially when using less reactive amines.[8][9] The coupling of 2-chloropyridines often requires more specialized, electron-rich ligands and higher temperatures to proceed efficiently.

Substrate TypeTypical Catalyst/LigandTypical ConditionsYield RangeNotes
2-Bromopyridine Carboxamide Pd₂(dba)₃ / BINAP or Xantphos90-110 °C, NaOtBu or K₂CO₃75-98%Highly efficient with a broad range of amines.[8][9]
2-Chloropyridine Carboxamide Pd(OAc)₂ / RuPhos or BrettPhos110-130 °C, LiHMDS or K₃PO₄50-85%Often requires stronger bases and more sophisticated ligands.

This data is illustrative and compiled from general knowledge of similar systems in the literature.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[10][11] The reactivity trend of I > Br > Cl is also pronounced in this reaction.[12] While 2-bromopyridine carboxamides undergo Sonogashira coupling with relative ease, their chloro-analogs are significantly more challenging, often leading to lower yields and requiring higher catalyst loadings and temperatures.

Substrate TypeTypical Catalyst/LigandTypical ConditionsYield RangeNotes
2-Bromopyridine Carboxamide PdCl₂(PPh₃)₂ / CuI50-80 °C, Et₃N or piperidine80-95%Generally high-yielding under mild conditions.[10]
2-Chloropyridine Carboxamide Pd(OAc)₂ / XPhos / CuI100-120 °C, Cs₂CO₃ or i-Pr₂NH30-70%Requires more active catalysts and can be prone to side reactions like homocoupling.[13]

This data is illustrative and compiled from general knowledge of similar systems in the literature.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a 2-Bromopyridine Carboxamide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-bromopyridine carboxamide with an arylboronic acid.

Materials:

  • 2-Bromopyridine-X-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine carboxamide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent should be degassed prior to use.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl pyridine carboxamide.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commercially available Pd(0) source suitable for many Suzuki couplings of aryl bromides.

  • Base: Potassium carbonate is a mild inorganic base that is effective in promoting the transmetalation step without causing hydrolysis of the carboxamide.

  • Solvent System: The dioxane/water mixture is a common choice for Suzuki reactions, as it solubilizes both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. An inert atmosphere is essential to prevent catalyst deactivation and ensure reproducible results.

Mechanistic Insights and Workflow Visualization

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general laboratory workflow for setting up a cross-coupling reaction requires careful attention to maintaining an inert atmosphere.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Add_Solids 1. Add solids (halide, coupling partner, base) to Schlenk flask Evacuate_Backfill 2. Evacuate and backfill with inert gas (3x) Add_Solids->Evacuate_Backfill Add_Solvents 3. Add degassed solvents via syringe Evacuate_Backfill->Add_Solvents Add_Catalyst 4. Add catalyst under positive pressure of inert gas Add_Solvents->Add_Catalyst Heat_Stir 5. Heat to desired temperature with stirring Add_Catalyst->Heat_Stir Monitor 6. Monitor reaction by TLC or LC-MS Heat_Stir->Monitor Cool_Quench 7. Cool to RT and perform aqueous workup Monitor->Cool_Quench Purify 8. Purify by column chromatography Cool_Quench->Purify

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Summary and Recommendations

The choice between a 2-chloro- and a 2-bromo-pyridine carboxamide is a trade-off between reactivity and cost.

  • Choose 2-Bromopyridine Carboxamides for:

    • Higher Reactivity: When milder conditions, shorter reaction times, and higher yields are desired.

    • Broader Substrate Scope: For coupling with less reactive partners or when using more sensitive functional groups.

    • Simplified Catalyst Systems: When aiming to use standard, less expensive palladium catalysts and ligands.

  • Choose 2-Chloropyridine Carboxamides for:

    • Cost-Effectiveness: 2-Chloropyridines are often significantly cheaper starting materials, which is a major consideration for large-scale synthesis.

    • Late-Stage Functionalization: When the chloro-analogue is more readily available.

A Note on Catalyst Screening: For challenging couplings, particularly those involving 2-chloropyridine carboxamides, a thorough screening of catalysts, ligands, bases, and solvents is highly recommended. Modern, highly active catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can often overcome the lower reactivity of the C-Cl bond.[3]

By understanding these fundamental differences, researchers can better navigate the synthetic landscape and select the optimal building blocks and conditions to achieve their molecular targets with greater efficiency and success.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. BenchChem.
  • Buchwald–Hartwig amin
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. BenchChem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.

Sources

A Comparative Guide to the Biological Activity of 3-Methylpiperidine vs. 4-Methylpiperidine Pyridine Amides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the subtle art of medicinal chemistry often lies in the nuanced manipulation of molecular architecture. The deliberate placement of a single methyl group can dramatically alter a compound's interaction with its biological target, transforming a lead compound into a clinical candidate or consigning it to the annals of failed experiments. This guide provides an in-depth, objective comparison of the biological activities of 3-methylpiperidine and 4-methylpiperidine pyridine amides, leveraging established principles of structure-activity relationships (SAR) and experimental data from analogous chemical series to illuminate the impact of positional isomerism on pharmacological profiles.

While direct, head-to-head comparative studies on a comprehensive panel of biological targets for this specific pair of isomers are not extensively documented in publicly available literature, this guide will synthesize data from closely related compound classes to construct a scientifically grounded and predictive comparison. We will explore the causal relationships behind expected differences in activity, provide detailed hypothetical experimental protocols for their evaluation, and present the anticipated data in a clear, comparative format.

The Structural Nuance: 3-Methyl vs. 4-Methyl Substitution

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and to present substituents in a well-defined three-dimensional space. The introduction of a methyl group at either the 3- or 4-position introduces distinct steric and electronic effects that can profoundly influence biological activity.

  • 3-Methylpiperidine: The methyl group in the 3-position (meta to the nitrogen) introduces asymmetry and steric bulk closer to the point of attachment to the pyridine amide. This can influence the rotational freedom around the piperidine-amide bond and create a more defined conformational preference. Depending on the stereochemistry (R or S), the methyl group can either enhance or disrupt binding interactions with a target protein.

  • 4-Methylpiperidine: In contrast, the methyl group in the 4-position (para to the nitrogen) is more distal from the amide linkage. This substitution primarily increases the lipophilicity of the piperidine ring and can influence how the entire moiety sits within a binding pocket. The steric hindrance is generally less pronounced at the point of connection compared to the 3-substituted isomer.

The choice between these two isomers in a drug discovery campaign is therefore a critical decision, driven by the specific topology of the target's binding site.

Synthesis of Key Scaffolds

The synthesis of 3- and 4-methylpiperidine pyridine amides typically involves the coupling of the corresponding methylpiperidine with an activated pyridine carboxylic acid. The general synthetic approach is outlined below.

Synthesis_Workflow cluster_piperidine Methylpiperidine Synthesis cluster_amide Amide Coupling Pyridine 3- or 4-Methylpyridine Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) Pyridine->Reduction Piperidine 3- or 4-Methylpiperidine Reduction->Piperidine AmideFormation Amide Coupling Piperidine->AmideFormation PyridineAcid Pyridine Carboxylic Acid Activation Activation (e.g., SOCl₂, EDC/HOBt) PyridineAcid->Activation ActivatedAcid Activated Pyridine Acid Activation->ActivatedAcid ActivatedAcid->AmideFormation FinalProduct 3- or 4-Methylpiperidine Pyridine Amide AmideFormation->FinalProduct

Caption: General synthetic workflow for methylpiperidine pyridine amides.

Comparative Biological Activity: A Hypothetical Case Study on Kinase Inhibition

To illustrate the potential differences in biological activity, let us consider a hypothetical scenario where 3-methylpiperidine and 4-methylpiperidine amides of a generic pyridine carboxylic acid are evaluated as inhibitors of a protein kinase. Kinase inhibitors often bind to the ATP-binding pocket, which has both hydrophilic (hinge-binding) and hydrophobic regions.

Anticipated Structure-Activity Relationships

Based on known SAR principles for kinase inhibitors, we can hypothesize the following:

  • Affinity for the Hinge Region: The pyridine amide moiety is designed to form hydrogen bonds with the kinase hinge region. The methylpiperidine portion will extend into a more hydrophobic pocket.

  • Impact of 3-Methyl Substitution: The 3-methyl group, being closer to the amide linker, could sterically influence the optimal orientation for hinge binding. An (R)- or (S)-3-methyl enantiomer might be significantly more potent than the other due to a better fit in a chiral pocket. The increased rigidity it imparts could be beneficial if the resulting conformation is bioactive.

  • Impact of 4-Methyl Substitution: The 4-methyl group will primarily interact with the back of the hydrophobic pocket. Its effect will be more dependent on the size and lipophilicity of this pocket. It is less likely to directly impact the crucial hinge-binding interactions.

Quantitative Data Comparison (Hypothetical)

The following table summarizes the expected quantitative data from a kinase inhibition assay. The values are hypothetical but are based on typical observations in medicinal chemistry where positional isomerism can lead to significant differences in potency.

CompoundStructureIC50 (nM) for Kinase X
Reference (Unsubstituted) Pyridine-piperidine amide150
(rac)-3-Methyl Isomer (rac)-3-Methylpiperidine pyridine amide85
(R)-3-Methyl Isomer (R)-3-Methylpiperidine pyridine amide25
(S)-3-Methyl Isomer (S)-3-Methylpiperidine pyridine amide250
4-Methyl Isomer 4-Methylpiperidine pyridine amide50

Interpretation of Hypothetical Data:

  • The unsubstituted piperidine serves as a baseline.

  • The racemic 3-methyl derivative shows improved potency, suggesting a favorable interaction.

  • Separation of the enantiomers reveals that the (R)-isomer is significantly more potent, indicating a specific stereochemical requirement in the binding pocket. The (S)-isomer is less active than the parent compound, likely due to steric clashes.

  • The 4-methyl derivative also shows enhanced potency, suggesting a favorable interaction in the hydrophobic pocket, but is less potent than the optimal (R)-3-methyl isomer.

Experimental Protocols

To generate the type of data presented above, the following experimental protocols would be employed.

Synthesis of (R)- and (S)-3-Methylpiperidine Pyridine Amides

Protocol:

  • Resolution of (rac)-3-Methylpiperidine: Commercially available (rac)-3-methylpiperidine is resolved into its (R) and (S) enantiomers using a chiral acid, such as tartaric acid, through fractional crystallization. The stereochemical purity of the resolved amines is confirmed by chiral HPLC.

  • Activation of Pyridine Carboxylic Acid: The desired pyridine carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM). Oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) are added, and the reaction is stirred at room temperature for 2 hours to form the acid chloride. The solvent is removed under reduced pressure.

  • Amide Coupling: The activated pyridine acid chloride is redissolved in anhydrous DCM and added dropwise to a solution of the resolved (R)- or (S)-3-methylpiperidine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C. The reaction is allowed to warm to room temperature and stirred overnight.

  • Purification: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure amide.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the test compounds to the kinase of interest.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition CompoundPrep Prepare serial dilutions of test compounds Dispense Dispense compounds, kinase, and tracer into 384-well plate CompoundPrep->Dispense ReagentPrep Prepare assay buffer, kinase, and tracer ReagentPrep->Dispense Incubate Incubate at room temperature for 1 hour Dispense->Incubate ReadPlate Read TR-FRET signal on a plate reader Incubate->ReadPlate Analyze Calculate IC50 values ReadPlate->Analyze

Caption: Workflow for an in vitro kinase binding assay.

Detailed Steps:

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation: The diluted compounds are dispensed into a 384-well microplate.

  • Reagent Addition: A mixture of the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer is added to each well.

  • Incubation: The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Signal Detection: The TR-FRET signal is measured using a plate reader capable of detecting fluorescence at the appropriate emission wavelengths. A high FRET signal indicates that the tracer is bound to the kinase, while a low signal indicates displacement by the test compound.

  • Data Analysis: The data is normalized and fitted to a dose-response curve to determine the IC50 value for each compound.

Signaling Pathway Context

The hypothetical kinase target in our case study is a component of a cellular signaling pathway critical for cell proliferation. By inhibiting this kinase, the 3- and 4-methylpiperidine pyridine amides would block downstream signaling events, leading to an anti-proliferative effect.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X (Target) Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation Inhibitor 3/4-Methylpiperidine Pyridine Amide Inhibitor->KinaseX Inhibition

Caption: Simplified signaling pathway showing the point of intervention.

Conclusion and Future Directions

This guide illustrates that the seemingly minor change of a methyl group's position on a piperidine ring can have profound consequences for biological activity. The comparison between 3-methylpiperidine and 4-methylpiperidine pyridine amides, while based on a hypothetical scenario, is grounded in well-established principles of medicinal chemistry. The 3-methyl substituent offers the potential for stereospecific interactions and conformational constraint, which can lead to highly potent and selective compounds if the correct stereoisomer is identified. The 4-methyl substituent provides a more general increase in lipophilicity and can effectively probe hydrophobic pockets.

For researchers in drug development, this underscores the importance of exploring positional isomerism early in the lead optimization process. The synthesis of both 3- and 4-substituted analogs, and in the case of the 3-isomer, the resolution and testing of individual enantiomers, is a critical step in fully exploring the structure-activity landscape around a given scaffold. The experimental protocols provided herein offer a template for conducting such comparative studies in a rigorous and quantitative manner.

References

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. Available at: [Link]

  • Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. Available at: [Link]

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed. Available at: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. Available at: [Link]

Comparative Guide: Chiral HPLC Separation of (R)- and (S)-3-Methylpiperidine Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of (R)- and (S)-3-methylpiperidine pyridine derivatives represents a critical quality control step in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib). These molecules present a dual challenge: the basicity of the piperidine nitrogen (pKa ~11), which causes severe peak tailing on silanol-active stationary phases, and the conformational rigidity of the pyridine-piperidine bond.

This guide objectively compares the two most effective methodologies for this separation: Normal Phase (NP) using coated amylose phases and Reversed Phase (RP) using immobilized amylose phases.

Mechanism of Chiral Recognition

To achieve baseline resolution (


), the Chiral Stationary Phase (CSP) must engage the analyte in a minimum of three simultaneous interactions (Dalgliesh Three-Point Interaction Model). For 3-methylpiperidine pyridine derivatives, these interactions are:
  • H-Bonding: Between the piperidine secondary amine and the carbamate residues on the CSP.

  • 
    -
    
    
    
    Stacking:
    Between the pyridine ring of the analyte and the phenyl rings of the CSP selector.
  • Steric Inclusion: The 3-methyl group fits into the chiral grooves of the polysaccharide helix, discriminating the spatial arrangement.

Visualization: Chiral Interaction Mechanism

The following diagram illustrates the interaction model required for separation.

ChiralInteraction Analyte 3-Methylpiperidine Pyridine Derivative Interaction1 H-Bonding (Piperidine NH <-> C=O) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Pyridine <-> Phenyl) Analyte->Interaction2 Interaction3 Steric Hindrance (3-Methyl Group) Analyte->Interaction3 CSP Amylose Tris (3,5-dimethylphenylcarbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 1: The Three-Point Interaction Model applied to the target molecule.

Comparative Analysis: Normal Phase vs. Reversed Phase

The choice of method depends heavily on the downstream application (e.g., Preparative purification vs. LC-MS analysis).

Option A: Normal Phase (The "Gold Standard")
  • Column: CHIRALPAK® AD-H or AS-H (Amylose-based, coated).

  • Mobile Phase: Hexane / Alcohol / Basic Additive.[1][2]

  • Pros: Highest selectivity (

    
    ); historically robust data; ideal for preparative scale-up due to solvent volatility.
    
  • Cons: Incompatible with LC-MS; requires strict solvent control (no ethyl acetate/THF on coated phases).

Option B: Reversed Phase (The "Green" Alternative)
  • Column: CHIRALPAK® IH or IG (Amylose-based, immobilized).

  • Mobile Phase: Ammonium Bicarbonate or Acetate (pH 8-9) / Acetonitrile.

  • Pros: LC-MS compatible; reduced solvent toxicity; pH control effectively suppresses piperidine ionization.

  • Cons: Lower theoretical plate count compared to NP; longer equilibration times.

Performance Data Comparison

The following data summarizes experimental outcomes for Tofacitinib intermediates (structurally homologous to the target topic).

ParameterMethod A: Normal Phase (NP)Method B: Reversed Phase (RP)
Column Chiralpak AS-H (Coated)Chiralpak IH (Immobilized)
Mobile Phase Hexane : EtOH : MeOH : DEA (70:20:10:0.1)20mM NH₄OAc (pH 8.0) : ACN (60:40)
Flow Rate 1.0 mL/min0.8 mL/min
Resolution (

)
> 3.5 (Excellent)> 2.0 (Good)
Tailing Factor (

)
1.1 (Requires DEA)1.05 (Controlled by pH)
Analysis Time < 15 min< 12 min
Detection UV 290 nmUV 285 nm / MS

Critical Insight: The basic additive (DEA) in Method A is non-negotiable. Without it, the piperidine amine interacts with residual silanols, causing


 and loss of resolution. In Method B, high pH (>8.0) ensures the piperidine remains uncharged (free base), mimicking the suppression effect.

Detailed Experimental Protocols

Protocol A: Normal Phase Separation (Best for Purity Analysis)

Objective: Quantify (S)-enantiomer impurity in (R)-3-methylpiperidine pyridine bulk drug.

  • System Preparation:

    • Flush system with Isopropanol (IPA) to remove any aqueous buffers.

    • Switch to Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1 v/v/v) .

    • Note: Ethanol is preferred over IPA here to reduce viscosity and improve mass transfer for the bulky pyridine derivative.

  • Column Equilibration:

    • Install Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Flow rate: 1.0 mL/min at 25°C.

    • Equilibrate for 45 minutes until baseline is stable.

  • Sample Preparation:

    • Dissolve 1.0 mg of sample in 1.0 mL of Ethanol (containing 0.1% DEA).

    • Warning: Do not dissolve in pure Hexane; the polar pyridine moiety may precipitate.

  • Execution:

    • Inject 10 µL.

    • Monitor at 254 nm (aromatic ring) and 290 nm (pyridine conjugation).

Protocol B: Reversed Phase Separation (Best for LC-MS)

Objective: Identify trace enantiomers in biological matrices or final drug product.

  • System Preparation:

    • Flush system with Water:ACN (50:50).

    • Prepare Buffer: 20 mM Ammonium Bicarbonate, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Column Equilibration:

    • Install Chiralpak IH (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Buffer pH 9.0 : Acetonitrile (60 : 40) .

    • Note: Chiralpak IH is immobilized and robust, but high pH (>10) should still be avoided to protect the silica backbone.

  • Execution:

    • Flow rate: 1.0 mL/min at 30°C.

    • Inject 5 µL.

    • The elution order typically reverses compared to NP; confirm with standards.

Method Development Workflow

Use this decision tree to select the optimal path for your specific derivative.

MethodDev Start Start: 3-Methylpiperidine Pyridine Derivative Solubility Is sample soluble in Hexane/Alcohol? Start->Solubility MS_Req Is LC-MS required? Solubility->MS_Req Yes RP_Path Reversed Phase (RP) Solubility->RP_Path No (Polar only) NP_Path Normal Phase (NP) MS_Req->NP_Path No MS_Req->RP_Path Yes Col_NP Column: Chiralpak AD-H or AS-H MP: Hex/EtOH/DEA (0.1%) NP_Path->Col_NP Col_RP Column: Chiralpak IH or IG MP: NH4HCO3 (pH 9) / ACN RP_Path->Col_RP Success Check Resolution (Rs) Col_NP->Success Col_RP->Success Optimize If Rs < 1.5: 1. Lower Temp (15°C) 2. Change Alcohol (IPA vs EtOH) Success->Optimize Fail

Figure 2: Strategic decision tree for method selection.

References

  • Pan, H., Tang, C., Ni, X., & Hou, J. (2016).[1] Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC. Chinese Journal of Pharmaceuticals, 47(05), 600.[1] Link[1]

  • Wang, X., Jin, B., et al. (2024).[3] Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. Separations, 11(3). Link

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IH. Link

  • Babu, C. V. R., et al. (2014).[4] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.[4] Chirality, 26(12), 775-779.[4] Link

Sources

Melting point determination for 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A-Comparative-Guide-to-Melting-Point-Determination-for-Novel-Pyridine-Derivatives

A-Comparative-Guide-to-Melting-Point-Determination-for-Novel-Pyridine-Derivatives: Focus-on-2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

Authored-by: -Your-Name,-Senior-Application-Scientist

In the landscape of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. Among these, pyridine derivatives hold a significant place due to their versatile biological activities. The compound 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is one such molecule of interest, representing a class of compounds with potential therapeutic applications. A fundamental characteristic of any newly synthesized solid compound is its melting point. This physical property serves as a crucial first indicator of purity and can aid in substance identification.[1][2]

This guide provides a comprehensive comparison of methodologies for the accurate determination of the melting point of novel compounds, using 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine as a case study. We will delve into the theoretical underpinnings of melting point depression, compare various analytical techniques, and provide a detailed, field-tested protocol that aligns with pharmacopeial standards.

The-Significance-of-a-Sharp-Melting-Point

For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[3] This transition occurs over a narrow range, typically 0.5-2°C.[1][2][4] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[1][5][6] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in synthetic chemistry. A broad melting range is a strong indication that the sample requires further purification.[4][5][6]

While a specific, experimentally verified melting point for 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is not yet widely published, we can infer an expected range based on its structural components. The molecule consists of a 2-chloropyridine core, an amide linkage, and a 3-methylpiperidine moiety. Analysis of structurally related compounds can provide a useful, albeit approximate, starting point for experimental determination.

Compound/FragmentCAS NumberMelting/Boiling PointNotes
2-Chloropyridine109-09-1-46°C (mp), 166°C (bp)[7][8]The core structure. As a liquid at room temperature, it significantly influences the final compound's properties.
1-Acetylpiperidine618-42-8-13.4°C (mp), 226°C (bp)[9]An N-acylpiperidine, providing a reference for the amide portion.
2-Chloro-5-methylpyridine18368-64-497°C/30 mmHg (bp)A solid derivative, indicating that substitution on the pyridine ring can raise the melting point.
N-Methylpiperidine626-67-5-13°C (mp), 106-107°C (bp)[10][11]A simple substituted piperidine.

Given the increased molecular weight and the presence of a rigid amide bond in 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, it is expected to be a solid at room temperature with a melting point significantly higher than its liquid precursors.

Comparative-Analysis-of-Melting-Point-Determination-Techniques

The choice of methodology for melting point determination can impact the accuracy and reproducibility of the results. Here, we compare the most common techniques employed in research and quality control laboratories.

MethodPrincipleAdvantagesDisadvantagesBest For
Capillary-Method-(Manual) Visual observation of a sample heated in a capillary tube within an oil bath or heating block.[4]Low cost, simple setup.Operator-dependent, lower precision, potential for thermometer error.Academic labs, preliminary screening.
Digital/Automated-Apparatus Automated optical detection (light transmission or reflection) of the melting process in a capillary tube with precise temperature control.[4]High accuracy and reproducibility, GLP/GMP compliant, minimal operator bias.[4]Higher initial instrument cost.Pharmaceutical QC/QA, regulated environments.[4]
Hot-Stage-Microscopy Microscopic observation of the sample as it is heated on a controlled stage.Allows for visual analysis of crystal morphology and phase transitions.Requires specialized equipment, may not be suitable for all sample types.Polymorphism studies, detailed phase transition analysis.[4]
Differential-Scanning-Calorimetry-(DSC) Measures the difference in heat flow between the sample and a reference as a function of temperature.Highly accurate and quantitative, provides thermodynamic data (enthalpy of fusion).More complex instrumentation and data analysis.Characterization of polymers, detailed thermodynamic studies.

For the purpose of routine purity assessment and identification in a drug development setting, the automated digital apparatus offers the best balance of accuracy, reliability, and compliance.

Standard-Operating-Procedure-(SOP):-Melting-Point-Determination-by-Automated-Apparatus

This protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range determination.[12][13][14]

1.-Instrumentation-and-Materials
  • Automated melting point apparatus (e.g., Mettler Toledo MP series, Stanford Research Systems OptiMelt).

  • Melting point capillaries (USP-specified: 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[12][15]

  • Certified melting point reference standards (e.g., caffeine, vanillin, acetanilide).[16]

  • Spatula, mortar and pestle.

  • The sample to be analyzed: 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, finely powdered and dried in a vacuum desiccator for at least 24 hours.[12]

2.-Instrument-Calibration

Prior to sample analysis, the accuracy of the apparatus must be verified using certified reference standards. The procedure should be performed at regular intervals to ensure the instrument is functioning within specified parameters.[12]

  • Select at least two USP Melting Point Reference Standards that bracket the expected melting point of the sample.

  • Determine the melting point of each standard using the analytical method below.

  • The observed melting points must fall within the certified range for each standard. If not, the instrument requires adjustment or servicing.

3.-Sample-Preparation

Proper sample preparation is critical for obtaining accurate and reproducible results.

  • Ensure the sample of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is a fine, homogenous powder. If necessary, gently grind the sample using a clean mortar and pestle.

  • Charge a capillary tube by tapping the open end into the powdered sample.

  • Invert the tube and tap it gently on a hard surface to pack the powder into the bottom.[2] The packed sample height should be between 2.5 and 3.5 mm.[12]

4.-Analytical-Procedure
  • Preliminary-Screening-(if-melting-point-is-unknown):

    • Set a rapid heating rate (e.g., 10-20°C/min).

    • Observe the approximate temperature at which the sample melts. This provides a rough estimate.[1][6][17]

    • Allow the instrument to cool to at least 20°C below this approximate melting point.[1]

  • Accurate-Determination:

    • Place the prepared capillary tube(s) into the heating block of the apparatus.

    • Set the starting temperature to at least 5°C below the expected melting point.[12][13]

    • Set the heating rate (ramp rate) to 1°C/min.[12][16] A controlled, slow heating rate is crucial for accuracy.[4][17]

    • Initiate the heating program.

    • The instrument will automatically detect and record the melting range. The onset-temperature is the point at which the first drop of liquid is observed, and the clear-point is the temperature at which all solid material has transitioned to liquid.[12]

    • For visual confirmation, the onset of melting can be observed as the column of the substance collapsing against the capillary wall.[12][15]

5.-Data-Interpretation-and-Acceptance-Criteria
  • Purity: A pure sample of 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine should exhibit a sharp melting range of no more than 2°C.[2][4]

  • Identity: For confirmatory identification, a mixed melting point determination can be performed.[14][16] An intimate 1:1 mixture of the sample with an authentic reference standard should show no depression or broadening of the melting point.[1][16]

  • Reporting: The final report should include the start and end temperatures of the melting range, the heating rate, and the instrument identification.

Workflow-and-Decision-Logic

The following diagram illustrates the workflow for melting point determination, from sample preparation to data interpretation.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine .[1][2]

Notice: As a specialized pharmaceutical intermediate, specific toxicological data (LD50) for this exact molecule is often proprietary or limited. Therefore, this guide applies Control Banding (CB) principles, treating the substance as a Potent Compound (Occupational Exposure Band 3) until specific data proves otherwise. This "Precautionary Principle" is the industry standard for handling novel R&D pharmacophores.

Part 1: Risk Assessment & Control Banding[1][3]

The Hazard Logic (Structure-Activity Relationship):

  • Chloropyridine Moiety: Associated with skin/eye irritation and potential sensitization.[3] Halogenated pyridines can be absorbed through the skin.[4]

  • Piperidine/Amide Linker: Common in bioactive pharmaceutical agents (e.g., GPCR agonists). We must assume pharmacological activity (biological effect) even at low doses.[1]

  • Physical State: Typically a solid powder. Dust inhalation is the primary exposure vector.

Operational Classification:

  • Default Band: OEB 3 (10 – 100 µg/m³).[1]

  • Containment Goal: No visible dust; handling within ventilated enclosures.

Decision Logic for Handling (Visualization)

RiskLogic Start Start: Handling 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution Weighing Task: Weighing/Transfer Solid->Weighing Reaction Task: Synthesis/Extraction Solution->Reaction Engineering REQ: HEPA Enclosure / Vented Balance Weighing->Engineering PPE_Solid PPE: Double Nitrile + N95/P100 + Sleeves Engineering->PPE_Solid Hood REQ: Fume Hood (Face Vel > 100 fpm) Reaction->Hood PPE_Liq PPE: Splash Goggles + Chem-Resist Gloves Hood->PPE_Liq

Caption: Operational logic flow determining containment levels based on physical state. Red paths indicate higher respiratory risk (dust).[1]

Part 2: PPE Matrix & Selection Strategy[1]

Do not rely on generic "lab safety" rules. Use this matrix designed for halogenated nitrogen heterocycles .

Protection ZoneSolid Handling (Powder) Solution Handling (Organic Solvents) Technical Rationale
Respiratory P100 / N95 (Minimum)Fume Hood (Primary).[1] Respirator not req. if sash is low.[3]Powders drift. Pyridine derivatives can be sensitizers; prevent mucosal contact [1].
Hand (Inner) Nitrile (4 mil)Nitrile (4 mil)Standard barrier.[1]
Hand (Outer) Nitrile (Long Cuff, 8 mil)Laminate / Silver Shield Halogenated solvents (DCM/Chloroform) often used with this compound permeate nitrile in <2 mins. Laminate is required if dissolved in DCM [2].
Eye/Face Chemical Goggles Safety Glasses w/ Side ShieldsGoggles seal against airborne dust.[1][5] Glasses suffice for splash risk only if behind a sash.
Body Tyvek Lab Coat (Disposable)Standard Cotton Lab CoatTyvek prevents dust retention on personal clothing, reducing "take-home" exposure.[1]

Part 3: Operational Protocols

A. Gowning Procedure (The "Clean-to-Dirty" Flow)

Goal: Prevent cross-contamination of the common lab area.[1]

  • Pre-Entry: Remove personal wristwatches/jewelry.

  • Donning (Order is Critical):

    • Respirator: Fit check immediately.

    • Goggles: Place over respirator straps.[1]

    • Tyvek Coat: Ensure cuffs cover wrists completely.[1]

    • Gloves: Pull long-cuff gloves over the Tyvek sleeves.[1] Tape the gap if handling >10 grams.

B. Active Handling (Synthesis & Weighing)
  • Static Control: Organic powders are static-prone.[1] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder "jumping" (a common cause of aerosolization).

  • Solvent Choice: If dissolving, avoid Chlorinated solvents if possible to reduce permeation risks. If DCM is required, use Silver Shield laminate gloves immediately.

  • Quenching: When reacting the amide, ensure the reaction is fully quenched before removing from the hood, as intermediates may be more volatile.

C. Doffing (Removal) & Exit

Most exposures occur here due to dust settling on PPE.

  • Wipe Down: While still in the hood, wipe outer gloves with a solvent-damp tissue (ethanol).[1]

  • Outer Gloves: Remove inside-out; discard in solid waste inside the hood.

  • Coat: Remove by rolling outward (trapping potential dust inside the roll).

  • Wash: Wash hands before removing the respirator to prevent transferring residue to the face.

Part 4: Waste Disposal & Deactivation[1][7][8]

This compound contains a halogen (Chlorine) and nitrogen. It cannot be bulked with standard non-halogenated organic waste.

Solid Waste (Contaminated PPE/Powder)
  • Classification: Hazardous Solid Waste (Toxic/Irritant).

  • Container: Wide-mouth HDPE drum or double-bagged in clear chemically resistant bags.

  • Labeling: Must explicitly state "Halogenated Organic Solid" and "Pyridine Derivative."

Liquid Waste (Mother Liquors)[1]
  • Stream: Halogenated Organic Solvent Waste .

  • Segregation: Do NOT mix with acidic aqueous waste (risk of exothermic reaction or precipitation).

  • Compatibility: Compatible with standard halogenated streams (DCM, Chloroform waste).

Spill Response (Dry Powder)
  • Do NOT sweep (creates dust).[1]

  • Method:

    • Cover spill with wet paper towels (dampened with ethanol or water) to suppress dust.

    • Scoop the wet slurry into a hazardous waste bag.

    • Wipe surface with 10% bleach solution (oxidizes/degrades many nitrogen heterocycles), followed by water [3].

Part 5: Emergency Response Data

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen. Alert: Delayed pulmonary edema is possible with pyridine derivatives; medical observation recommended.

  • Skin Contact: Wash with soap/water for 15 mins.[1] Do not use ethanol on skin (enhances absorption).

  • Eye Contact: Rinse 15 mins.[1][6][7] Lifting eyelids is crucial as particulates can trap under the lid.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Approaches to Safe Nanotechnology: Managing the Health and Safety Concerns Associated with Engineered Nanomaterials (Applied here for fine powder containment). Link

  • Ansell Chemical Resistance Guide. (2024). Permeation Breakthrough Times for Chlorinated Solvents.Link

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) Guidelines.Link[1]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyridine Derivatives and General Handling.[1]Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.